molecular formula C5H3ClN2O3 B1465010 6-Chloro-2-nitropyridin-3-ol CAS No. 887471-39-8

6-Chloro-2-nitropyridin-3-ol

Cat. No.: B1465010
CAS No.: 887471-39-8
M. Wt: 174.54 g/mol
InChI Key: GTCNAHJEWXSQIS-UHFFFAOYSA-N
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Description

6-Chloro-2-nitropyridin-3-ol is a useful research compound. Its molecular formula is C5H3ClN2O3 and its molecular weight is 174.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-nitropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O3/c6-4-2-1-3(9)5(7-4)8(10)11/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCNAHJEWXSQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699622
Record name 6-Chloro-2-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887471-39-8
Record name 6-Chloro-2-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-nitropyridin-3-ol: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Nitropyridines

Substituted pyridines are a cornerstone of modern medicinal and agricultural chemistry, forming the core scaffold of numerous therapeutic agents and crop protection compounds.[1] Among these, nitropyridine derivatives are of particular interest due to their versatile reactivity, which allows for their use as key intermediates in the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making these compounds valuable precursors for a wide range of functionalized heterocycles with diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. This guide provides an in-depth technical overview of 6-Chloro-2-nitropyridin-3-ol (CAS Number: 887471-39-8), a trifunctional building block with significant potential in drug discovery and fine chemical synthesis.

Physicochemical Properties and Structural Attributes

This compound is an organic compound that presents as a yellow to brown crystalline solid.[2] Its structure is characterized by a pyridine ring substituted with a chloro group at the 6-position, a nitro group at the 2-position, and a hydroxyl group at the 3-position. This unique arrangement of functional groups dictates its chemical behavior and synthetic utility.

PropertyValueSource
CAS Number 887471-39-8[3]
Molecular Formula C₅H₃ClN₂O₃[3]
Molecular Weight 174.54 g/mol [3]
Appearance Yellow to brown crystalline solid[2]
Solubility Insoluble in water, soluble in organic solvents[2]
Storage Temperature 2-8°C[2]
Predicted Boiling Point 397.2 ± 37.0 °C[2]
Predicted Density 1.664 ± 0.06 g/cm³[2]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is achieved through the nitration of 2-chloro-5-hydroxypyridine. The electron-rich nature of the hydroxypyridine starting material directs the electrophilic nitration to the position ortho to the hydroxyl group.

Experimental Protocol

Reaction: Nitration of 2-chloro-5-hydroxypyridine

Reagents:

  • 2-chloro-5-hydroxypyridine (10g, 77.2 mmol)

  • Potassium nitrate (14g, 138.4 mmol)

  • Concentrated sulfuric acid (50 ml)

  • Crushed ice

  • Water

Procedure:

  • In a flask equipped with a magnetic stirrer and an ice bath, add 50 ml of concentrated sulfuric acid.

  • Cool the sulfuric acid to 0°C.

  • Slowly add 10g of 2-chloro-5-hydroxypyridine to the cold sulfuric acid while stirring.

  • Once the 2-chloro-5-hydroxypyridine is dissolved, add 14g of potassium nitrate in several small portions, ensuring the temperature remains at 0°C.

  • After the addition of potassium nitrate is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 16 hours.

  • Upon completion of the reaction, carefully pour the reaction mixture over a sufficient amount of crushed ice.

  • A solid precipitate will form. Filter the solid and wash it with cold water.

  • Dry the solid to obtain this compound. (Expected yield: 10.5g, 78%).[4]

Validation: The product can be characterized by LCMS, which is expected to show a peak at m/z = 173.3 (M+1)⁺.[4]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing effects of the nitro and chloro groups will cause these signals to appear at a relatively high chemical shift.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the chloro, nitro, and hydroxyl groups will exhibit characteristic chemical shifts influenced by the electronegativity and resonance effects of these substituents. Quaternary carbons, such as the one bearing the chlorine atom, are expected to show weaker signals.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

  • Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) typically found around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

  • C-Cl stretching vibrations, which are usually observed in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio).

Key Reactions and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its three functional groups, which allows for selective transformations.

Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group

The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group at the 2-position. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols.

Causality of Experimental Choice: The regioselectivity of nucleophilic attack on dichloronitropyridines is a critical consideration. In 2,6-dichloro-3-nitropyridine, nucleophilic attack is favored at the 2-position, which is ortho to the nitro group, likely due to a combination of inductive effects and stabilization of the Meisenheimer intermediate. This principle is crucial for designing selective syntheses.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C with H₂) or metals in acidic media (e.g., Fe, SnCl₂).[5] This transformation opens up a plethora of synthetic possibilities, as the resulting aminopyridine can undergo a wide range of reactions, including diazotization, acylation, and condensation to form fused heterocyclic systems.

Reactions of the Hydroxyl Group

The hydroxyl group at the 3-position can be functionalized through reactions such as alkylation to form ethers or acylation to form esters.[6] This provides another handle for modifying the molecule and introducing desired properties. The hydroxyl group's presence can also influence the reactivity of the other functional groups through electronic and steric effects.

Applications in Drug Discovery and Agrochemicals

This compound and its derivatives are valuable intermediates in the synthesis of biologically active molecules.

Kinase Inhibitors in Oncology

A key application of related chloronitropyridines is in the development of kinase inhibitors for cancer therapy. For example, 2,6-dichloro-3-nitropyridine is a crucial building block for the synthesis of certain kinase inhibitors that target specific cysteine residues in the hinge region of kinases like MPS1.[7] The chloronitropyridine moiety acts as a "warhead" that can undergo nucleophilic aromatic substitution with the cysteine residue, leading to covalent and irreversible inhibition of the enzyme.

Workflow for Kinase Inhibitor Synthesis

Caption: A generalized workflow for the synthesis of kinase inhibitors.

Agrochemicals

The chloropyridine scaffold is a well-established pharmacophore in the agrochemical industry, particularly in the development of insecticides. Derivatives of 6-chloropyridin-3-amine are key precursors for the synthesis of neonicotinoid insecticides such as Acetamiprid and Imidacloprid. Although this compound is not a direct precursor, its structural motifs are highly relevant to this class of compounds.

Safety and Handling

As a moderately toxic and potentially irritating chemical, this compound requires careful handling.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.

Handling and Storage:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place.[8]

First Aid Measures:

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

  • In case of skin contact: Wash with plenty of soap and water.[8]

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8]

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, with significant applications in the development of pharmaceuticals and agrochemicals. Its trifunctional nature allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and safe handling is essential for researchers and scientists looking to leverage its potential in their work.

References

Physical and chemical properties of 6-Chloro-2-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-2-nitropyridin-3-ol

Abstract

This compound is a highly functionalized pyridine derivative that serves as a critical building block in modern synthetic chemistry. Its strategic placement of a hydroxyl group, a nitro group, and a chlorine atom on the pyridine scaffold imparts a unique and versatile reactivity profile. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. We will delve into the causality behind its synthetic utility, provide validated experimental protocols, and explore its application in medicinal chemistry, grounding all claims in authoritative references.

Core Molecular Profile and Physicochemical Properties

The utility of any chemical intermediate begins with a fundamental understanding of its physical and structural properties. This compound is a solid at room temperature, and its properties are largely dictated by the interplay of its three key functional groups. The strong electron-withdrawing nature of the nitro group, combined with the inductive effect of the chlorine and the hydrogen-bonding capability of the hydroxyl group, defines its reactivity and potential for downstream modification.

Structural and Physical Data Summary

The core quantitative data for this compound are summarized below. This information is essential for reaction planning, stoichiometry calculations, and purification strategies.

Table 1: Physicochemical and Identification Data

Property Data Source(s)
IUPAC Name This compound [1]
Molecular Formula C₅H₃ClN₂O₃ [1][2]
Molecular Weight 174.54 g/mol [1][2]
CAS Number 887471-39-8 [1][2]
Appearance Yellow Powder (predicted based on related compounds) [3]
Purity (Typical) ≥97% [2]

| Solubility | Predicted to be soluble in methanol, acetone, and dichloromethane; insoluble in water. |[4] |

Molecular Structure and Electronic Effects

The arrangement of substituents on the pyridine ring is key to the molecule's utility.

Caption: Structure of this compound with key functional groups.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, it significantly acidifies the hydroxyl proton and, more importantly, activates the pyridine ring for nucleophilic aromatic substitution (SₙAr).

  • Chlorine Atom (-Cl): Serves as an excellent leaving group in SₙAr reactions, providing the primary site for synthetic modification.[5]

  • Hydroxyl Group (-OH): Can act as a directing group, a proton donor, and a site for O-alkylation or O-acylation to further diversify the molecular scaffold.

Synthesis Protocol: A Validated Approach

The synthesis of this compound is reliably achieved through the nitration of a readily available precursor. The following protocol is based on established literature procedures and provides a high yield of the target compound.[6]

Experimental Methodology

Objective: To synthesize this compound via electrophilic nitration of 6-chloropyridin-3-ol (also known as 2-chloropyridin-5-ol).

Materials:

  • 6-chloropyridin-3-ol (10 g, 77.2 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄, 50 mL)

  • Potassium Nitrate (KNO₃, 14 g, 138.4 mmol)

  • Crushed Ice

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid (50 mL). Cool the flask in an ice-water bath to 0 °C.

  • Substrate Addition: Slowly add 6-chloropyridin-3-ol (10 g) to the cooled sulfuric acid while stirring. Ensure the temperature remains below 10 °C.

  • Nitration: Once the substrate is fully dissolved, begin the portion-wise addition of potassium nitrate (14 g). Maintain the internal temperature at 0 °C throughout the addition. Causality Note: This slow, cooled addition is critical to control the exothermic nitration reaction and prevent unwanted side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 16 hours to ensure the reaction goes to completion.

  • Work-up and Isolation: Carefully pour the reaction mixture over a large volume of crushed ice. This will precipitate the product while quenching the reaction.

  • Filtration and Drying: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any residual acid. Dry the solid thoroughly to obtain the final product.

Expected Yield: 10.5 g (78%).[6] Verification: Product identity can be confirmed by LCMS, which should show a peak corresponding to the expected molecular weight (m/z = 173.3 [M-H]⁻).[6]

Chemical Reactivity and Synthetic Applications

The true value of this compound lies in its predictable and versatile reactivity, making it a cornerstone intermediate for constructing more complex molecules, particularly in pharmaceutical development.[5][7]

Nucleophilic Aromatic Substitution (SₙAr)

This is the most significant reaction pathway for this molecule. The chloro group at the C6 position is highly activated for displacement by nucleophiles due to the strong electron-withdrawing effect of the nitro group at the C2 position.

G cluster_0 SₙAr Workflow cluster_1 Reaction A This compound E Meisenheimer Complex (Intermediate) A->E B Nucleophile (Nu-H) e.g., R-NH₂, R-SH B->E C Base (e.g., K₂CO₃, DIPEA) C->E D Solvent (e.g., DMF, MeCN) D->E F 6-Substituted Product E->F Elimination of Cl⁻

Caption: Logical workflow for SₙAr reactions on this compound.

This reaction is fundamental for introducing diversity. For example, reaction with various primary or secondary amines leads to the synthesis of 6-amino-2-nitropyridin-3-ol derivatives, a common scaffold in kinase inhibitors and other therapeutic agents.[8]

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, which dramatically alters the molecule's electronic properties and opens up new avenues for functionalization.

Protocol for Nitro Group Reduction:

  • Dissolve the 6-substituted-2-nitropyridin-3-ol derivative in a suitable solvent (e.g., ethyl acetate, ethanol).

  • Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: H₂ gas with a Pd/C catalyst.

    • Chemical Reduction: Stannous chloride (SnCl₂) in acidic media (e.g., HCl) or iron (Fe) powder in acetic acid.[9]

  • Monitor the reaction by TLC or LCMS until the starting material is consumed.

  • Upon completion, filter the catalyst (if used) and perform an appropriate aqueous work-up to isolate the 2-aminopyridine product.

This transformation is crucial as the resulting 2-amino group can be used for cyclization reactions to form fused heterocyclic systems or for further derivatization.

Spectroscopic and Analytical Characterization

While a public database of spectra for this specific compound is limited, its spectroscopic profile can be reliably predicted based on its structure and data from analogous compounds.

  • ¹H NMR: Two doublets are expected in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the two adjacent protons on the pyridine ring. A broad singlet corresponding to the hydroxyl proton will also be present, with its chemical shift being solvent-dependent.

  • ¹³C NMR: Five distinct signals for the pyridine ring carbons are expected. The carbons attached to the nitro (C2) and chloro (C6) groups will be significantly downfield due to strong deshielding effects.

  • IR Spectroscopy: Key stretches would include a broad O-H band (~3200-3500 cm⁻¹), strong asymmetric and symmetric N-O stretches for the nitro group (~1550 cm⁻¹ and ~1350 cm⁻¹), and C-Cl stretches (~700-800 cm⁻¹).

  • Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak (M⁺) and, critically, an M+2 peak approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

Safety, Handling, and Storage

As a nitroaromatic and chlorinated compound, this compound requires careful handling.

  • General Handling: Always handle in a well-ventilated chemical fume hood.[4][10] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][11] Avoid creating dust.[10]

  • Hazards: This compound is expected to be harmful if swallowed and cause skin and serious eye irritation.[4][12] It may also cause respiratory irritation.[4][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] Keep away from incompatible materials such as strong oxidizing agents and acids.[4][10]

Conclusion

This compound is a potent and versatile chemical intermediate. Its value is derived from a well-defined reactivity profile that allows for selective, high-yield transformations at multiple sites on the molecule. The ability to perform nucleophilic aromatic substitutions and subsequent nitro group reductions makes it an ideal starting material for the synthesis of complex heterocyclic systems, particularly in the fields of medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is paramount for any scientist looking to leverage this powerful synthetic tool.

References

6-Chloro-2-nitropyridin-3-ol molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-2-nitropyridin-3-ol: Structure, Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted pyridine derivative of significant interest to researchers in organic synthesis and medicinal chemistry. The document details the compound's molecular structure, formula, and physicochemical properties. It presents a validated synthesis protocol, discusses the molecule's inherent reactivity based on its functional groups, and explores its applications as a versatile building block in the development of complex chemical entities. Safety and handling protocols, derived from data on closely related compounds, are also provided to ensure safe laboratory practice. This guide is intended to serve as a critical resource for scientists and professionals engaged in drug discovery and development.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound belonging to the nitropyridine class. These compounds are highly valued in synthetic chemistry for their dual functionality: the pyridine scaffold is a common motif in bioactive molecules, while the electron-withdrawing nitro group and the reactive chloro substituent provide versatile handles for further chemical modification.[1][2]

Key Identifiers

The fundamental identifiers for this compound are crucial for accurate sourcing and regulatory compliance.

IdentifierValueSource(s)
IUPAC Name This compound[3]
Molecular Formula C₅H₃ClN₂O₃[4]
Molecular Weight 174.54 g/mol [4]
CAS Number 887471-39-8[3][4]
Synonyms 6-Chloro-3-hydroxy-2-nitropyridine[3]
Molecular Structure

The structure consists of a pyridine ring substituted at position 6 with a chlorine atom, at position 2 with a nitro group, and at position 3 with a hydroxyl group. The relative positioning of these functional groups dictates the molecule's electronic properties and reactivity.

G Fig. 2: Synthesis Workflow for this compound reagent1 2-Chloropyridin-5-ol reaction Electrophilic Nitration (0°C to Room Temp, 16h) reagent1->reaction reagent2 Potassium Nitrate (KNO₃) in conc. H₂SO₄ reagent2->reaction workup Workup (Quench on ice, filter solid) reaction->workup product This compound workup->product

References

Navigating Chemical Space: A Technical Guide to 6-Chloro-5-nitropyridine-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged" structure in drug design.[1] This guide delves into a specific, highly functionalized pyridine derivative: 6-chloro-5-nitropyridine-3-carboxylic acid .

While the initial query sought information on the molecular formula C5H3ClN2O3, a thorough search of the chemical literature reveals a notable scarcity of well-characterized compounds with this exact formula. However, the closely related compound, 6-chloro-5-nitropyridine-3-carboxylic acid (C6H3ClN2O4), is a well-documented and commercially available building block with significant applications in synthetic and medicinal chemistry. This guide will, therefore, focus on this important molecule, providing a comprehensive overview of its properties, synthesis, and strategic applications in the pursuit of new therapeutic agents.

This document is structured to provide not just procedural information, but also the underlying scientific rationale, empowering researchers to not only replicate but also innovate upon the methodologies presented.

Physicochemical Properties and Structural Elucidation

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its effective utilization in synthesis and drug design.

Chemical Identity and Properties

6-Chloro-5-nitropyridine-3-carboxylic acid, also known as 6-chloro-5-nitronicotinic acid, is a crystalline solid at room temperature. Its structure is characterized by a pyridine ring substituted with a chloro group at the 6-position, a nitro group at the 5-position, and a carboxylic acid at the 3-position.[2] The presence of these functional groups imparts a unique reactivity profile, making it a versatile intermediate.

Table 1: Physicochemical Properties of 6-Chloro-5-nitropyridine-3-carboxylic acid [2]

PropertyValue
Molecular Formula C6H3ClN2O4
Molecular Weight 202.55 g/mol
CAS Number 7477-10-3
Appearance Solid
IUPAC Name 6-chloro-5-nitropyridine-3-carboxylic acid
Synonyms 6-chloro-5-nitronicotinic acid

The electron-withdrawing nature of the nitro group and the chlorine atom significantly influences the electron density of the pyridine ring, activating it for nucleophilic aromatic substitution reactions. The carboxylic acid moiety provides a handle for various chemical transformations, such as esterification and amidation, further expanding its synthetic utility.

Spectroscopic Characterization

The structural integrity of 6-chloro-5-nitropyridine-3-carboxylic acid can be unequivocally confirmed through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Due to the deshielding effects of the electronegative substituents, these protons will appear at relatively high chemical shifts. The carboxylic acid proton will typically appear as a broad singlet at a very downfield chemical shift (often >10 ppm).[3]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be significantly deshielded, appearing in the range of 160-180 ppm.[3] The carbons attached to the chlorine and nitro groups will also exhibit characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. A broad O-H stretch from the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. A sharp C=O stretch for the carbonyl group will appear around 1700 cm⁻¹. Additionally, characteristic peaks for the C-Cl, N-O (from the nitro group), and aromatic C-H and C=C bonds will be present.[3]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and fragment peaks containing chlorine.

Synthesis of 6-Chloro-5-nitropyridine-3-carboxylic Acid

The synthesis of 6-chloro-5-nitropyridine-3-carboxylic acid can be achieved through various routes, often starting from more readily available pyridine derivatives. A common strategy involves the oxidation of a methyl group at the 3-position of a corresponding chloronitropyridine precursor.

Synthetic Workflow

A representative synthetic approach is outlined below. This multi-step process leverages fundamental organic reactions to construct the target molecule.

G cluster_0 Synthesis of 6-Chloro-5-nitropyridine-3-carboxylic acid A 2-Chloro-5-methylpyridine B Nitration A->B HNO₃/H₂SO₄ C 2-Chloro-5-methyl-3-nitropyridine B->C D Oxidation C->D KMnO₄ or other oxidizing agent E 6-Chloro-5-nitropyridine-3-carboxylic acid D->E

Caption: Synthetic workflow for 6-chloro-5-nitropyridine-3-carboxylic acid.

Detailed Experimental Protocol: Oxidation of 2-Chloro-5-methyl-3-nitropyridine

This protocol is a generalized procedure based on common oxidation reactions of methylpyridines.[4]

Materials:

  • 2-Chloro-5-methyl-3-nitropyridine

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-5-methyl-3-nitropyridine in water.

  • Addition of Oxidant: Slowly add potassium permanganate to the suspension.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and quench the excess potassium permanganate by the slow addition of sodium bisulfite until the purple color disappears.

  • Acidification: Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the carboxylic acid product.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chloro-5-nitropyridine-3-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) as described in Section 1.2.

Applications in Drug Discovery and Development

The true value of 6-chloro-5-nitropyridine-3-carboxylic acid lies in its utility as a versatile building block for the synthesis of biologically active molecules. Its trifunctional nature allows for the systematic and regioselective introduction of various pharmacophoric elements.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] The pyridine scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif.

The 6-chloro-5-nitropyridine-3-carboxylic acid scaffold can be strategically employed in the synthesis of kinase inhibitors. For instance, derivatives of nitropyridines have been used to synthesize potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase implicated in myeloproliferative neoplasms.[4] In a typical synthetic strategy, the chlorine atom can be displaced by a nucleophilic amine, and the carboxylic acid can be coupled with another amine-containing fragment to build the final inhibitor.

A notable example of a related scaffold in action is the use of a 6-chloro-3-nitropyridine "warhead" to target a cysteine residue in the hinge region of Monopolar Spindle 1 (MPS1) kinase, a target in oncology.[6] This highlights the potential for this class of compounds to be used in the design of both reversible and irreversible inhibitors.

G cluster_0 Kinase Inhibitor Design Strategy cluster_1 Target Interaction A 6-Chloro-5-nitropyridine-3-carboxylic acid B Nucleophilic Aromatic Substitution (SNAr) A->B R¹-NH₂ C Amide Coupling B->C R²-NH₂ D Kinase Inhibitor C->D E Pyridine Scaffold D->E F Kinase Hinge Region E->F Hydrogen Bonding G Side Chains (R¹, R²) H Binding Pockets G->H Hydrophobic/Polar Interactions

References

Spectroscopic data for 6-Chloro-2-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-2-nitropyridin-3-ol

Abstract

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for the characterization of this compound (CAS: 887471-39-8).[1] As a substituted pyridine, this compound holds potential as a versatile intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[2] A robust and unambiguous analytical workflow is paramount for researchers in drug development and synthetic chemistry to ensure structural integrity and purity. This document moves beyond a simple data repository, offering a detailed interpretation of expected outcomes from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We delve into the causal relationships between the molecule's structure and its spectral features, providing field-proven experimental protocols and data interpretation frameworks grounded in authoritative references.

Molecular Profile and Physicochemical Properties

This compound is a pyridine ring substituted with three key functional groups: a chloro group at position 6, a nitro group at position 2, and a hydroxyl group at position 3. These substituents create a distinct electronic environment that governs the molecule's reactivity and dictates its unique spectroscopic fingerprint.

Diagram 1: Chemical Structure of this compound

This compound cluster_molecule This compound cluster_substituents This compound N1 N C2 C N1->C2 C3 C C2->C3 NO2_N N+ C2->NO2_N C4 C C3->C4 OH OH C3->OH C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 H5 H C5->H5 C6->N1 Cl Cl C6->Cl NO2_O1 O- NO2_N->NO2_O1 NO2_O2 O NO2_N->NO2_O2

A 2D representation of the molecular structure.

A summary of its key computed physicochemical properties is essential for designing analytical protocols, such as selecting appropriate solvents for NMR or mobile phases for LC-MS.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₅H₃ClN₂O₃ PubChem[1]
Molecular Weight 174.54 g/mol PubChem[1]
Monoisotopic Mass 173.9832197 Da PubChem[1]
CAS Number 887471-39-8 PubChem[1]
XLogP3 2.2 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

These properties suggest the molecule is moderately lipophilic and possesses characteristics suitable for oral drug formulation frameworks, although its solubility in aqueous media may be limited.[3]

Mass Spectrometry: The Definitive Mass Signature

2.1 Rationale for Analysis Mass spectrometry is the primary technique for confirming the molecular weight and elemental composition of a synthesized compound. For this compound, Electrospray Ionization (ESI) is the method of choice due to its ability to generate intact molecular ions from polar, functionalized organic molecules. A critical validation feature will be the observation of the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), which provides definitive evidence for the presence of a single chlorine atom.

2.2 Predicted Mass Spectrum High-resolution mass spectrometry (HRMS) will allow for the determination of the exact mass, confirming the molecular formula.

Table 2: Predicted High-Resolution Mass Spectrometry Data (ESI)

Ion Species Calculated m/z (³⁵Cl) Calculated m/z (³⁷Cl) Expected Ratio Identity
[M+H]⁺ 174.99069 176.98774 ~3:1 Protonated Molecule
[M-H]⁻ 172.97544 174.97249 ~3:1 Deprotonated Molecule

| [M+Na]⁺ | 196.97264 | 198.96969 | ~3:1 | Sodium Adduct |

A synthesis of the related compound, 6-Chloro-3-hydroxy-2-nitropyridine, reported an LCMS peak at m/z = 173.3, likely corresponding to the [M-H]⁻ ion, which aligns with our predictions.[4]

2.3 Predicted Fragmentation Pathway Under tandem MS (MS/MS) conditions, the molecular ion will fragment in predictable ways, offering further structural confirmation. Key fragmentation events would likely involve the loss of the nitro group or neutral loss of HCl.

Diagram 2: Predicted ESI-MS/MS Fragmentation Pathway

parent [M+H]⁺ m/z = 175.0 frag1 Loss of NO₂ m/z = 129.0 parent->frag1 - NO₂ (46 Da) frag2 Loss of H₂O m/z = 157.0 parent->frag2 - H₂O (18 Da) frag3 Loss of HCl m/z = 139.0 parent->frag3 - HCl (36 Da)

Major fragmentation routes for the protonated molecule.

2.4 Experimental Protocol: ESI-MS

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap) for analysis.[5]

  • Infusion: Introduce the sample directly via a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters (Typical):

    • Capillary Voltage: 3.5-4.5 kV

    • Nebulizer Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 6-8 L/min at 200°C

  • Data Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500. Ensure the mass resolution is sufficient (>10,000) to distinguish isotopic peaks and calculate exact masses.

Infrared (IR) Spectroscopy: Functional Group Identification

3.1 Rationale for Analysis Attenuated Total Reflectance (ATR)-IR spectroscopy is a rapid, non-destructive technique used to identify the key functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, IR will confirm the presence of the hydroxyl (-OH), nitro (-NO₂), and aromatic (pyridine) moieties.

3.2 Predicted IR Absorption Bands The spectrum will be dominated by strong absorptions from the O-H and N-O bonds.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3400 - 3200 Strong, Broad O-H stretch (intermolecular H-bonding)
3100 - 3000 Weak-Medium Aromatic C-H stretch
1610 - 1580 Medium C=C / C=N ring stretch
1560 - 1520 Strong Asymmetric N-O stretch (NO₂)
1380 - 1340 Strong Symmetric N-O stretch (NO₂)
1250 - 1180 Medium-Strong C-O stretch

| 800 - 600 | Medium-Strong | C-Cl stretch |

The presence of strong bands in the 1560-1520 cm⁻¹ and 1380-1340 cm⁻¹ regions is particularly diagnostic for the nitro group. The broadness of the O-H stretch is indicative of hydrogen bonding in the solid state.

3.3 Experimental Protocol: ATR-IR

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Co-add 16-32 scans over the range of 4000-400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum for accurate peak identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

4.1 Rationale for Analysis NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. ¹H NMR will reveal the number and environment of protons, while ¹³C NMR will identify the carbon skeleton. The combination of these techniques provides an unambiguous structural elucidation.

4.2 Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆) The choice of DMSO-d₆ as a solvent is strategic; it readily dissolves many polar organic compounds and its residual proton peak does not typically interfere with aromatic signals. It also allows for the observation of exchangeable protons like -OH.

Table 4: Predicted ¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Rationale
~10.0 - 11.0 Broad Singlet - -OH The hydroxyl proton is acidic, often broad, and its chemical shift is highly dependent on concentration and temperature.
~8.1 - 8.3 Doublet ~8.4 Hz H-4 This proton is ortho to the electron-withdrawing nitro group (at C-2 via the ring system) and will be significantly deshielded. It is coupled to H-5.

| ~7.4 - 7.6 | Doublet | ~8.4 Hz | H-5 | This proton is ortho to the chloro group. It is coupled to H-4. The expected ortho coupling constant for pyridinic protons is typically 7-9 Hz.[6][7] |

4.3 Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆) The ¹³C NMR spectrum will show five distinct signals for the pyridine ring carbons. The chemical shifts are heavily influenced by the attached substituents.

Table 5: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment Rationale
~155 - 160 C-3 The carbon bearing the -OH group will be highly deshielded.
~148 - 152 C-6 The carbon attached to the electronegative chlorine atom will be downfield.
~145 - 149 C-2 The carbon bearing the nitro group is also significantly deshielded.
~125 - 130 C-4 Aromatic CH carbon, deshielded by the adjacent nitro-bearing carbon.

| ~115 - 120 | C-5 | Aromatic CH carbon, influenced by the adjacent chloro-bearing carbon. |

The predicted shifts are based on established substituent effects in pyridine rings.[8] For instance, a hydroxyl group at C-2 in pyridine shifts the C-2 signal upfield, but here at C-3, its effect is combined with the powerful withdrawing nature of the adjacent C-2 nitro group.

4.4 Experimental Protocol: NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the sample.[5]

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Co-add at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0-200 ppm.

    • Use a sufficient number of scans (e.g., 1024 or more) as ¹³C has low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).

Integrated Analytical Workflow

A robust characterization relies not on a single technique, but on the convergence of data from multiple orthogonal methods. The workflow below illustrates a self-validating system for confirming the structure and purity of this compound.

Diagram 3: Comprehensive Spectroscopic Characterization Workflow

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Final Validation synthesis Synthesis of Target (e.g., Nitration of 2-chloropyridin-5-ol) purification Purification (Recrystallization or Column Chromatography) synthesis->purification ms HRMS (ESI-TOF) - Confirm Mol. Formula - Verify Isotope Pattern purification->ms Purified Sample ir ATR-IR - Identify Functional Groups (-OH, -NO₂, C-Cl) purification->ir Purified Sample nmr ¹H & ¹³C NMR - Elucidate C-H Framework - Confirm Connectivity purification->nmr Purified Sample validation Structure Confirmed & Purity Assessed ms->validation Convergent Data ir->validation Convergent Data nmr->validation Convergent Data

A workflow from synthesis to final structural validation.

Conclusion

The structural elucidation of this compound is unequivocally achieved through a multi-technique spectroscopic approach. High-resolution mass spectrometry will confirm the elemental composition and the presence of chlorine through its distinct isotopic signature. Infrared spectroscopy provides rapid verification of essential functional groups, namely the hydroxyl and nitro moieties. Finally, ¹H and ¹³C NMR spectroscopy deliver the definitive blueprint of the molecule's atomic connectivity. The predicted data and protocols within this guide serve as a robust framework for researchers to validate the synthesis and purity of this valuable chemical intermediate, ensuring confidence in subsequent research and development endeavors.

References

Solubility Profile of 6-Chloro-2-nitropyridin-3-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient drug development and chemical synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of 6-Chloro-2-nitropyridin-3-ol, a vital heterocyclic building block. Lacking extensive published quantitative data, this document establishes a predictive solubility framework based on first principles of physical organic chemistry and available data for analogous structures. Furthermore, it furnishes detailed, field-proven experimental protocols to enable researchers to generate precise solubility data, ensuring methodological robustness and data integrity.

Introduction: The Strategic Importance of Solubility Data

This compound is a substituted nitropyridine derivative of significant interest in medicinal chemistry and process development. Its trifunctional nature—featuring a chloro leaving group, a nitro electron-withdrawing group, and a phenolic hydroxyl group—makes it a versatile intermediate for constructing complex molecular architectures.[1] The successful execution of synthetic reactions, purification strategies (such as crystallization), and formulation development hinges on a precise understanding of its solubility in various organic solvents.

This guide moves beyond simple data reporting to explain the why behind the solubility behavior of this compound. By dissecting its molecular structure, we can predict its interactions with a range of common organic solvents and provide the tools for empirical verification.

Physicochemical Properties

A molecule's structure dictates its physical properties, which in turn govern its solubility. The key physicochemical parameters for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 887471-39-8[3]
Molecular Formula C₅H₃ClN₂O₃[2][3]
Molecular Weight 174.54 g/mol [2][3]
XLogP3 (Predicted) 2.2[2]
Hydrogen Bond Donors 1 (from -OH)[2]
Hydrogen Bond Acceptors 4 (from -OH, -NO₂, pyridine N)[2]

The presence of both hydrogen bond donor (-OH) and multiple acceptor sites, combined with a significant dipole moment from the C-Cl and N-O bonds, renders the molecule distinctly polar. The positive XLogP3 value suggests a degree of lipophilicity, hinting at a nuanced solubility profile across solvents of varying polarity.[2]

The Chemical Basis of Solubility: A Predictive Framework

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[4] This means that polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents. The solubility of this compound is determined by the interplay of intermolecular forces between it and the solvent molecules.

cluster_solute This compound cluster_solvent Solvent Properties Solute C₅H₃ClN₂O₃ HBD H-Bond Donor (-OH) Solute->HBD has HBA H-Bond Acceptors (-NO₂, -OH, Py-N) Solute->HBA has Dipole Dipole Moment (C-Cl, N-O) Solute->Dipole has NonPolar Non-Polar (e.g., Toluene) Solute->NonPolar Weak Interaction Protic Protic (e.g., Methanol) HBD->Protic Strong Interaction HBA->Protic Strong Interaction Aprotic Aprotic (e.g., DMSO) HBA->Aprotic Strong Interaction Dipole->Aprotic Strong Interaction Polarity Polarity Polarity->Protic Polarity->Aprotic Polarity->NonPolar

Caption: Key molecular interactions governing solubility.

Predicted Solubility Profile

Based on these principles and data from structurally related nitropyridines[5][6], we can establish a predicted solubility hierarchy:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , and Acetone . These solvents are strong hydrogen bond acceptors and have large dipole moments, allowing them to effectively solvate both the hydroxyl group and the polar regions of the molecule.

  • Moderate to High Solubility: Expected in polar protic solvents such as Methanol , Ethanol , and Isopropanol . These alcohols can both donate and accept hydrogen bonds, leading to favorable interactions. Solubility may decrease with increasing alkyl chain length (Methanol > Ethanol > Isopropanol) due to a decrease in overall solvent polarity.

  • Moderate Solubility: Expected in solvents of intermediate polarity like Acetonitrile and Ethyl Acetate . These solvents can engage in dipole-dipole interactions and accept hydrogen bonds, but less effectively than the aforementioned classes.

  • Low to Insoluble: Expected in non-polar solvents like Toluene , Hexanes , and Diethyl Ether . The large polarity mismatch between the solute and these solvents prevents effective solvation. While some nitropyridines show solubility in ether, the presence of the highly polar hydroxyl group in this specific compound likely reduces it significantly.[5]

Authoritative Protocols for Experimental Solubility Determination

To move from prediction to precise quantification, rigorous experimental measurement is essential. The following protocols represent industry-standard methods for determining the solubility of a solid compound.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8]

  • Ventilation: Handle the solid compound and prepare solutions in a well-ventilated chemical fume hood.[9]

  • Handling: Avoid creating dust and prevent contact with skin and eyes.[7]

Isothermal Shake-Flask Method (Gravimetric)

This equilibrium-based method is considered the gold standard for its accuracy and reliability.[5]

Principle: An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium (saturation). The saturated solution is then filtered, and a known volume is evaporated to dryness to determine the mass of the dissolved solute.

A 1. Addition Add excess this compound to a known volume of solvent. B 2. Equilibration Seal vial and agitate at constant temperature (e.g., 24-72h). A->B C 3. Separation Allow solid to settle. Filter supernatant through a 0.45 µm syringe filter. B->C D 4. Aliquot Transfer Accurately transfer a known volume of the clear filtrate to a pre-weighed vial. C->D E 5. Evaporation Remove solvent under vacuum or gentle nitrogen stream. D->E F 6. Quantification Weigh the vial with the dried residue. Calculate concentration (mg/mL). E->F

Caption: Workflow for the gravimetric shake-flask method.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound (e.g., 20-30 mg) to a vial containing a precise volume of the chosen solvent (e.g., 2 mL). The presence of undissolved solid is essential.

  • Equilibration: Seal the vial tightly and place it in an isothermal shaker or on a stirring plate in a temperature-controlled bath. Agitate the slurry for a period sufficient to ensure equilibrium is reached (typically 24 to 72 hours).

  • Phase Separation: Remove the vial and allow it to stand undisturbed at the same temperature for at least 1 hour to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter (e.g., PTFE) to remove all undissolved particles.

  • Quantification: a. Accurately transfer a known volume (e.g., 1.00 mL) of the filtrate into a pre-tared (weighed) vial. b. Evaporate the solvent completely using a vacuum oven, rotary evaporator, or a gentle stream of nitrogen. c. Once dry, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

  • Calculation: Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of filtrate transferred

UV/Vis Spectrophotometry Method

This method is faster than the gravimetric approach but requires the compound to have a chromophore and follow the Beer-Lambert law.[5]

Principle: The concentration of a saturated solution is determined by measuring its UV absorbance and comparing it to a pre-established calibration curve.

Step-by-Step Protocol:

  • Determine λmax: Prepare a dilute, known concentration of this compound in the solvent of interest. Scan the solution in a UV/Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).

  • Generate Calibration Curve: a. Prepare a series of standard solutions of known concentrations. b. Measure the absorbance of each standard at the λmax. c. Plot Absorbance vs. Concentration. The resulting linear regression will provide the equation of the line (y = mx + c).

  • Prepare Saturated Solution: Follow steps 1-3 from the Shake-Flask Method (Section 3.2).

  • Dilute and Measure: a. Withdraw a small, accurate volume of the clear, filtered saturated solution. b. Dilute it precisely with the same solvent to a concentration that falls within the linear range of your calibration curve. c. Measure the absorbance of this diluted sample at λmax.

  • Calculation: a. Use the calibration curve equation to calculate the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to determine the original solubility of the saturated solution.

Data Summary and Interpretation

As you generate experimental data, it is crucial to record it systematically. The table below provides a template for summarizing your findings.

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Notes
Polar Aprotic DMSO25
DMF25
Acetone25
Polar Protic Methanol25
Ethanol25
Isopropanol25
Intermediate Polarity Acetonitrile25
Ethyl Acetate25
Non-Polar Toluene25
n-Hexane25

By comparing your experimental results to the predictive framework, you can gain deeper insights into the specific intermolecular forces driving the solvation of this compound. This validated data is invaluable for optimizing reaction conditions, selecting appropriate recrystallization solvents, and guiding formulation strategies.

References

An In-Depth Technical Guide to 6-Chloro-2-nitropyridin-3-ol: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Overview

In the landscape of modern organic synthesis, particularly within medicinal and materials chemistry, the strategic use of highly functionalized heterocyclic building blocks is paramount. 6-Chloro-2-nitropyridin-3-ol is one such scaffold, a trifunctional pyridine derivative whose strategic arrangement of a chloro group, a nitro group, and a hydroxyl group offers a rich and orthogonal reactivity profile. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, designed for researchers and professionals in drug development and chemical synthesis.

The importance of this molecule lies in its inherent electronic and steric properties. The pyridine nitrogen, combined with the potent electron-withdrawing nitro group, renders the ring electron-deficient. This electronic nature activates the C6-chloro substituent for nucleophilic aromatic substitution (SNAr) and directs the regioselectivity of various transformations. The adjacent hydroxyl group provides a handle for O-alkylation or acylation, while the nitro group itself can be readily reduced to an amine, unlocking a different avenue of functionalization. This trifecta of reactive sites makes this compound a powerful tool for generating molecular diversity from a single, readily accessible core.

Physicochemical Properties & Spectroscopic Data

Understanding the fundamental properties of a building block is critical for its effective use in synthesis.

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// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"];

// Substituent nodes Cl [label="Cl", pos="2.2,1!"]; N_nitro [label="N", pos="-2.2,1.2!"]; O1_nitro [label="+O", pos="-2.8,1.8!"]; O2_nitro [label="⁻O", pos="-2.8,0.6!"]; O_hydroxyl [label="O", pos="-2.0,-1!"]; H_hydroxyl [label="H", pos="-2.6,-1.4!"];

// Aromatic ring bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Substituent bonds C6 -- Cl; C2 -- N_nitro; N_nitro -- O1_nitro [style=double]; N_nitro -- O2_nitro; C3 -- O_hydroxyl; O_hydroxyl -- H_hydroxyl; } caption="Structure of this compound"

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₅H₃ClN₂O₃ [1][2]
Molecular Weight 174.54 g/mol [1][2]
CAS Number 887471-39-8 [1][2]
Appearance Typically a yellow to brown solid Supplier Data
Melting Point Data not consistently available; varies with purity N/A

| Solubility | Soluble in polar organic solvents (DMF, DMSO, Acetone) | General chemical knowledge |

Spectroscopic Data (Predicted):

  • ¹H NMR (DMSO-d₆): Expect two doublets in the aromatic region (~7.0-8.5 ppm), corresponding to the two coupled protons on the pyridine ring. A broad singlet for the hydroxyl proton will also be present, which may shift depending on concentration and temperature.

  • ¹³C NMR (DMSO-d₆): Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the nitro group (C2) and the carbon bearing the chlorine (C6) will be significantly deshielded.

  • IR (KBr, cm⁻¹): Characteristic peaks would include a broad O-H stretch (~3200-3500), aromatic C-H stretches (~3000-3100), asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350), and C-Cl stretch (~700-800).

Synthesis and Purification

The most common and direct synthesis of this compound involves the nitration of a commercially available precursor.

Synthetic Route: Electrophilic Nitration of 2-Chloropyridin-5-ol.[3]

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// Edges Start -> Reaction; Reagents -> Reaction; Reaction -> Workup; Workup -> Product; } caption="General Synthesis Workflow"

Causality Behind Experimental Choices:

  • Starting Material: 2-Chloropyridin-5-ol is chosen because the hydroxyl group is a strong activating group and ortho-, para-director for electrophilic aromatic substitution. Its directing effect strongly favors substitution at the C2 and C6 positions.

  • Nitrating Agent: A mixture of potassium nitrate (KNO₃) and concentrated sulfuric acid is a standard and effective nitrating system. Sulfuric acid protonates the nitric acid (formed in situ from KNO₃) to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

  • Reaction Conditions: The reaction is initiated at 0°C to control the exothermic nature of the nitration. Allowing the reaction to proceed at room temperature ensures it goes to completion.[3]

  • Work-up: Pouring the reaction mixture onto crushed ice is a critical step. It serves to quench the reaction, dilute the strong acid, and precipitate the solid product, which typically has low solubility in cold aqueous media.

Detailed Experimental Protocol: Synthesis of this compound[3]
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add concentrated sulfuric acid (50 mL).

  • Addition of Starting Material: Slowly add 2-chloropyridin-5-ol (10g, 77.2 mmol) to the sulfuric acid while stirring. Ensure the temperature is maintained at or below 10°C.

  • Nitration: Once the starting material is fully dissolved, add potassium nitrate (14g, 138.4 mmol) in small portions, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16 hours.

  • Quench & Precipitation: Carefully pour the reaction mixture over a large beaker of crushed ice. A yellow solid should precipitate.

  • Isolation: Filter the solid using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. This procedure typically yields the product in good purity (78% yield reported).[3]

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Core Reactivity & Mechanistic Insights

The utility of this compound stems from the distinct reactivity of its three functional groups.

dot graph "Reactivity_Hub" { graph [overlap=false, splines=true]; node [style="filled", fontcolor="#FFFFFF"];

// Central Molecule Core [label="this compound", shape=ellipse, fillcolor="#4285F4"];

// Reaction Types SNAr [label="Nucleophilic Aromatic\nSubstitution (SNAr)\nat C6-Cl", shape=box, fillcolor="#EA4335"]; Reduction [label="Nitro Group Reduction\n(NO₂ → NH₂)", shape=box, fillcolor="#34A853"]; Coupling [label="Cross-Coupling\nat C6-Cl\n(e.g., Suzuki)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; O_Func [label="O-Alkylation / Acylation\nat C3-OH", shape=box, fillcolor="#5F6368"];

// Edges Core -> SNAr [label="Nu⁻"]; Core -> Reduction [label="[H]"]; Core -> Coupling [label="Pd(0), R-B(OH)₂"]; Core -> O_Func [label="R-X, Base"]; } caption="Key Reactivity Pathways"

Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

This is arguably the most important reaction of this building block. The C6-Cl bond is highly activated towards nucleophilic attack.

  • Mechanistic Rationale: The pyridine nitrogen and the ortho-nitro group are powerful electron-withdrawing groups. They stabilize the negative charge of the intermediate Meisenheimer complex formed upon nucleophilic attack, lowering the activation energy for the substitution.[4][5][6] The nitro group at the C2 position provides strong resonance stabilization for an attack at the C6 (para) position. This makes the C6-Cl significantly more reactive than a typical aryl chloride.

  • Common Nucleophiles: A wide range of nucleophiles can be employed, including:

    • N-nucleophiles: Primary and secondary amines, anilines, imidazoles.

    • O-nucleophiles: Alkoxides, phenoxides.

    • S-nucleophiles: Thiolates.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation that dramatically alters the electronic properties of the ring and provides a new site for functionalization.[7][8][9]

  • Mechanistic Rationale: The reduction proceeds through several intermediates (nitroso, hydroxylamine) before reaching the amine.[10] The choice of reducing agent is critical to ensure chemoselectivity, preserving the chloro and hydroxyl groups.

  • Common Reagents:

    • Catalytic Hydrogenation: H₂, Pd/C is a classic and clean method, though it may risk dehalogenation (reduction of the C-Cl bond) under harsh conditions.

    • Metal/Acid Systems: SnCl₂/HCl or Fe/HCl are robust, inexpensive, and generally selective for the nitro group reduction over dehalogenation.[9]

    • Transfer Hydrogenation: Reagents like ammonium formate with Pd/C can be milder alternatives.

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is dominant, the C6-Cl bond can also participate in cross-coupling reactions to form C-C bonds, a cornerstone of modern synthesis.

  • Mechanistic Rationale: The reaction follows the standard catalytic cycle for palladium cross-coupling (oxidative addition, transmetalation, reductive elimination). Although aryl chlorides are generally less reactive than bromides or iodides, the electron-deficient nature of the pyridine ring facilitates the initial oxidative addition of Pd(0) to the C-Cl bond.[11][12][13]

  • Common Reactions:

    • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures. This is highly valuable in medicinal chemistry.[11][14][15]

    • Buchwald-Hartwig Amination: An alternative to SNAr for forming C-N bonds, particularly with less nucleophilic amines.

O-Alkylation and O-Acylation

The phenolic hydroxyl group provides another handle for straightforward derivatization under basic conditions.

  • Mechanistic Rationale: In the presence of a base (e.g., K₂CO₃, NaH), the hydroxyl group is deprotonated to form a phenoxide. This potent nucleophile can then react with various electrophiles.

  • Common Electrophiles:

    • Alkylating agents: Alkyl halides (e.g., methyl iodide, benzyl bromide).

    • Acylating agents: Acyl chlorides or anhydrides.

Applications in Drug Discovery

The versatility of this compound makes it a valuable starting point for the synthesis of complex, biologically active molecules. Nitropyridines are key precursors for a wide range of heterocyclic systems with activities including antitumor and antiviral properties.[16] Many kinase inhibitors, a critical class of anti-cancer drugs, feature substituted aminopyridine scaffolds that can be readily accessed from this building block.

Example Application: Synthesis of a Kinase Inhibitor Scaffold

A common strategy involves sequential SNAr and nitro reduction to build a 2,6-diaminopyridine core, which is a privileged scaffold in kinase inhibitor design.

  • SNAr Reaction: this compound is reacted with a desired amine (R¹-NH₂) to displace the chloride.

  • Nitro Reduction: The resulting intermediate is then subjected to reduction (e.g., with Fe/NH₄Cl) to convert the nitro group to a primary amine.

  • Further Functionalization: The newly formed amine at the C2 position can be acylated or coupled with another fragment (R²) to complete the synthesis of the target molecule.

Experimental Protocols

Protocol 1: SNAr with Benzylamine
  • Setup: To a solution of this compound (1.0 g, 5.73 mmol) in ethanol (20 mL), add benzylamine (0.67 g, 6.30 mmol) and triethylamine (1.2 mL, 8.60 mmol).

  • Reaction: Heat the mixture to reflux and monitor by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield 6-(benzylamino)-2-nitropyridin-3-ol.

Protocol 2: Suzuki Cross-Coupling with Phenylboronic Acid
  • Setup: In a Schlenk flask, combine this compound (1.0 g, 5.73 mmol), phenylboronic acid (0.84 g, 6.88 mmol), and potassium carbonate (2.38 g, 17.2 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.33 g, 0.29 mmol, 5 mol%).

  • Solvent & Degassing: Add a mixture of 1,4-dioxane (20 mL) and water (5 mL). Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the mixture to 90°C under an argon atmosphere and stir for 12 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield 2-nitro-6-phenylpyridin-3-ol.

Safety, Handling, & Storage

  • Safety: this compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.

Conclusion

This compound is a potent and versatile building block for organic synthesis. Its well-defined and orthogonal reactivity allows for the controlled, stepwise construction of complex molecular architectures. The ability to perform nucleophilic aromatic substitution, nitro group reduction, cross-coupling, and O-functionalization makes it an invaluable tool for chemists, particularly in the field of drug discovery, enabling rapid access to diverse libraries of novel compounds.

References

The Synthetic Chemist's Guide to Nitropyridine Derivatives: Strategies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nitropyridine derivatives are a cornerstone in modern medicinal and agricultural chemistry, serving as pivotal intermediates in the synthesis of a vast array of bioactive molecules.[1] Their unique electronic properties, stemming from the potent electron-withdrawing nature of the nitro group, render the pyridine scaffold susceptible to a variety of chemical transformations, making them invaluable building blocks for drug discovery and development.[2][3] This guide provides a comprehensive overview of the principal synthetic routes to nitropyridine derivatives, delving into the underlying mechanisms, providing field-proven insights into experimental choices, and offering detailed protocols for key transformations.

The Challenge and Strategy of Nitrating the Pyridine Ring

Direct electrophilic nitration of the pyridine ring presents a significant synthetic hurdle. The nitrogen heteroatom deactivates the ring towards electrophilic attack by forming a strongly deactivated pyridinium cation in acidic media.[1] Consequently, forcing conditions, such as fuming sulfuric and nitric acid at high temperatures, are often required, typically resulting in low yields of the desired 3-nitropyridine.[4] To circumvent these limitations, several more effective strategies have been developed, primarily focusing on either activating the pyridine ring or employing alternative reaction pathways. This guide will explore three major strategies:

  • Direct Nitration under Modified Conditions: Employing specialized reagents to achieve nitration of the parent pyridine ring.

  • Synthesis via Pyridine N-Oxides: A powerful two-step approach involving the activation of the pyridine ring through N-oxidation, followed by nitration and subsequent deoxygenation.

  • Oxidation of Aminopyridines: A functional group interconversion strategy that leverages the greater ease of introducing an amino group, which is then oxidized to the nitro functionality.

  • Nucleophilic Aromatic Substitution (SNAr): Utilizing highly activated halonitropyridines or dinitropyridines as electrophiles for the introduction of various functional groups.

Direct Nitration of Pyridine: The Bakke Procedure

A significant advancement in the direct nitration of pyridines is the procedure developed by Bakke, which avoids the harsh, low-yielding conditions of classical methods. This approach utilizes dinitrogen pentoxide (N₂O₅) and sulfur dioxide (SO₂) or sodium bisulfite (NaHSO₃) to achieve nitration at the 3-position in good yields.[1]

Mechanism of the Bakke Procedure

The reaction does not proceed via a typical electrophilic aromatic substitution. Instead, it involves the formation of an N-nitropyridinium intermediate, followed by a[1][5] sigmatropic shift of the nitro group.[1][2]

  • Formation of the N-nitropyridinium ion: Pyridine reacts with dinitrogen pentoxide to form the N-nitropyridinium salt.

  • Nucleophilic addition: A nucleophile, such as bisulfite, adds to the 2- or 4-position of the N-nitropyridinium ion, forming a dihydropyridine intermediate.

  • [1][5] Sigmatropic rearrangement: The nitro group on the nitrogen atom migrates to the 3-position of the pyridine ring through a concerted[1][5] sigmatropic shift.[5]

  • Rearomatization: The dihydropyridine intermediate eliminates the nucleophile and a proton to regenerate the aromatic ring, yielding 3-nitropyridine.

Bakke_Mechanism Pyridine Pyridine N_Nitropyridinium N-Nitropyridinium ion Pyridine->N_Nitropyridinium + N₂O₅ N2O5 N₂O₅ Dihydropyridine Dihydropyridine Intermediate N_Nitropyridinium->Dihydropyridine + NaHSO₃ NaHSO3 NaHSO₃ Sigmatropic_Shift [1,5] Sigmatropic Shift Dihydropyridine->Sigmatropic_Shift Rearomatization Rearomatization Sigmatropic_Shift->Rearomatization Nitropyridine 3-Nitropyridine Rearomatization->Nitropyridine

Caption: Mechanism of the Bakke procedure for 3-nitropyridine synthesis.

Experimental Protocol: Synthesis of 3-Nitropyridine

The following protocol is a representative example of the Bakke procedure.

Materials:

  • Pyridine

  • Trifluoroacetic anhydride

  • Concentrated nitric acid

  • Sodium metabisulfite

  • Chloroform

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Chill trifluoroacetic anhydride (10 ml, 42 mmol) in an ice bath.

  • Slowly add pyridine (17 mmol) to the chilled trifluoroacetic anhydride and stir for 2 hours.

  • Add concentrated nitric acid (1.9 ml, 36 mmol) dropwise to the mixture.

  • After stirring for 9-10 hours, slowly drip the solution into a chilled aqueous solution of sodium metabisulfite (3.2 g, 17 mmol in 25 ml of water).[6]

  • Neutralize the solution with 2M NaOH under cooling and extract with chloroform.

  • Dry the chloroform layer with anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Purify the resulting nitropyridine by column chromatography using a mixture of hexane and ethyl acetate (1:1) as the eluent.[6]

SubstrateProductYield (%)Reference
Pyridine3-Nitropyridine83[6]
2-Picoline3-Nitro-2-picoline75[6]
4-Picoline3-Nitro-4-picoline68[6]
Isoquinoline3-Nitroisoquinoline37[7]

Synthesis via Pyridine N-Oxides: Activating the Ring for Nitration

The synthesis of nitropyridines via their N-oxides is a highly effective and widely used method, particularly for the preparation of 4-nitro derivatives. The N-oxide functionality activates the pyridine ring towards electrophilic substitution, primarily at the 4-position.[8] The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield the corresponding 4-nitropyridine.[8][9]

Mechanism of Nitration of Pyridine N-Oxide

The nitration of pyridine N-oxide proceeds through a standard electrophilic aromatic substitution mechanism. The N-oxide group acts as an activating group, increasing the electron density at the 2- and 4-positions of the pyridine ring through resonance. This enhanced nucleophilicity facilitates the attack of the nitronium ion (NO₂⁺), which is generated from the mixed acid (HNO₃/H₂SO₄).

N_Oxide_Nitration Pyridine_N_Oxide Pyridine N-Oxide Sigma_Complex Sigma Complex (Wheland Intermediate) Pyridine_N_Oxide->Sigma_Complex + NO₂⁺ Mixed_Acid HNO₃/H₂SO₄ Deprotonation Deprotonation Sigma_Complex->Deprotonation Nitropyridine_N_Oxide 4-Nitropyridine N-Oxide Deprotonation->Nitropyridine_N_Oxide Deoxygenation Deoxygenation (e.g., PCl₃) Nitropyridine_N_Oxide->Deoxygenation Nitropyridine 4-Nitropyridine Deoxygenation->Nitropyridine

Caption: General workflow for the synthesis of 4-nitropyridine via the N-oxide route.

Experimental Protocol: Synthesis of 4-Nitropyridine-N-Oxide and 4-Nitropyridine

The following two-step protocol describes the synthesis of 4-nitropyridine from pyridine-N-oxide.

Step 1: Nitration of Pyridine-N-Oxide

Materials:

  • Pyridine-N-oxide

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Sodium carbonate

  • Acetone

  • Ice

Procedure:

  • Prepare the nitrating acid by slowly adding concentrated sulfuric acid (30 mL) to fuming nitric acid (12 mL) with stirring and cooling in an ice bath.

  • In a three-neck flask, heat pyridine-N-oxide (9.51 g, 100 mmol) to 60°C.

  • Add the nitrating acid dropwise to the pyridine-N-oxide over 30 minutes.

  • Heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[1]

  • Cool the reaction mixture to room temperature and pour it onto 150 g of crushed ice.

  • Carefully add a saturated solution of sodium carbonate until the pH reaches 7-8, which will precipitate the product.

  • Filter the crude product and wash with acetone to remove inorganic salts.

  • Evaporate the acetone to obtain 4-nitropyridine-N-oxide. The product can be recrystallized from acetone if necessary.[1]

Step 2: Deoxygenation of 4-Nitropyridine-N-Oxide

Materials:

  • 4-Nitropyridine-N-oxide

  • Phosphorus trichloride (PCl₃)

  • Chloroform

Procedure:

  • Dissolve 4-nitropyridine-N-oxide in chloroform.

  • Add phosphorus trichloride dropwise to the solution at a controlled temperature.

  • After the reaction is complete, neutralize the mixture and extract the product with chloroform.

  • Dry the organic layer and evaporate the solvent to obtain 4-nitropyridine.[9]

SubstrateProductYield (%)Reference
Pyridine-N-oxide4-Nitropyridine-N-oxide42[1]
2-Chloropyridine-N-oxide2-Chloro-4-nitropyridine-N-oxide715g from 1058g starting material[5]
4-Nitropyridine-N-oxide4-NitropyridineHigh (continuous flow)[9]

Oxidation of Aminopyridines: A Functional Group Interconversion Approach

The oxidation of aminopyridines provides an alternative route to nitropyridines, particularly when direct nitration is challenging or leads to undesired isomers. This method relies on the conversion of a readily available amino group into a nitro group using strong oxidizing agents.

Common Oxidizing Agents and Mechanism

Commonly used reagents for this transformation include peroxy acids, such as peracetic acid and peroxomonosulfuric acid (Caro's acid), as well as hydrogen peroxide in the presence of a strong acid.[10][11] The mechanism involves the nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen of the oxidizing agent.[10]

Oxidation_Mechanism Aminopyridine Aminopyridine Nucleophilic_Attack Nucleophilic Attack Aminopyridine->Nucleophilic_Attack + Peroxy Acid Peroxy_Acid Peroxy Acid (e.g., H₂SO₅) Intermediate Intermediate Nucleophilic_Attack->Intermediate Oxidation_Steps Further Oxidation Intermediate->Oxidation_Steps Nitropyridine Nitropyridine Oxidation_Steps->Nitropyridine

Caption: Simplified mechanism for the oxidation of aminopyridines to nitropyridines.

Experimental Protocol: Synthesis of 5-Bromo-2-nitropyridine

The following protocol details the synthesis of 5-bromo-2-nitropyridine from 2-amino-5-bromopyridine.

Materials:

  • 2-Amino-5-bromopyridine

  • Concentrated sulfuric acid

  • 30% Hydrogen peroxide

  • Ice

Procedure:

  • Add 2-amino-5-bromopyridine (173g, 1.0mol) to a mixture of acetone and water.

  • Cool the mixture to 10-15°C and add 30% hydrogen peroxide (3.5mol) dropwise.

  • After the addition, stir the reaction at 10-15°C for 1-2 hours, then warm to 30°C for 2 hours, and finally to 40°C until the reaction is complete as monitored by HPLC.[12]

  • Cool the reaction to room temperature, filter to remove any catalyst, and then pour the mixture into ice water to precipitate the product.

  • Collect the solid by filtration and dry to obtain 5-bromo-2-nitropyridine.[12]

SubstrateProductYield (%)Reference
2-Amino-5-bromopyridine5-Bromo-2-nitropyridine92.8[12]
3-Aminopyridine3,3'-Azoxypyridine (major)-[8]

Note: The oxidation of 3-aminopyridine with Caro's acid has been reported to yield 3,3'-azoxypyridine as the major product, not 3-nitropyridine.[8] This highlights the importance of substrate and reagent selection in achieving the desired transformation.

Nucleophilic Aromatic Substitution (SNAr): Building Complexity from Nitropyridines

Nucleophilic aromatic substitution is a powerful tool for the functionalization of electron-deficient aromatic rings, such as nitropyridines. In this reaction, a nucleophile displaces a leaving group (typically a halide or an alkoxy group) on the pyridine ring. The presence of the nitro group is crucial as it activates the ring towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex.[4]

Mechanism of SNAr on Nitropyridines

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group.

  • Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored, yielding the substitution product.

The reaction is highly regioselective, with substitution occurring at positions ortho and para to the electron-withdrawing nitro group.[4]

SNAr_Mechanism Halonitropyridine Halonitropyridine (or Alkoxynitropyridine) Meisenheimer_Complex Meisenheimer Complex Halonitropyridine->Meisenheimer_Complex + Nucleophile Nucleophile Nucleophile (e.g., R-NH₂, R-O⁻) Elimination Elimination of Leaving Group Meisenheimer_Complex->Elimination Substituted_Nitropyridine Substituted Nitropyridine Elimination->Substituted_Nitropyridine

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on nitropyridines.

Synthetic Applications of SNAr with Nitropyridines

SNAr reactions on nitropyridines are widely used to introduce a variety of functional groups, including amines, alkoxides, and thiolates.

Example: Synthesis of Aminonitropyridines

Halonitropyridines readily react with primary and secondary amines to afford the corresponding aminonitropyridines. For instance, 2-chloro-5-nitropyridine reacts with various amines to yield 2-amino-5-nitropyridine derivatives.

Example: Synthesis of Alkoxynitropyridines

The displacement of a halide with an alkoxide is a common method for preparing alkoxynitropyridines. For example, 2-chloro-3-nitropyridine can be converted to 2-methoxy-3-nitropyridine by reaction with sodium methoxide.

SubstrateNucleophileProductReference
2-Chloro-5-nitropyrimidinePrimary/Secondary Amines2-Amino-5-nitropyrimidines[1]
2-Methoxy-3-nitropyridineSecondary Amines2-(Dialkylamino)-3-nitropyridines[13]
6-Alkoxy-4-chloro-5-nitropyrimidinePrimary Amines4,6-Dialkylamino-5-nitropyrimidines[14]

Conclusion

The synthesis of nitropyridine derivatives is a rich and diverse field, offering multiple strategic pathways to access these valuable synthetic intermediates. While direct nitration of the parent pyridine ring remains challenging, the development of methods such as the Bakke procedure has provided more viable routes. The pyridine N-oxide strategy stands out as a robust and versatile method for the regioselective synthesis of 4-nitropyridines. Furthermore, the oxidation of aminopyridines and nucleophilic aromatic substitution on activated nitropyridines offer complementary approaches for the synthesis and further functionalization of this important class of compounds. A thorough understanding of the underlying mechanisms and careful consideration of the substrate and reaction conditions are paramount for the successful synthesis of nitropyridine derivatives in a research and drug development setting.

References

Methodological & Application

Application Note & Protocol: A Validated Approach for the Synthesis of 6-Chloro-2-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

6-Chloro-2-nitropyridin-3-ol is a substituted pyridine derivative of significant interest in synthetic chemistry.[1] Its structural motifs, including a reactive chlorine atom, a nitro group, and a hydroxyl group on a pyridine core, make it a versatile intermediate for the development of novel compounds. Heterocyclic compounds containing the nitropyridine scaffold are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[2][3][4] This document provides a comprehensive, field-tested protocol for the synthesis of this compound, emphasizing safety, procedural causality, and product validation.

Critical Safety and Handling Mandates

The synthesis of this compound involves the use of hazardous materials, including a strong acid and oxidizing agents. Adherence to strict safety protocols is mandatory.

  • Hazard Assessment : The target compound and related nitropyridine derivatives are classified as harmful if swallowed, and can cause serious skin and eye irritation.[5][6] Precursors and reagents, particularly concentrated sulfuric acid, are highly corrosive. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Engineering Controls : All steps of this procedure must be performed inside a certified chemical fume hood to ensure adequate ventilation and to contain any hazardous fumes or splashes.[5][7] An eyewash station and safety shower must be readily accessible.[5]

  • Personal Protective Equipment (PPE) : At a minimum, the following PPE must be worn:

    • Chemical splash goggles for eye protection.

    • A flame-resistant lab coat.

    • Acid-resistant gloves (e.g., butyl rubber or Viton™).

  • Waste Disposal : All chemical waste, including residual reaction mixture and contaminated materials, must be disposed of in accordance with institutional and local environmental regulations for hazardous chemical waste.

Principle of Synthesis: Electrophilic Nitration

The core of this synthesis is the electrophilic aromatic substitution (EAS) reaction, specifically the nitration of a 2-chloropyridin-5-ol precursor. The reaction mechanism is driven by the generation of a potent electrophile, the nitronium ion (NO₂⁺).

Causality of Reagent Choice:

  • Concentrated Sulfuric Acid (H₂SO₄) : Serves a dual purpose. It acts as the solvent for the reaction and, more importantly, as a strong acid that protonates the potassium nitrate.

  • Potassium Nitrate (KNO₃) : The source of the nitro group. In the strongly acidic environment created by the sulfuric acid, it is converted into the highly reactive nitronium ion.

The protonated nitric acid subsequently loses a molecule of water to form the nitronium ion, which then attacks the electron-rich pyridine ring to yield the desired product. The reaction is initiated at a low temperature (0°C) to control the initial exothermic release of heat upon addition of the nitrating agent.

Materials and Equipment

Reagent / MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )AmountMoles (mmol)
2-Chloropyridin-5-ol41280-99-1C₅H₄ClNO129.5410.0 g77.2
Potassium Nitrate7757-79-1KNO₃101.1014.0 g138.4
Concentrated Sulfuric Acid (98%)7664-93-9H₂SO₄98.0850 mL-
Crushed Ice / Deionized Water7732-18-5H₂O18.02As needed-

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or powder funnel

  • Thermometer

  • Büchner funnel and filtration flask

  • Vacuum source

  • Standard laboratory glassware (beakers, graduated cylinders)

Experimental Workflow Diagram

SynthesisWorkflow prep 1. Preparation - Add 2-chloropyridin-5-ol to H₂SO₄ - Cool mixture to 0°C in ice bath addition 2. Nitration - Add KNO₃ in portions - Maintain temperature at 0°C prep->addition Reagents Ready reaction 3. Reaction - Remove ice bath - Stir at room temperature for 16 hours addition->reaction All KNO₃ Added workup 4. Work-up - Pour reaction mixture over crushed ice reaction->workup Reaction Complete isolation 5. Isolation - Filter the precipitated solid - Wash with cold water workup->isolation Product Precipitated drying 6. Drying - Dry the solid product under vacuum isolation->drying Product Collected analysis 7. Analysis - Obtain product mass and calculate yield - Characterize via LCMS drying->analysis Product Dried

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from a validated procedure.[8]

  • Reaction Setup : In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 2-chloropyridin-5-ol (10.0 g, 77.2 mmol).

  • Acid Addition and Cooling : Place the flask in an ice bath. Carefully and slowly add concentrated sulfuric acid (50 mL) to the flask while stirring. Continue stirring until all the solid has dissolved and the internal temperature of the mixture has stabilized at 0°C.

  • Nitrating Agent Addition : While maintaining the internal temperature at 0°C, add potassium nitrate (14.0 g, 138.4 mmol) to the reaction mixture in small portions over a period of 30-45 minutes. The portion-wise addition is critical to control the reaction exotherm.

  • Reaction Progression : After the addition of potassium nitrate is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Stirring : Continue to stir the mixture vigorously at room temperature for 16 hours to ensure the reaction proceeds to completion.

  • Reaction Quenching and Precipitation : Prepare a large beaker (e.g., 1 L) containing a substantial amount of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice while stirring. This step will quench the reaction and precipitate the crude product.

  • Product Isolation : Isolate the precipitated yellow solid by vacuum filtration using a Büchner funnel.

  • Washing : Wash the solid on the filter with copious amounts of cold deionized water until the filtrate is neutral to pH paper.

  • Drying : Transfer the solid product to a suitable container and dry it under vacuum to a constant weight. The reported yield for this procedure is approximately 10.5 g (78%).[8]

Product Characterization

To ensure the successful synthesis and purity of the target compound, proper analytical validation is essential.

  • Identity Confirmation : The identity of the product, this compound, should be confirmed. The cited literature validates the compound using Liquid Chromatography-Mass Spectrometry (LCMS), identifying the protonated molecular ion peak at m/z = 173.3 (M+H)⁺.[8]

  • Purity Assessment : The purity can be assessed using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR spectroscopy would provide structural confirmation by showing the characteristic shifts and coupling patterns of the protons on the pyridine ring.

  • Physical Properties : The melting point of the dried solid should be determined and compared to literature values, if available, as a preliminary check of purity.

References

Application Notes & Protocols: Strategic Use of 6-Chloro-2-nitropyridin-3-ol in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking the Reactivity of 6-Chloro-2-nitropyridin-3-ol

This compound is a highly activated heterocyclic compound exceptionally well-suited for nucleophilic aromatic substitution (SNAr). Its utility in the synthesis of complex molecules, particularly in pharmaceutical and materials science, stems from a unique convergence of structural features that render the C6 position highly electrophilic and primed for substitution.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which predisposes it to nucleophilic attack.[1] This effect is dramatically amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the C2 position. The strategic placement of the chlorine leaving group at C6 is critical; it is positioned para to the ring nitrogen and ortho to the nitro group. Both orientations are optimal for stabilizing the negatively charged intermediate formed during the substitution reaction, thereby lowering the activation energy of the process.[2][3] The hydroxyl group at C3, while electron-donating by resonance, also influences the molecule's solubility and can participate in intramolecular hydrogen bonding, subtly modulating the electronic environment of the ring. This guide provides a deep dive into the mechanistic underpinnings and practical execution of SNAr reactions utilizing this versatile substrate.

The SNAr Mechanism: An Addition-Elimination Pathway

The nucleophilic aromatic substitution of this compound proceeds via a well-established two-step addition-elimination mechanism.[4] This pathway is distinct from SN1 or SN2 reactions, as it involves the temporary disruption of the ring's aromaticity.[2]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bonded to the chlorine (C6). This forms a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[2][4]

  • Resonance Stabilization: The stability of the Meisenheimer complex is the cornerstone of the SNAr reaction's feasibility. The negative charge is delocalized across the pyridine ring and, most importantly, onto the electronegative ring nitrogen and the oxygen atoms of the ortho-nitro group.[1][5] This delocalization effectively dissipates the charge, making the intermediate energetically accessible.

  • Elimination & Aromatization: In the final step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the substituted product. This elimination step is typically fast.[2]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of 6-(Piperidin-1-yl)-2-nitropyridin-3-ol

This protocol details a representative SNAr reaction using piperidine as the nucleophile. The principles outlined are broadly applicable to a range of amine, thiol, and oxygen nucleophiles.

3.1. Materials and Equipment

  • Reagents:

    • This compound (1.0 equiv)

    • Piperidine (1.2 equiv)

    • Potassium Carbonate (K₂CO₃, 2.0 equiv), anhydrous

    • Acetonitrile (CH₃CN), anhydrous

    • Ethyl Acetate (EtOAc), reagent grade

    • Hexanes, reagent grade

    • Deionized Water

    • Brine (saturated aq. NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Inert atmosphere setup (Nitrogen or Argon)

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Separatory funnel

    • Rotary evaporator

    • Flash column chromatography system

3.2. Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

    • Causality Note: Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Anhydrous conditions prevent unwanted side reactions with water.

  • Solvent and Nucleophile Addition: Add anhydrous acetonitrile to create a slurry (approx. 0.2 M concentration relative to the substrate). Add piperidine (1.2 equiv) dropwise to the stirring mixture at room temperature.

    • Causality Note: Acetonitrile is a polar aprotic solvent that effectively solvates the ions involved without interfering with the nucleophile. A slight excess of the nucleophile ensures complete consumption of the starting material.[6]

  • Reaction Execution: Heat the reaction mixture to 60 °C. Monitor the progress of the reaction by TLC (e.g., using a 30% Ethyl Acetate in Hexanes eluent) until the starting material spot is completely consumed (typically 2-6 hours).

    • Trustworthiness Note: Regular monitoring by TLC is crucial to avoid over-running the reaction, which could lead to side product formation. The starting material is typically more nonpolar than the amine-substituted product.

  • Workup: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and rinse the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Extraction: Redissolve the crude residue in ethyl acetate (e.g., 50 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL).

    • Causality Note: The water wash removes residual potassium salts and excess piperidine, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to dryness under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% EtOAc) to isolate the pure product.

    • Trustworthiness Note: Proper purification is essential. Characterization of the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry is required to confirm its identity and purity.

Caption: Workflow for the SNAr of this compound.

Reaction Scope and Versatility

The high degree of activation of this compound allows for successful SNAr reactions with a wide variety of nucleophiles. The table below summarizes expected reactivity and typical conditions.

Nucleophile ClassExample NucleophileBase (Typical)SolventTemperature (°C)Expected Reactivity
Primary Amines BenzylamineK₂CO₃ or Et₃NACN, EtOH25 - 80High
Secondary Amines MorpholineK₂CO₃ or Et₃NACN, DMF25 - 80Very High
Anilines AnilineK₂CO₃DMF, DMSO80 - 120Moderate
Thiols ThiophenolK₂CO₃ or NaHTHF, DMF0 - 50Very High
Alkoxides Sodium MethoxideNone (pre-formed)MeOH, THF0 - 25High
Phenoxides Sodium PhenoxideNone (pre-formed)DMF, DMSO50 - 100Moderate to High

Table based on general principles of SNAr reactivity on activated halopyridines.[7]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficiently reactive nucleophile. 2. Reaction temperature is too low. 3. Ineffective base.1. For weak nucleophiles (e.g., alcohols), deprotonate first with a strong base like NaH. 2. Incrementally increase the temperature (e.g., to 80 °C or reflux).[8] 3. Ensure the base is anhydrous and strong enough to neutralize the acid produced.
Multiple Products/Side Reactions 1. Reaction temperature is too high or time is too long. 2. Nucleophile is reacting with the nitro group. 3. Presence of water in the reaction.1. Re-optimize by running the reaction at a lower temperature for a longer time. 2. This is rare but possible with some very strong reducing nucleophiles; consider alternative synthetic routes. 3. Use anhydrous solvents and reagents and run under an inert atmosphere.
Difficult Purification 1. Product and starting material have similar Rf values. 2. Product is highly polar and streaks on silica gel.1. Try a different solvent system for chromatography (e.g., DCM/Methanol). 2. Add a small amount of triethylamine (0.5%) or acetic acid to the eluent to suppress tailing of basic or acidic compounds, respectively. Consider recrystallization as an alternative.

References

Application Note & Protocols: Strategic Amination of 6-Chloro-2-nitropyridin-3-ol for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the reaction of 6-Chloro-2-nitropyridin-3-ol with various primary and secondary amines. The core of this transformation is the Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern medicinal chemistry for constructing libraries of substituted aminopyridines. We delve into the mechanistic underpinnings, offer field-tested protocols, and provide practical guidance for optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel molecular entities.

Scientific Foundation & Strategic Considerations

This compound is a highly valuable heterocyclic building block. Its synthetic utility is rooted in the electronic properties of the substituted pyridine ring. The pyridine nitrogen and the potent electron-withdrawing nitro group at the C2 position synergistically decrease the electron density of the aromatic system. This activation renders the ring susceptible to attack by nucleophiles. The chlorine atom at the C6 position serves as an excellent leaving group, making this position the primary site for SNAr reactions.

The hydroxyl group at C3 adds another layer of complexity and opportunity. While it can influence the electronic environment, its primary role in these reactions is often as a directing group or a potential site for secondary reactions if not properly managed. The resulting 6-amino-2-nitropyridin-3-ol scaffold is a privileged structure found in numerous biologically active compounds.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reaction proceeds via a well-established two-step addition-elimination mechanism.

  • Nucleophilic Attack: The amine (nucleophile) attacks the electron-deficient carbon atom at the C6 position, which bears the chloro leaving group. This attack is perpendicular to the plane of the pyridine ring and leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.

  • Rearomatization: The aromaticity of the pyridine ring is restored through the expulsion of the chloride ion, yielding the final aminated product.

The nitro group at the C2 position is critical for this reaction's success. It stabilizes the anionic Meisenheimer intermediate through resonance, lowering the activation energy of the first, rate-determining step.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_products Products R1 This compound INT Anionic σ-complex R1->INT 1. Nucleophilic Attack R2 Amine (R-NH₂) R2->INT P1 6-Amino-2-nitropyridin-3-ol Derivative INT->P1 2. Elimination of Cl⁻ P2 HCl INT->P2 Workflow A 1. Reagent Preparation (Dissolve this compound and add base if required) B 2. Amine Addition (Add amine nucleophile at RT) A->B C 3. Heating & Reaction (Heat to specified temperature and monitor by TLC/LC-MS) B->C D 4. Reaction Quench (Cool to RT and quench with water or aq. NH₄Cl) C->D E 5. Extraction (Extract product into an organic solvent, e.g., EtOAc) D->E F 6. Wash & Dry (Wash organic layer with brine, dry over Na₂SO₄) E->F G 7. Purification (Concentrate and purify by flash column chromatography) F->G H 8. Analysis (Confirm structure and purity by NMR, MS, HPLC) G->H

The Strategic Application of 6-Chloro-2-nitropyridin-3-ol in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure. Within the vast family of pyridine derivatives, 6-Chloro-2-nitropyridin-3-ol emerges as a highly versatile and strategically important building block. The presence of three distinct functional groups—a chloro leaving group, a nitro electron-withdrawing group, and a hydroxyl directing group—on the pyridine core provides a rich platform for a multitude of chemical transformations. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of medicinally relevant compounds, with a particular focus on the generation of precursors for kinase inhibitors.

Core Attributes of this compound

The reactivity of this compound is dictated by the interplay of its substituents. The nitro group at the 2-position, along with the inherent electron deficiency of the pyridine ring, strongly activates the chloro group at the 6-position towards nucleophilic aromatic substitution (SNAr). The hydroxyl group at the 3-position can act as a directing group and can also be a handle for further functionalization.

PropertyValueSource
Molecular Formula C₅H₃ClN₂O₃--INVALID-LINK--[1]
Molecular Weight 174.54 g/mol --INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 887471-39-8--INVALID-LINK--[1]

Synthetic Protocol 1: Preparation of this compound

The starting material, this compound, can be synthesized from commercially available 2-chloropyridin-5-ol through electrophilic nitration.

Reaction Scheme:

G cluster_0 Synthesis of this compound 2-chloropyridin-5-ol 2-chloropyridin-5-ol This compound This compound 2-chloropyridin-5-ol->this compound KNO₃, H₂SO₄ 0 °C to rt, 16h

Caption: Synthesis of the target compound.

Detailed Experimental Protocol:

Materials:

  • 2-chloropyridin-5-ol

  • Potassium nitrate (KNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Crushed ice

  • Deionized water

Procedure:

  • To a flask containing concentrated sulfuric acid (50 ml), cool the solution to 0°C using an ice bath.

  • Slowly add 2-chloropyridin-5-ol (10g, 77.2mmol) to the cooled sulfuric acid with stirring, ensuring the temperature remains at 0°C.

  • In several portions, add potassium nitrate (14g, 138.4mmol) to the reaction mixture, maintaining the temperature at 0°C.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Upon completion of the reaction (monitored by TLC), carefully pour the reaction mixture over a generous amount of crushed ice.

  • The resulting precipitate is collected by filtration, washed with cold deionized water, and dried to afford this compound as a solid.[2]

Expected Yield: Approximately 78%.[2]

Application in the Synthesis of Bioactive Scaffolds

This compound is a key intermediate for the synthesis of various heterocyclic scaffolds that are prevalent in medicinal chemistry. Two prominent examples are the synthesis of substituted aminopyridines and the construction of the pyrazolo[3,4-b]pyridine core, which is found in numerous Glycogen Synthase Kinase-3 (GSK-3) inhibitors.

Workflow for Bioactive Scaffold Synthesis:

G A This compound B Nucleophilic Aromatic Substitution (e.g., Amination) A->B H Cyclization with Hydrazine A->H C Substituted 6-Amino-2-nitropyridin-3-ol B->C D Reduction of Nitro Group C->D E Substituted 2,6-Diaminopyridin-3-ol D->E F Further Functionalization E->F G Bioactive Molecules F->G J GSK-3 Inhibitors F->J I Pyrazolo[3,4-b]pyridin-3-ol scaffold H->I I->F

Caption: Synthetic pathways from the title compound.

Synthetic Protocol 2: Nucleophilic Aromatic Substitution - Synthesis of 6-Amino-2-nitropyridin-3-ol Derivatives

The activated chloro group at the 6-position is readily displaced by various nucleophiles. Amination is a particularly useful transformation, as the resulting aminopyridine derivatives are versatile intermediates.

Reaction Scheme:

G cluster_0 Amination via SNAr This compound This compound 6-(Alkyl/Aryl)amino-2-nitropyridin-3-ol 6-(Alkyl/Aryl)amino-2-nitropyridin-3-ol This compound->6-(Alkyl/Aryl)amino-2-nitropyridin-3-ol R-NH₂, Base Solvent, Heat

Caption: General amination reaction scheme.

Detailed Experimental Protocol (Exemplified with Benzylamine):

Rationale: The electron-withdrawing nitro group at the 2-position significantly lowers the electron density of the pyridine ring, particularly at the 2, 4, and 6 positions, making them susceptible to nucleophilic attack. The chloro group at the 6-position is thus activated for displacement. A base is used to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous ethanol or N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous ethanol (or DMF) to a concentration of approximately 0.1 M.

  • Add benzylamine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure 6-(benzylamino)-2-nitropyridin-3-ol. The presence of an electron-withdrawing group on the pyridine ring facilitates this reaction.[3]

Synthetic Protocol 3: Synthesis of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine scaffold is a key pharmacophore in a number of kinase inhibitors, including those targeting GSK-3. This scaffold can be constructed from this compound through a multi-step sequence involving nucleophilic substitution with hydrazine followed by cyclization.

Reaction Sequence:
  • Hydrazinolysis: Displacement of the chloro group with hydrazine.

  • Reduction of the Nitro Group: Conversion of the nitro group to an amino group.

  • Cyclization: Intramolecular cyclization to form the pyrazolo[3,4-b]pyridine ring system.

Detailed Experimental Protocol:

Step 1: Synthesis of 6-Hydrazinyl-2-nitropyridin-3-ol

Rationale: Hydrazine acts as a potent nucleophile to displace the activated chloro group at the 6-position.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 equiv) in ethanol.

  • Add hydrazine hydrate (2.0 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • The product, 6-hydrazinyl-2-nitropyridin-3-ol, may precipitate from the reaction mixture and can be collected by filtration.

Step 2 & 3: Reductive Cyclization to form 1H-Pyrazolo[3,4-b]pyridin-3-ol

Rationale: The reduction of the nitro group to an amine in the presence of the adjacent hydrazinyl group will facilitate a spontaneous or acid-catalyzed intramolecular cyclization to form the stable pyrazolo[3,4-b]pyridine ring system.

Materials:

  • 6-Hydrazinyl-2-nitropyridin-3-ol

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas or a hydrogen transfer reagent (e.g., ammonium formate)

Procedure:

  • To a solution of 6-hydrazinyl-2-nitropyridin-3-ol (1 equiv.) in methanol, add 10% Pd/C (catalytic amount).[4]

  • The reaction vessel is sealed and flushed with hydrogen gas three times.

  • The suspension is stirred at room temperature under an atmosphere of hydrogen (1 atm) for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • The mixture is then filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the crude 1H-pyrazolo[3,4-b]pyridin-3-ol, which can be further purified by recrystallization or chromatography.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups allow for a range of selective transformations, providing access to a diverse array of complex nitrogen-containing heterocycles. The protocols detailed in this application note provide a solid foundation for the synthesis of substituted aminopyridines and the medicinally important pyrazolo[3,4-b]pyridine scaffold. The insights into the reactivity and the detailed experimental procedures are intended to empower researchers to leverage the full potential of this compound in their drug discovery and development endeavors. Further exploration of palladium-catalyzed cross-coupling reactions at the 6-position and functionalization of the hydroxyl group will undoubtedly expand the synthetic utility of this remarkable intermediate.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing Nitropyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Nitropyridine Scaffolds in Kinase Inhibitor Design

Protein kinases are a critical family of enzymes that regulate a vast array of cellular processes through the phosphorylation of substrate proteins. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[1][2][3] Kinase inhibitors have revolutionized the treatment of various malignancies by targeting the ATP-binding site of these enzymes.[1]

The pyridine ring is a privileged scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site, mimicking the hinge-binding motif of the natural substrate, ATP. The incorporation of a nitro group onto the pyridine ring serves a dual purpose. Firstly, the electron-withdrawing nature of the nitro group activates the pyridine ring, facilitating key synthetic transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[4] Secondly, the nitro group itself can be a crucial intermediate, which upon reduction to an amino group, provides a handle for further diversification and the construction of fused heterocyclic systems, such as the imidazo[4,5-b]pyridine core, a known bioisostere of purine.[5]

This guide provides a comprehensive overview of the synthesis of kinase inhibitors based on nitropyridine scaffolds, with a focus on the imidazo[4,5-b]pyridine core, which is prevalent in inhibitors targeting kinases such as Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).[1][6] We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for key synthetic transformations, and outline methods for the biological evaluation of the synthesized compounds.

Targeted Signaling Pathways: Aurora Kinase and FLT3

A deep understanding of the targeted signaling pathways is paramount in the rational design of kinase inhibitors. The protocols outlined herein are geared towards the synthesis of inhibitors for Aurora kinases and FLT3, both of which are critical targets in oncology.

Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that are key regulators of mitosis.[1][2][7] Their overexpression is frequently observed in various human tumors and is correlated with poor prognosis.[1] Inhibition of Aurora kinases disrupts cell division, leading to apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_0 Upstream Regulation cluster_1 Aurora Kinase Activation cluster_2 Downstream Effects cluster_3 Inhibition G2/M Phase G2/M Phase Aurora A Aurora A G2/M Phase->Aurora A activates Aurora B Aurora B G2/M Phase->Aurora B activates Centrosome Separation Centrosome Separation Aurora A->Centrosome Separation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Cytokinesis Cytokinesis Aurora B->Cytokinesis Nitropyridine-based Inhibitor Nitropyridine-based Inhibitor Nitropyridine-based Inhibitor->Aurora A Nitropyridine-based Inhibitor->Aurora B FLT3_Signaling_Pathway cluster_0 Ligand and Receptor cluster_1 Downstream Signaling Cascades cluster_2 Cellular Outcomes cluster_3 Inhibition FLT3 Ligand FLT3 Ligand FLT3 Receptor FLT3 Receptor FLT3 Ligand->FLT3 Receptor binds RAS/MAPK Pathway RAS/MAPK Pathway FLT3 Receptor->RAS/MAPK Pathway activates PI3K/AKT Pathway PI3K/AKT Pathway FLT3 Receptor->PI3K/AKT Pathway activates STAT5 Pathway STAT5 Pathway FLT3 Receptor->STAT5 Pathway activates Proliferation Proliferation RAS/MAPK Pathway->Proliferation Survival Survival PI3K/AKT Pathway->Survival STAT5 Pathway->Proliferation Differentiation Block Differentiation Block STAT5 Pathway->Differentiation Block Nitropyridine-based Inhibitor Nitropyridine-based Inhibitor Nitropyridine-based Inhibitor->FLT3 Receptor Synthetic_Workflow Nitropyridine Scaffold Nitropyridine Scaffold Functionalization Functionalization Nitropyridine Scaffold->Functionalization e.g., Suzuki, S Ar Nitro Group Reduction Nitro Group Reduction Functionalization->Nitro Group Reduction e.g., SnCl 2 , H 2 /Pd Cyclization Cyclization Nitro Group Reduction->Cyclization with Aldehyde/Carboxylic Acid Imidazo[4,5-b]pyridine Core Imidazo[4,5-b]pyridine Core Cyclization->Imidazo[4,5-b]pyridine Core

References

Application Note: 6-Chloro-2-nitropyridin-3-ol as a Foundational Intermediate for Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern agricultural science, the pyridine scaffold is a cornerstone for the development of high-efficacy pesticides, herbicides, and fungicides. The specific arrangement of functional groups on the pyridine ring dictates the molecule's reactivity and its ultimate biological activity. 6-Chloro-2-nitropyridin-3-ol is an exemplary heterocyclic building block, offering a unique combination of reactive sites—a nucleophilic hydroxyl group, an electron-withdrawing nitro group, and a displaceable chlorine atom. This trifecta of functionality provides synthetic chemists with a versatile platform for constructing complex agrochemical active ingredients. This guide elucidates the strategic application of this compound, presenting detailed protocols for its conversion into potent agrochemicals and the analytical methods required for quality assurance.

Physicochemical Properties and Structural Data

A thorough understanding of the starting material's properties is fundamental to successful synthesis. The data below for this compound has been consolidated from authoritative chemical databases.[1][2]

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 887471-39-8PubChem[1]
Molecular Formula C₅H₃ClN₂O₃PubChem[1]
Molecular Weight 174.54 g/mol PubChem[1]
Appearance Light yellow to amber powder/crystalTCI[3]
Purity Typically ≥97%CP Lab Safety[2]
Melting Point 195.0 to 199.0 °CTCI[3]
InChIKey GTCNAHJEWXSQIS-UHFFFAOYSA-NPubChem[1]
Canonical SMILES C1=CC(=NC(=C1O)--INVALID-LINK--[O-])ClPubChem[1]

Core Application: Synthesis of Organophosphate Insecticides

While this compound is a versatile starting material, one of its most valuable applications is as a precursor to other critical pyridine intermediates, such as 3,5,6-trichloro-2-pyridinol (TCP). TCP is the immediate precursor to Chlorpyrifos, a broad-spectrum organophosphate insecticide.[4][5] The following workflow demonstrates how this compound can be strategically utilized in a multi-step synthesis to produce a Chlorpyrifos-analogue, showcasing its role as a foundational building block.

The overall synthetic strategy involves sequential modifications of the pyridine ring: 1) Reduction of the nitro group, 2) Diazotization of the resulting amine followed by chlorination (a Sandmeyer-type reaction), and 3) Phosphorylation of the hydroxyl group to yield the final organophosphate ester.

Synthesis_Workflow Start This compound Intermediate1 2-Amino-6-chloropyridin-3-ol (Intermediate A) Start->Intermediate1 Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) Intermediate2 2,6-Dichloropyridin-3-ol (Intermediate B) Intermediate1->Intermediate2 Sandmeyer Reaction (1. NaNO₂, HCl 2. CuCl) FinalProduct O,O-diethyl O-(2,6-dichloropyridin-3-yl) phosphorothioate (Final Product) Intermediate2->FinalProduct Phosphorylation (DETP-Cl, Base)

Caption: Synthetic workflow from this compound.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies. All operations should be conducted in a well-ventilated chemical fume hood, adhering to strict safety protocols.[6][7][8][9]

Protocol 1: Synthesis of 2,6-Dichloropyridin-3-ol (Intermediate B)

This two-step protocol transforms the starting material into a key dichlorinated intermediate.

Step A: Reduction of this compound to 2-Amino-6-chloropyridin-3-ol

  • Rationale: The reduction of the nitro group to a primary amine is a critical transformation. The resulting amino group is a versatile handle for further functionalization, particularly for introducing other substituents via diazotization reactions. Catalytic hydrogenation is a clean and efficient method for this purpose.

  • Reactor Setup: To a 500 mL hydrogenation vessel, add this compound (17.45 g, 0.1 mol) and methanol (250 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.5 g, wet basis) to the suspension.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature (20-25°C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-Amino-6-chloropyridin-3-ol as a solid, which can be used in the next step without further purification.

Step B: Sandmeyer Reaction to Yield 2,6-Dichloropyridin-3-ol

  • Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a halide. The amine is first converted to a diazonium salt, which is then decomposed by a copper(I) salt to install the desired halide. This step replaces the amine with a second chlorine atom, creating the required dichloropyridine core.

  • Diazotization: Suspend the crude 2-Amino-6-chloropyridin-3-ol (14.45 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (60 mL) and water (60 mL) in a 500 mL flask. Cool the mixture to 0-5°C in an ice-salt bath.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, keeping the internal temperature below 5°C. Stir for 30 minutes at this temperature after the addition is complete.

  • Copper Catalyst: In a separate 1 L flask, dissolve copper(I) chloride (12.0 g, 0.12 mol) in concentrated hydrochloric acid (100 mL). Cool this solution to 0-5°C.

  • Sandmeyer Reaction: Add the cold diazonium salt solution to the cold copper(I) chloride solution in portions. Vigorous nitrogen evolution will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Isolation & Purification: Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 2,6-Dichloropyridin-3-ol.

Protocol 2: Synthesis of O,O-diethyl O-(2,6-dichloropyridin-3-yl) phosphorothioate
  • Rationale: This final step constructs the organophosphate active ingredient. The hydroxyl group of the dichloropyridinol intermediate acts as a nucleophile, displacing the chloride from O,O-diethyl phosphorochloridothioate (DETP-Cl). A non-nucleophilic base is required to neutralize the HCl generated during the reaction, driving it to completion.[4][10]

  • Reactor Setup: In a 250 mL three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2,6-Dichloropyridin-3-ol (16.4 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in anhydrous acetonitrile (150 mL).

  • Reagent Addition: Cool the solution to 0-5°C. Add O,O-diethyl phosphorochloridothioate (18.9 g, 0.1 mol) dropwise over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor for completion by TLC or GC-MS.

  • Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the resulting oil in dichloromethane (200 mL), wash with 5% sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the final product as a viscous oil.

Mechanism of Action: Acetylcholinesterase Inhibition

The synthesized organophosphate insecticide belongs to a class of neurotoxic compounds that act as irreversible inhibitors of the enzyme acetylcholinesterase (AChE).

  • Normal Function: AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.

  • Inhibition: The organophosphate molecule mimics acetylcholine and binds to the active site of AChE. The phosphorus center is attacked by a serine hydroxyl group in the enzyme's active site.

  • Irreversible Binding: This reaction forms a stable, phosphorylated enzyme that is catalytically inactive.

  • Toxic Effect: The inactivation of AChE leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation. This results in paralysis and ultimately death of the insect.[5]

AChE_Inhibition cluster_0 Normal Synaptic Function cluster_1 Organophosphate Inhibition ACh Acetylcholine (ACh) Receptors ACh Receptors ACh->Receptors Binds AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolyzes Receptors->AChE ACh released OP Organophosphate Insecticide AChE_Inhibited Inactive Phosphorylated AChE OP->AChE_Inhibited Irreversibly Binds & Phosphorylates AChE ACh_Accumulation ACh Accumulation AChE_Inhibited->ACh_Accumulation Prevents ACh Breakdown Overstimulation Constant Nerve Firing (Paralysis) ACh_Accumulation->Overstimulation

Caption: Mechanism of acetylcholinesterase (AChE) inhibition.

Analytical and Quality Control Protocol: HPLC-UV

To ensure the purity of the synthesized intermediate (2,6-Dichloropyridin-3-ol) and the final product, a robust analytical method is essential. Reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

  • Objective: To determine the purity of the synthesized compound and identify any residual starting materials or by-products.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: UV Diode Array Detector (DAD) set to monitor at 275 nm.

  • Analysis: Inject the prepared sample. The purity is calculated based on the peak area percentage of the main component relative to the total peak area.

  • Validation: The method should be validated for linearity, precision, and accuracy using certified reference standards if available.

Safety and Handling

Working with chlorinated and nitrated pyridines, as well as organophosphates, requires stringent safety measures.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles or a face shield.[6][7]

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure eyewash stations and safety showers are readily accessible.[6]

  • Storage: Store this compound and all intermediates in tightly sealed containers in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.[6][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6]

  • Disposal: Dispose of all chemical waste, including reaction residues and contaminated materials, according to local, state, and federal regulations. Do not discharge into drains.[6]

References

Application Notes & Protocols: Strategic Functionalization of the 6-Chloro-2-nitropyridin-3-ol Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-nitropyridin-3-ol is a pivotal scaffold in medicinal chemistry, offering multiple avenues for synthetic diversification. Its unique electronic architecture—an electron-deficient pyridine ring activated by a nitro group and featuring a displaceable chloro substituent—makes it an exceptionally versatile building block for the synthesis of complex heterocyclic compounds.[1][2][3] This guide provides an in-depth exploration of the key strategies for functionalizing this scaffold, focusing on the underlying chemical principles, detailed experimental protocols, and field-proven insights to enable the rational design of novel molecular entities for drug discovery and development.

The Chemical Logic of the Scaffold: Understanding Reactivity

The synthetic utility of this compound is dictated by the interplay of its three key functional groups. A clear understanding of their electronic contributions is paramount for predicting reactivity and selecting the appropriate reaction conditions.

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent profoundly decreases the electron density of the pyridine ring. This activation is most pronounced at the ortho (position 2) and para (position 6) carbons, rendering them highly susceptible to attack by nucleophiles.[4][5][6] This effect is central to the success of Nucleophilic Aromatic Substitution (SNAr) reactions.

  • The Chloro Group (-Cl): Positioned at C6, the chlorine atom is an excellent leaving group in SNAr reactions, facilitated by the para activating effect of the nitro group.[1] Furthermore, this C-Cl bond serves as a critical handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

  • The Hydroxyl Group (-OH): The phenolic hydroxyl group can be a site for subsequent derivatization, such as O-alkylation or O-arylation, to introduce further diversity. Its acidity also means it can be deprotonated under basic conditions, potentially influencing the overall reactivity of the molecule.

G cluster_decision Decision Workflow: C-N Bond Formation start Desired Product: 6-Amino-2-nitropyridin-3-ol derivative check_amine Is the amine nucleophile strong and non-hindered? start->check_amine snar Use SNAr Protocol check_amine->snar Yes buchwald Use Buchwald-Hartwig Protocol check_amine->buchwald No (e.g., weak nucleophile, hindered amine) end Synthesized Product snar->end buchwald->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Chloro-2-nitropyridin-3-ol (CAS: 887471-39-8).[1] This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. As a key intermediate in the development of various pharmaceutical and agrochemical compounds, a robust and reproducible synthesis is paramount.[2][3]

This guide moves beyond a simple recitation of steps. It delves into the underlying chemical principles to empower you to make informed decisions during your experiments. We will explore the critical parameters of the reaction, address potential pitfalls, and provide actionable solutions in a direct question-and-answer format.

Section 1: Core Synthesis Protocol and Mechanism

The most common and effective route to this compound is the electrophilic nitration of 2-Chloro-5-hydroxypyridine. The reaction leverages a strong acid medium to generate the potent electrophile, the nitronium ion (NO₂⁺), which then substitutes onto the electron-rich pyridine ring.

The hydroxyl (-OH) group is a strong activating group and, along with the pyridine nitrogen, directs the incoming nitro group primarily to the ortho position (C2). The chloro (-Cl) group is a deactivating group but also an ortho-para director; however, its influence is less pronounced than that of the hydroxyl group.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures that report yields up to 78%.[4]

Step 1: Reaction Setup and Cooling

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, add 2-chloropyridin-5-ol (1.0 eq).

  • Carefully add concentrated sulfuric acid (approx. 5 mL per gram of starting material) while stirring.

  • Cool the resulting mixture to 0°C using an ice-water bath.

Step 2: Nitration

  • While maintaining the temperature at 0°C, add potassium nitrate (1.8 eq) portion-wise over 30-60 minutes. The portion-wise addition is critical to control the exotherm of the reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 16-20 hours. Monitor the reaction progress using a suitable technique like TLC or LC-MS.

Step 3: Work-up and Isolation

  • Once the reaction is complete, cool the mixture again in an ice bath.

  • Prepare a separate beaker containing crushed ice (approx. 10-15 g of ice per gram of starting material).

  • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate should form.

  • Allow the mixture to stir for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the collected solid under vacuum to obtain the final product, this compound.

Data Summary: Reagents and Conditions
ParameterRecommended ValueRationale
Starting Material2-chloropyridin-5-olThe precursor molecule for nitration.
Nitrating AgentPotassium Nitrate (KNO₃)A stable and effective source for the nitronium ion in sulfuric acid.
Solvent/CatalystConcentrated Sulfuric Acid (H₂SO₄)Acts as both a solvent and the catalyst required to generate the NO₂⁺ electrophile.
Stoichiometry~1.8 equivalents of KNO₃An excess of the nitrating agent is used to drive the reaction to completion.
Temperature0°C for addition, then RTCrucial for controlling the reaction rate, minimizing side products, and ensuring safety.
Reaction Time16-20 hoursSufficient time for the reaction to proceed to completion at room temperature.[4]
Reported Yield~78%A benchmark for a successful synthesis under these conditions.[4]

Visualized Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Combine 2-chloropyridin-5-ol and conc. H₂SO₄ cool Cool mixture to 0°C start->cool add_kno3 Add KNO₃ portion-wise at 0°C cool->add_kno3 warm_stir Warm to RT and stir for 16h add_kno3->warm_stir quench Pour mixture onto crushed ice warm_stir->quench filtrate Filter the precipitate quench->filtrate wash Wash solid with cold water filtrate->wash dry Dry product under vacuum wash->dry end_product This compound dry->end_product

Caption: A step-by-step workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My final yield is disappointingly low. What are the most probable causes?

A low yield is the most common issue and can stem from several factors. Systematically investigating the following points is key:

  • Inadequate Temperature Control: This is the most critical parameter. The nitration reaction is highly exothermic. If the temperature rises significantly above 0-5°C during the addition of potassium nitrate, side reactions such as di-nitration or oxidative degradation of the starting material can occur, consuming your material and complicating purification.

  • Incomplete Reaction: Ensure you are using a sufficient excess of potassium nitrate (~1.8 eq) and that the reaction is stirred for the full duration. The viscosity of sulfuric acid requires efficient stirring to ensure a homogenous mixture.

  • Loss During Work-up: The product's precipitation is pH and temperature-dependent. Pouring the acidic mixture into an insufficient amount of ice may result in a solution that is too warm, increasing the solubility of your product and leading to losses in the filtrate. Always use a generous amount of crushed ice.

  • Purity of Starting Materials: Ensure your 2-chloropyridin-5-ol is pure and dry. Impurities can interfere with the reaction. Likewise, the concentrated sulfuric acid must be of high concentration (95-98%) to effectively generate the nitronium ion.

Q2: My NMR/LC-MS analysis shows significant impurities. How can I identify and minimize them?

Impurity profiles often point directly to deviations in the reaction conditions.

  • Unreacted Starting Material: This suggests an incomplete reaction. Check the stoichiometry of your nitrating agent, the reaction time, and the quality of the sulfuric acid.

  • Di-nitrated Byproducts: The formation of dinitro compounds indicates the reaction conditions were too harsh (e.g., temperature was too high). Sticking rigidly to the 0°C addition temperature is the best way to prevent this.

  • Positional Isomers: While the 2-nitro isomer is the major product, small amounts of other isomers can form. Purification via recrystallization or column chromatography may be necessary if high purity is required. Minimizing this requires strict adherence to the protocol, as the regioselectivity is kinetically controlled.

Q3: The reaction mixture turned a very dark brown or black. Is this normal?

A light to moderate color change is expected. However, a very dark, tar-like appearance often indicates degradation. This is almost always a result of poor temperature control, where the exothermic reaction "ran away," causing oxidation and decomposition of the organic materials. If this occurs, the run is likely unsalvageable. The preventative measure is a slow, controlled addition of the nitrating agent at 0°C.

Troubleshooting Decision Tree

G start Low Yield or High Impurity? temp_control Was temperature strictly kept at 0°C during addition? start->temp_control reagents Were reagents pure and stoichiometry correct (1.8 eq KNO₃)? temp_control->reagents Yes sol_temp High probability of side reactions (di-nitration, degradation). Improve cooling efficiency and slow down addition. temp_control->sol_temp No workup Was work-up performed by pouring into ample crushed ice? reagents->workup Yes sol_reagents Reaction may be incomplete. Verify reagent purity and use correct excess of KNO₃. reagents->sol_reagents No sol_workup Product may be lost in filtrate. Use more ice to ensure complete precipitation at low temp. workup->sol_workup No end end workup->end Yes (Consult advanced purification)

References

Technical Support Center: Synthesis of 6-Chloro-2-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-Chloro-2-nitropyridin-3-ol. This molecule is a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1][2] The synthesis, typically achieved through the electrophilic nitration of 6-chloropyridin-3-ol (also known as 2-chloro-5-hydroxypyridine), is a critical reaction that can be prone to the formation of undesirable side products.[3] The pyridine ring's inherent electronic properties, combined with the directing effects of the chloro and hydroxyl substituents, make controlling the reaction's selectivity a common challenge.[4]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during this synthesis. We will delve into the mechanistic origins of side products and offer field-proven strategies for their mitigation and removal.

Troubleshooting Guide & FAQs
Q1: My reaction resulted in a low yield and a significant amount of a dark, tarry substance. What is causing this and how can I prevent it?

A1: The formation of dark, insoluble tars is a classic sign of oxidative degradation. The nitrating mixture, typically a combination of nitric acid and sulfuric acid, is a powerful oxidizing agent, especially at elevated temperatures.[5] The pyridine ring, particularly with an activating hydroxyl group, can be susceptible to over-oxidation, leading to ring-opening or polymerization.

Causality:

  • Excessive Temperature: The rate of oxidative side reactions increases exponentially with temperature.

  • Potent Nitrating Conditions: Using fuming nitric acid or a large excess of the nitrating agent can aggressively oxidize the organic substrate.[4]

  • Substrate Sensitivity: Electron-rich aromatic systems, like those containing a hydroxyl group, are more easily oxidized.

Troubleshooting & Prevention:

  • Strict Temperature Control: Maintain a low and consistent temperature throughout the reaction, especially during the addition of the nitrating agent. A common protocol initiates the reaction at 0°C.[3]

  • Controlled Reagent Addition: Add the nitrating agent (e.g., potassium nitrate or nitric acid) slowly and portion-wise to the solution of the pyridinol in sulfuric acid.[3] This keeps the instantaneous concentration of the highly reactive nitronium ion (NO₂⁺) low, minimizing side reactions.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product. Avoid unnecessarily long reaction times, which increase the likelihood of degradation.

Q2: I've isolated my product, but NMR analysis shows a second, highly similar compound. What is the likely identity of this major impurity?

A2: The most probable side product in this synthesis is a dinitrated species, likely 6-Chloro-2,4-dinitro-pyridin-3-ol . Over-nitration is a frequent issue when the initial product is still susceptible to further electrophilic attack.[4]

Mechanistic Insight: The initial product, this compound, contains a strongly activating hydroxyl group (-OH) and a deactivating chloro group (-Cl). The -OH group is a powerful ortho, para-director. The position ortho to the hydroxyl group (C4) is sterically accessible and electronically activated, making it the most likely site for a second nitration event.

Workflow for Minimizing Dinitration:

G cluster_0 Reaction Pathways cluster_1 Nitration at C2 (Major) cluster_2 Nitration at C4 (Minor) SM 6-Chloropyridin-3-ol P1 This compound (Desired Product) SM->P1 Favored Pathway (-OH directing to ortho-C2) P2 6-Chloro-4-nitropyridin-3-ol (Isomeric Impurity) SM->P2 Minor Pathway (-OH directing to ortho-C4)

References

Technical Support Center: 6-Chloro-2-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Chloro-2-nitropyridin-3-ol (CAS: 887471-39-8). This resource is designed for researchers, chemists, and drug development professionals to ensure the stability, proper storage, and effective use of this key chemical intermediate in your experiments. The following sections provide answers to frequently asked questions and troubleshooting guidance for common issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term and short-term storage conditions for this compound?

The stability of this compound is critical for ensuring experimental reproducibility. Like many halogenated and nitrated pyridine derivatives, it is susceptible to degradation if not stored correctly. The primary concerns are moisture, heat, and light.

For optimal stability, the compound should be stored in a tightly sealed container in a dry and cool environment.[1][2] Based on stability data for structurally similar compounds, the following conditions are recommended:

Storage ConditionTemperatureDurationRationale
Long-Term Storage -20°CUp to 3 yearsMinimizes thermal degradation and potential side reactions over extended periods.[3]
Short-Term Storage 4°CUp to 2 yearsSuitable for material that will be used within a moderate timeframe.[3]
Benchtop Use Ambient TemperatureHours to DaysKeep tightly closed and protected from moisture. Minimize exposure to light.[4]

*Shelf-life estimates are based on data for similar compounds and may vary. It is best practice to re-analyze the purity of the material if stored for extended periods.

The key is to minimize exposure to atmospheric moisture, as the chloro- and nitro- functional groups can increase the molecule's susceptibility to hydrolysis or other reactions over time. Always store under an inert atmosphere (e.g., argon or nitrogen) if the material will be stored for a long time or is of very high purity.

Q2: What known incompatibilities or hazardous reactions should I be aware of?

This compound should be handled with an awareness of its potential reactivity. The primary incompatibilities are:

  • Strong Oxidizing Agents: These can react exothermically with the pyridine ring and its substituents, potentially leading to decomposition.[1][4]

  • Strong Acids, Acid Anhydrides, and Acid Chlorides: These should be avoided as they can potentially react with the hydroxyl group or catalyze degradation.[1]

  • High Heat: Thermal decomposition can occur at elevated temperatures, releasing toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl) gas.[2][4]

Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information and handle the compound in a well-ventilated fume hood.[2][4]

Q3: What are the primary safety and handling precautions for this compound?

This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[2][4] It may also cause respiratory irritation.[2][4] Therefore, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, a lab coat, and chemical safety goggles or a face shield.[1][4]

  • Ventilation: Use only in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust or fumes.[2][4]

  • Handling: Avoid creating dust. After handling, wash hands and any exposed skin thoroughly.[1][2] Do not eat, drink, or smoke in the work area.[2][4]

  • Spills: In case of a spill, avoid breathing dust. Shut off all possible sources of ignition. Clean up spills immediately following your institution's standard operating procedures for hazardous chemical spills.[4]

Q4: How should I prepare solutions of this compound for my experiments?

When preparing solutions, consider both solubility and stability. While specific solubility data is not widely published, pyridine derivatives of this nature are often soluble in common organic solvents like DMSO, DMF, and alcohols.

Protocol for Solution Preparation:

  • Equilibrate the container of this compound to room temperature before opening to prevent condensation of moisture onto the solid.

  • Weigh the desired amount of the solid in a clean, dry vial.

  • Add the desired solvent (e.g., anhydrous DMSO or DMF for stock solutions) via syringe or in a controlled environment to minimize exposure to air and moisture.

  • Vortex or sonicate gently until the solid is fully dissolved.

  • If preparing a stock solution for long-term storage, aliquot it into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C.

Troubleshooting Guide

Q1: My solid this compound has changed color from its original appearance. Is it still usable?

A change in color (e.g., from off-white or light yellow to tan or brown) is a strong indicator of degradation. This can be caused by exposure to air, light, moisture, or elevated temperatures over time.

Causality: The nitro and hydroxyl groups on the pyridine ring can be involved in oxidative or polymerization-like side reactions, leading to the formation of colored impurities.

Recommended Action: Do not assume the material is pure enough for your experiment, as the impurities could interfere with your reaction or lead to misleading results.

G cluster_0 Purity Verification Workflow start Color Change Observed check_purity Analyze Purity (e.g., NMR, LC-MS, TLC) start->check_purity compare Compare Data to Reference Standard or Initial Lot Data check_purity->compare decision Is Purity Acceptable? compare->decision purify Purify Material (e.g., Recrystallization, Column Chromatography) decision->purify  No (Minor Impurities) discard Discard and Use a New Lot decision->discard  No (Significant Degradation) proceed Proceed with Experiment decision->proceed  Yes purify->check_purity Re-analyze G cluster_1 Hypothetical Degradation Pathways cluster_hydrolysis Hydrolysis cluster_denitration Denitration parent This compound (C5H3ClN2O3) M.W. 174.54 hydrolysis_prod 6-Hydroxy-2-nitropyridin-3-ol (C5H4N2O4) M.W. 172.09 parent->hydrolysis_prod + H2O - HCl denitration_prod 6-Chloropyridin-3-ol (C5H4ClNO) M.W. 129.54 parent->denitration_prod - NO2

References

Removal of impurities from 2-chloro-6-alkoxy-3-nitro-pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for robust purification strategies in pharmaceutical development, this Technical Support Center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the removal of impurities from 2-chloro-6-alkoxy-3-nitro-pyridines. As crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs), their purity is paramount.[1][2]

This guide, structured in a practical question-and-answer format, moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflows.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the nature of impurities and standard purification strategies.

Q1: What are the primary impurities encountered during the synthesis of 2-chloro-6-alkoxy-3-nitro-pyridines?

The impurity profile of crude 2-chloro-6-alkoxy-3-nitro-pyridines is heavily dependent on the synthetic route, which typically involves the nitration of a 2-chloro-6-alkoxypyridine precursor.[1] The key impurities to anticipate are:

  • Regioisomeric Byproducts: The most significant impurity is often the 2-chloro-6-alkoxy-5-nitropyridine isomer. Its formation is a direct consequence of the electrophilic nitration occurring at the C-5 position of the pyridine ring instead of the desired C-3 position.[1]

  • Unreacted Starting Material: Incomplete nitration will leave residual 2-chloro-6-alkoxypyridine in the crude product.

  • Hydrolysis Products: The presence of water, particularly under harsh acidic or basic conditions, can lead to the hydrolysis of the chloro group, resulting in impurities like 2-hydroxy-6-alkoxy-3-nitropyridine.[3][4]

  • Precursor-Related Impurities: The 2-chloro-6-alkoxypyridine starting material is often synthesized from 2,6-dichloropyridine.[5] Impurities from this stage, such as other dichloropyridine isomers, may carry over.[6]

Q2: How does the nitration procedure influence the formation of the 5-nitro isomer?

The formation of the undesired 5-nitro isomer is highly sensitive to the reaction conditions, specifically the order of reagent addition.

  • Standard Nitration: Adding the nitrating mixture (sulfuric and nitric acid) to the 2-chloro-6-alkoxypyridine substrate tends to produce significant amounts of the 5-nitro isomer.[1]

  • Inverse Addition (Recommended): A patented process modification dramatically reduces this side reaction. By adding the 2-chloro-6-alkoxypyridine in portions to the pre-mixed cold (0–40°C) nitrating acids, the formation of the 2-chloro-6-alkoxy-5-nitropyridine is almost entirely suppressed.[1] This is because maintaining a high concentration of the electrophile and a low concentration of the substrate favors nitration at the thermodynamically preferred C-3 position.

Q3: What are the principal strategies for purifying crude 2-chloro-6-alkoxy-3-nitro-pyridines?

There are three main strategies, often used in combination, to achieve high purity (>99%):

  • Alkaline Treatment: An exceptionally effective method involves washing or digesting the crude product with a basic solution. This process is excellent for removing acidic impurities and can dramatically increase purity from a baseline of 80-85% to over 98%.[1]

  • Recrystallization: A standard technique in organic synthesis. However, for this class of compounds, it can be challenging to efficiently remove certain impurities, particularly the 5-nitro isomer, and may require multiple cycles, leading to significant yield loss.[1]

  • Column Chromatography: This is the most powerful method for separating compounds with different polarities. It is particularly useful for removing closely related isomers like the 5-nitro byproduct, which are difficult to separate by other means.[7]

Troubleshooting Guide: From Crude Product to Pure Compound

This section provides direct answers and protocols for specific issues you may encounter during the purification process.

Problem: My initial purity after synthesis is low (~85%), and standard recrystallization is ineffective.

This is a very common scenario. The crude product from nitration often contains various acidic byproducts that are not easily removed by recrystallization alone.[1]

Solution: Implement an Alkaline Wash Protocol.

Treating the crude solid or a solution of it with an aqueous alkaline base is a highly effective purification step that can raise purity to 98-100%.[1] This works by neutralizing and extracting acidic impurities that may have formed during the strongly acidic nitration reaction.

Protocol 1: High-Purity Alkaline Digestion

  • Preparation: In a suitable reaction vessel, suspend the crude, finely pulverized 2-chloro-6-alkoxy-3-nitropyridine (e.g., 100 g) in water (e.g., 200 mL).

  • Base Addition: Add a mild inorganic base such as potassium carbonate (K₂CO₃) (e.g., 27.5 g).

  • Digestion: Stir the resulting slurry at a moderately elevated temperature (e.g., 30-40°C) for 2-3 hours. Causality: This gentle heating increases the rate of neutralization without causing significant degradation of the target compound, which can occur at temperatures above 50°C in alkaline media.[1]

  • Isolation: Cool the mixture to room temperature. Filter the solid product using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water until the washings are neutral.

  • Drying: Dry the purified product in a vacuum oven at 40-45°C to a constant weight. The resulting 2-chloro-6-alkoxy-3-nitropyridine should have a purity of 99-100%.[1]

Problem: I suspect my product is contaminated with the 5-nitro isomer. How do I confirm and remove it?

The 5-nitro isomer is notoriously difficult to remove via recrystallization due to its similar solubility profile.[1]

Confirmation: Use high-resolution analytical techniques:

  • HPLC: High-Performance Liquid Chromatography is the gold standard. The two isomers will have distinct retention times on a suitable column (e.g., C18). Develop a method to achieve baseline separation.[8][9]

  • ¹H NMR: Proton NMR spectroscopy can distinguish the isomers. The aromatic protons will exhibit different chemical shifts and coupling patterns due to the different electronic environments. Quantitative NMR (qNMR) can also determine the ratio of the two isomers.[10]

Solution: Preparative Column Chromatography.

This is the most effective method for separating isomers.[7]

Workflow: Developing a Column Chromatography Protocol

G cluster_0 Phase 1: TLC Analysis cluster_1 Phase 2: Optimal Solvent Selection cluster_2 Phase 3: Column Execution TLC 1. Spot crude mixture on TLC plate Develop 2. Develop plate in various Hexane/Ethyl Acetate ratios (e.g., 9:1, 4:1, 1:1) TLC->Develop Visualize 3. Visualize spots under UV light Develop->Visualize Rf 4. Calculate Rf values for spots Visualize->Rf Goal Goal: Achieve Rf of ~0.2-0.3 for the desired 3-nitro isomer and good separation (ΔRf) from the 5-nitro isomer. Rf->Goal Analyze Results Pack 5. Pack column with silica gel using the selected solvent system Goal->Pack Proceed to Column Load 6. Load crude product (minimal solvent) Pack->Load Elute 7. Elute with solvent system, collecting fractions Load->Elute Monitor 8. Monitor fractions by TLC Elute->Monitor Combine 9. Combine pure fractions & evaporate Monitor->Combine

Caption: Workflow for developing a column chromatography separation.

Problem: My product "oiled out" during recrystallization instead of forming crystals.

"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This is often caused by using a solvent in which the compound is too soluble or by cooling the solution too rapidly.

Solutions:

  • Re-heat and Cool Slowly: Re-dissolve the oil by heating and adding a small amount of additional solvent. Allow the flask to cool very slowly to room temperature, then transfer to a cold bath. Insulating the flask can promote slow cooling.

  • Change Solvent System: The initial solvent may be too effective. Use a solvent pair, such as ethanol/water or hexane/ethyl acetate.[11] Dissolve the compound in the better solvent (e.g., ethanol) and slowly add the "anti-solvent" (e.g., water) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, add a drop or two of the better solvent to clarify and allow to cool slowly.

  • Scratch and Seed: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites. If you have a small amount of pure solid, add a "seed crystal" to the cooled, saturated solution to initiate crystallization.

Data Summary: Purification Method Efficacy

The following table, adapted from patent literature, compares the efficacy of direct recrystallization versus the alkaline treatment method for a crude 2-chloro-6-methoxy-3-nitropyridine product.[1]

Purification MethodInitial PurityFinal PurityOverall YieldNotes
Multiple Recrystallizations~85%High~50-55%Requires significant labor and energy; substantial product loss to mother liquor.[1]
Alkaline Wash (Toluene/Ammonia Water)~85%99-100%92%Single, efficient step with high recovery and exceptional purity.[1]
Alkaline Digestion (Water/K₂CO₃)~85%99-100%~93%A simple slurry-based method avoiding organic solvents in the purification step.[1]
Visualizing Impurity Formation

The diagram below illustrates the competing nitration pathways that lead to the desired product and the primary isomeric impurity.

G start_mat 2-Chloro-6-alkoxypyridine reagent HNO₃ / H₂SO₄ product_3_nitro Product: 2-Chloro-6-alkoxy-3-nitropyridine reagent->product_3_nitro  Desired Pathway (Major Product) product_5_nitro Impurity: 2-Chloro-6-alkoxy-5-nitropyridine reagent->product_5_nitro  Side Reaction (Minimized by Inverse Addition)

Caption: Competing pathways in the nitration of 2-chloro-6-alkoxypyridine.

References

Technical Support Center: Catalyst Selection for the Synthesis of Chloronitrotoluenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chloronitrotoluenes. This guide is designed for researchers, scientists, and professionals in drug development to navigate the nuances of catalyst selection and troubleshoot common issues encountered during this critical electrophilic aromatic substitution reaction. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Core Reaction: Electrophilic Aromatic Nitration

The synthesis of chloronitrotoluenes hinges on the electrophilic aromatic substitution (EAS) of a chlorotoluene substrate. The core of this reaction is the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.[1][2][3] The catalyst's primary role is to facilitate the formation of this nitronium ion from nitric acid.

The classical and most common method involves a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1][2][3][4] Sulfuric acid, being a stronger acid, protonates nitric acid, leading to the loss of a water molecule and the formation of the highly reactive nitronium ion.[2][3][5]

dot digraph "Nitronium Ion Formation" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; HNO3 [label="Nitric Acid (HNO₃)"]; H2SO4 [label="Sulfuric Acid (H₂SO₄)"]; H2NO3_plus [label="Protonated Nitric Acid"]; NO2_plus [label="Nitronium Ion (NO₂⁺)"]; H2O [label="Water (H₂O)"]; HSO4_minus [label="Bisulfate Ion (HSO₄⁻)"];

HNO3 -> H2NO3_plus [label="+ H₂SO₄"]; H2SO4 -> HSO4_minus [style=invis]; H2NO3_plus -> NO2_plus [label="- H₂O"]; {rank=same; HNO3; H2SO4} {rank=same; H2NO3_plus} {rank=same; NO2_plus; H2O; HSO4_minus} } enddot Figure 1: The catalytic role of sulfuric acid in generating the nitronium ion.

Section 2: Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of chloronitrotoluenes, providing insights into their causes and offering actionable solutions.

Issue 1: Low or No Product Yield

A low yield of the desired chloronitrotoluene isomer is a frequent problem. Several factors can contribute to this issue.

Possible Causes & Solutions:

  • Insufficient Catalyst Activity:

    • Inadequate Acid Concentration: The concentration of sulfuric acid is critical. If it is too dilute, it will not effectively protonate nitric acid to generate the nitronium ion.[2][3] Ensure the use of concentrated sulfuric acid (typically 98%).

    • Catalyst Deactivation (Solid Acids): When using solid acid catalysts like zeolites, their active sites can be blocked by water produced during the reaction or by strongly adsorbed reactants/products.[6]

      • Troubleshooting Step: Consider pre-drying the catalyst or using a dehydrating agent in the reaction mixture. Regeneration of the catalyst by calcination may also be necessary.[6]

  • Incorrect Reaction Temperature:

    • Nitration reactions are exothermic. If the temperature is too low, the reaction rate will be slow, leading to low conversion. Conversely, excessively high temperatures can lead to the formation of undesired byproducts and dinitrated compounds.[7]

    • Troubleshooting Step: Carefully control the reaction temperature using an ice bath or other cooling system, especially during the addition of the nitrating agent. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time and temperature.

  • Poor Quality of Reagents:

    • The presence of water in the nitric acid or solvent can quench the nitronium ion and hinder the reaction.

    • Troubleshooting Step: Use high-purity, anhydrous reagents and solvents whenever possible.[8]

Issue 2: Poor Regioselectivity (Incorrect Isomer Ratio)

The directing effects of the chlorine and methyl groups on the toluene ring determine the position of the incoming nitro group. The chlorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director.[9][10] The interplay between these two groups, along with steric hindrance, dictates the final isomer distribution. For instance, in the nitration of p-chlorotoluene, the primary products are 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene.[4][7][11]

Possible Causes & Solutions:

  • Steric Hindrance: The bulky nature of the catalyst or the solvent can influence the accessibility of the ortho positions.

    • Troubleshooting Step: Employing shape-selective catalysts like zeolites can significantly enhance the formation of the para-isomer due to the constraints of their pore structures.[12][13][14] For example, H-Beta and H-ZSM-5 zeolites have been shown to favor the formation of p-nitrotoluene from toluene.[12][13]

  • Reaction Conditions: The choice of nitrating agent and solvent can alter the isomer distribution.[15]

    • Troubleshooting Step: Experiment with different solvent systems. Nitration in chlorinated solvents or neat aromatic compounds can yield different isomer ratios compared to reactions in polar solvents.[15]

Catalyst SystemStarting MaterialKey Isomer(s) ProducedReference
HNO₃ / H₂SO₄p-ChlorotolueneMixture of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene[4][7]
Zeolite H-BetaTolueneIncreased para-nitrotoluene selectivity[12][13]
Zeolite H-ZSM-5TolueneIncreased para-nitrotoluene selectivity[12]
Iodine4-Nitrotoluene (Chlorination)2-chloro-4-nitrotoluene[16]
Zirconium tetrachlorideo-Nitrotoluene (Chlorination)6-chloro-2-nitrotoluene[17]

Table 1: Influence of Catalyst on Isomer Distribution.

Issue 3: Formation of Dinitrated Byproducts

Over-nitration, leading to the formation of dinitrochlorotoluenes, is a common side reaction, especially under harsh reaction conditions.[7]

Possible Causes & Solutions:

  • Excess Nitrating Agent: Using a large excess of the nitrating mixture increases the likelihood of a second nitration event.

    • Troubleshooting Step: Carefully control the stoichiometry of the reactants. A slow, dropwise addition of the nitrating agent can help to minimize local excesses and reduce dinitration.

  • High Reaction Temperature: Higher temperatures provide the activation energy for the less reactive mononitrochlorotoluene to undergo a second nitration.

    • Troubleshooting Step: Maintain a low reaction temperature throughout the experiment.[18]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a solid acid catalyst like a zeolite over the traditional mixed acid (H₂SO₄/HNO₃) method?

A1: Solid acid catalysts offer several key advantages. They are generally less corrosive, easier to handle, and can be separated from the reaction mixture by simple filtration, which simplifies the workup procedure.[19] Furthermore, their shape-selective properties can be exploited to achieve higher regioselectivity, often favoring the formation of a specific isomer.[12][13][14] This can reduce the need for costly and time-consuming separation of isomers.

Q2: How do I choose the right starting material: chlorinate toluene first, then nitrate, or nitrate toluene first, then chlorinate?

A2: The order of these reactions significantly impacts the final product distribution.

  • Chlorination followed by Nitration: Starting with chlorotoluene and then nitrating will yield a mixture of chloronitrotoluene isomers. The directing effects of both the chlorine and methyl groups will influence the position of the nitro group.[20]

  • Nitration followed by Chlorination: Starting with nitrotoluene and then chlorinating will also produce chloronitrotoluene isomers. However, the strongly deactivating nitro group will direct the incoming chlorine to the meta position relative to the nitro group.[21][22]

The choice of pathway depends on the desired final isomer.

dot digraph "Synthetic Pathways" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Toluene -> Chlorotoluene [label="Cl₂/FeCl₃"]; Chlorotoluene -> Chloronitrotoluenes [label="HNO₃/H₂SO₄"]; Toluene -> Nitrotoluene [label="HNO₃/H₂SO₄"]; Nitrotoluene -> Chloronitrotoluenes_meta [label="Cl₂/FeCl₃"]; Chloronitrotoluenes [label="Chloronitrotoluenes\n(ortho/para to Cl & CH₃)"]; Chloronitrotoluenes_meta [label="Chloronitrotoluenes\n(meta to NO₂)"]; } enddot Figure 2: Comparison of synthetic routes to chloronitrotoluenes.

Q3: Can enzymatic catalysts be used for the nitration of chlorotoluene?

A3: While research into enzymatic nitration is ongoing as a "green chemistry" alternative, it is not yet a mainstream method for this specific synthesis.[23] Enzymes like horseradish peroxidase have been shown to catalyze the nitration of certain aromatic compounds under mild conditions.[23] However, the substrate scope and efficiency for halogenated toluenes may be limited. For industrial and most laboratory-scale syntheses, chemical catalysis remains the standard approach.

Q4: My reaction has stalled before completion. What should I do?

A4: A stalled reaction can be due to several factors. First, re-evaluate the activity of your catalyst. If using a solid acid, it may have become deactivated.[6] Second, ensure that the reaction temperature is appropriate; a slight increase may be necessary to overcome the activation energy barrier. However, be cautious as this can also promote side reactions.[8] Finally, consider the possibility that an equilibrium has been reached. In some cases, adding a fresh portion of the nitrating agent may help to drive the reaction to completion.[8]

Section 4: Experimental Protocols

Protocol 1: General Procedure for the Nitration of p-Chlorotoluene using a Mixed Acid System

Materials:

  • p-Chlorotoluene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

Procedure:

  • In a round bottom flask equipped with a magnetic stir bar, add p-chlorotoluene.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid to the stirred p-chlorotoluene while maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the stirred solution of p-chlorotoluene and sulfuric acid over a period of 1-2 hours, ensuring the temperature does not exceed 15-20 °C.[7]

  • After the addition is complete, continue stirring at room temperature for an additional 2-3 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product will be a mixture of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene, which can be separated by fractional distillation.[4][7]

References

Technical Support Center: Post-Treatment of 2-Chloro-3-nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and procedural support for the critical post-treatment and purification stages of 2-chloro-3-nitropyridine synthesis. It is designed for chemistry professionals engaged in research and development who require robust, field-tested methodologies to overcome common challenges, ensure product quality, and optimize yield.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the workup and purification of 2-chloro-3-nitropyridine in a direct question-and-answer format.

Q1: My final yield of 2-chloro-3-nitropyridine is significantly lower than expected. What are the most likely causes and how can I mitigate them?

A1: Low yield is a frequent challenge stemming from several potential issues during the reaction or workup. The key is to systematically identify the source of product loss.

  • Incomplete Reaction: Before quenching the reaction, always verify completion using a reliable monitoring technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, extending the reaction time or moderately increasing the temperature may be necessary, but be aware this can also promote side-product formation.[1]

  • Product Hydrolysis: The 2-chloro group is highly susceptible to nucleophilic substitution by water, especially under basic or high-temperature conditions, leading to the formation of the more polar 2-hydroxy-3-nitropyridine byproduct.[1]

    • Causality: The electron-withdrawing nitro group at the 3-position activates the C2 position for nucleophilic aromatic substitution (SNAr).

    • Solution: Ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen). During workup, use a mild base like sodium bicarbonate for neutralization and avoid excessive heat. Quenching the reaction mixture by pouring it slowly into ice water helps dissipate heat from acid neutralization and minimizes hydrolysis.[2]

  • Loss During Aqueous Workup: 2-chloro-3-nitropyridine has some solubility in water.

    • Solution: Minimize the volume of water used for washing. To recover dissolved product, back-extract all aqueous layers with a suitable organic solvent such as dichloromethane or ethyl acetate.[1] Combining these back-extracts with the main organic phase can significantly improve recovery.

Q2: My isolated product is an off-color oil or a discolored yellow/brown solid, not the expected pale-yellow crystals. What's the cause and the best purification strategy?

A2: Discoloration typically indicates the presence of residual reagents, polymeric materials, or degradation byproducts. The crude product is often a pale yellow solid.[1][3] An oily consistency suggests impurities are depressing the melting point (literature: 100-103 °C).[4]

  • Primary Cause: Inadequate quenching or neutralization can leave residual strong acids (e.g., H₂SO₄) or chlorinating agents (e.g., POCl₃, SOCl₂), which can cause degradation upon heating for solvent removal.

  • Recommended Purification Protocol:

    • Initial Wash: Dissolve the crude product in a suitable solvent like dichloromethane. Wash thoroughly with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a water wash and a brine wash.

    • Recrystallization: This is the most effective method for removing both colored impurities and the common 2-hydroxy byproduct. An ethyl acetate/hexane or dichloromethane/hexane solvent system is highly effective.[1][5] The pure product should crystallize as a pale-yellow solid.[6]

Q3: My analytical results (HPLC/TLC) show a persistent, more polar impurity. How can I confirm its identity and remove it effectively?

A3: This is almost certainly the hydrolysis byproduct, 2-hydroxy-3-nitropyridine.

  • Identification: On a silica TLC plate, the hydroxy byproduct will have a lower Rf value (it is more polar) than the desired 2-chloro product. For confirmation, HPLC is the most effective method for separating and quantifying this impurity.[1]

  • Removal Strategies:

    • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is the definitive method for separating the less polar product from the highly polar hydroxy byproduct. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) is recommended.[1][7]

    • Aqueous Base Wash (Use with Caution): A dilute, cold wash with aqueous sodium bicarbonate or sodium carbonate can sometimes remove the acidic 2-hydroxy-3-nitropyridine by converting it to its more water-soluble salt. However, this carries a risk of inducing further hydrolysis of the desired product. This should only be attempted if other methods fail and must be performed quickly at low temperatures.

Q4: I am consistently forming a stable emulsion during the liquid-liquid extraction phase of the workup. How can I break it and prevent it in the future?

A4: Emulsion formation is common when residual basic or acidic materials create soap-like intermediates at the aqueous-organic interface.

  • Immediate Solution:

    • Add a small amount of saturated sodium chloride solution (brine). The increased ionic strength of the aqueous phase often helps break the emulsion.

    • Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

    • If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.

  • Prevention:

    • Ensure complete and thorough neutralization after quenching. Check the pH of the aqueous layer to be near neutral (pH 7-8) before extraction.

    • During extraction, use gentle, swirling inversions of the separatory funnel rather than vigorous shaking.

Part 2: Standardized Post-Treatment & Purification Protocols

These protocols provide detailed, step-by-step methodologies for achieving high purity and yield.

Protocol 1: General Workup Procedure (Post-Reaction)

This protocol assumes a reaction conducted with a chlorinating agent (e.g., POCl₃, SOCl₂) or in a strong acid medium (e.g., H₂SO₄/HNO₃).

  • Reaction Quenching:

    • Prepare a beaker with a stirred mixture of crushed ice and water (approx. 10 volumes relative to the reaction mixture volume).

    • Slowly and carefully, pour the completed reaction mixture into the stirred ice water. This step is highly exothermic and should be done in a well-ventilated fume hood.

    • Rinse the reaction flask with a small amount of water and add it to the quench beaker.

  • Neutralization:

    • Cool the quenched mixture in an ice bath.

    • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 2M) sodium hydroxide (NaOH) solution with vigorous stirring. Monitor the pH of the aqueous layer using pH paper or a calibrated meter.

    • Continue adding base until the pH is between 7 and 8. Avoid making the solution strongly basic to prevent product hydrolysis.[8]

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous phase with dichloromethane (DCM) or ethyl acetate (3 x 2 volumes).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers sequentially with water (1 x 2 volumes) and then saturated brine (1 x 2 volumes). The brine wash aids in removing residual water and helps break any minor emulsions.[9]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

  • Solvent Removal:

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude 2-chloro-3-nitropyridine.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: A common and effective solvent system is Dichloromethane/Hexane or Ethyl Acetate/Hexane.[1][5]

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the more polar solvent (DCM or Ethyl Acetate) required to just dissolve the solid with gentle warming.

    • Slowly add the less polar solvent (Hexane) dropwise with swirling until the solution becomes faintly cloudy (the point of saturation).

    • Add a single drop of the polar solvent to redissolve the cloudiness.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.

Part 3: Data & Visualization

Table 1: Troubleshooting Summary
Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Product hydrolysis during workup; Product loss to aqueous phase.Monitor reaction to completion (TLC/HPLC); Use anhydrous conditions and mild, cold workup; Back-extract all aqueous layers.[1]
Oily/Dark Product Residual acidic impurities; Thermal decomposition.Thoroughly neutralize before solvent removal; Purify via recrystallization or column chromatography.[1][3]
Polar Impurity Hydrolysis to 2-hydroxy-3-nitropyridine.Recrystallize from an appropriate solvent system (e.g., DCM/Hexane); Perform silica gel chromatography for complete removal.[1]
Emulsion in Extraction Incomplete neutralization; Vigorous shaking.Add brine to break emulsion; Ensure pH is neutral before extraction; Use gentle inversions instead of shaking.
Table 2: Common Impurities & Analytical Signatures
Compound Structure Typical Rf (TLC) Notes
2-Chloro-3-nitropyridine C₅H₃ClN₂O₂Higher RfDesired product, less polar. Appears as a pale-yellow solid.[10]
2-Hydroxy-3-nitropyridine C₅H₄N₂O₃Lower RfPrimary byproduct from hydrolysis, more polar.
Starting Material (Varies)VariesPresence indicates an incomplete reaction.

Diagram 1: General Post-Treatment Workflow

G Reaction Completed Reaction Mixture Quench Quench in Ice Water Reaction->Quench Neutralize Neutralize (pH 7-8) with NaHCO₃ Quench->Neutralize Extract Extract with Organic Solvent (e.g., DCM) Neutralize->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Crude Crude Product Evaporate->Crude Purify Purify (Recrystallization/Chromatography) Crude->Purify Pure Pure 2-Chloro-3-nitropyridine Purify->Pure

Caption: Workflow for 2-chloro-3-nitropyridine post-treatment.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Problem: Low Final Yield Check1 Was reaction monitored to completion (TLC/HPLC)? Start->Check1 Cause1 Cause: Incomplete Reaction Check1->Cause1 No Check2 Was workup performed under cold/mild conditions? Check1->Check2 Yes Solution1 Solution: Optimize reaction time/temp. Ensure reagent quality. Cause1->Solution1 Cause2 Cause: Product Hydrolysis Check2->Cause2 No Check3 Were aqueous layers back-extracted? Check2->Check3 Yes Solution2 Solution: Use anhydrous reagents. Quench on ice. Use mild base (NaHCO₃). Cause2->Solution2 Cause3 Cause: Product loss in aqueous phase Check3->Cause3 No Solution3 Solution: Back-extract all aqueous layers with fresh solvent. Cause3->Solution3

Caption: Troubleshooting decision tree for low product yield.

References

Safe handling and disposal of 6-Chloro-2-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Safe Handling, Experimental Troubleshooting, and Disposal

This guide serves as a dedicated technical resource for professionals working with 6-Chloro-2-nitropyridin-3-ol (CAS No. 887471-39-8).[1][2] As a specialized organic building block, its effective and safe use is paramount.[2] This document moves beyond basic safety data to provide in-depth, field-proven insights into its practical application, potential experimental challenges, and compliant disposal, ensuring both scientific integrity and personnel safety.

Section 1: Core Hazard Profile & Chemical Properties

Understanding the fundamental characteristics of this compound is the foundation of its safe handling. The compound is a solid, often appearing as a yellow powder.[3]

Table 1: Chemical & Physical Properties

Property Value Source
CAS Number 887471-39-8 [1][2]
Molecular Formula C5H3ClN2O3 [1][2]
Molecular Weight 174.54 g/mol [1][2]
Appearance Yellow Solid [3]

| Purity | Typically ≥97% |[2] |

Table 2: GHS Hazard Classification Summary

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[3][4]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation.[3][4]

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[4] |

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common practical questions and issues encountered during the experimental lifecycle of this compound.

Handling and Personal Protective Equipment (PPE)

Q: What is the mandatory PPE for handling this compound?

A: A comprehensive PPE strategy is non-negotiable. Due to its classification as a skin, eye, and respiratory irritant, the following must be worn at all times when handling the compound, especially outside of a glovebox:

  • Hand Protection: Chemical-resistant gloves are mandatory.[3][4] Nitrile gloves are a suitable choice for incidental contact, but for prolonged handling or in the presence of solvents, consider more robust options like neoprene.[5][6] Always inspect gloves for tears or punctures before use.

  • Eye/Face Protection: Tight-fitting chemical safety goggles are required.[3][7] If there is a significant risk of splashing, particularly when dissolving the compound or running reactions, a face shield should be worn in conjunction with goggles.[5][7]

  • Body Protection: A standard flame-resistant laboratory coat should be worn to protect skin and clothing.[8] Ensure it is fully buttoned.

  • Respiratory Protection: All weighing and handling of the solid powder must be performed in a certified chemical fume hood to prevent inhalation of dust.[8][9] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.[3][5]

Q: How should I properly store this compound to ensure its stability?

A: Proper storage is crucial for maintaining the compound's integrity. Store it in a cool, dry, and well-ventilated area.[3][4] The container must be kept tightly closed to prevent moisture uptake and contamination.[3][4] It should be stored locked up or in a controlled-access area.[4]

Q: What chemicals or conditions should I avoid when working with this compound?

A: The compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3] Contact with these materials can lead to vigorous, potentially hazardous reactions. Also, avoid excess heat and the formation of dust, especially in the presence of ignition sources.[3]

Experimental & Stability Troubleshooting

Q: My compound appears darker than the expected yellow. Is it degrading?

A: Discoloration (e.g., turning brownish) can be an indicator of degradation or the presence of impurities. The nitro and hydroxyl groups on the pyridine ring can be susceptible to slow decomposition, especially if exposed to light, moisture, or incompatible materials over time. If you observe significant discoloration, it is advisable to verify the purity by a suitable analytical method (e.g., NMR, LC-MS) before use in a sensitive reaction.

Q: I am having difficulty dissolving the compound. What solvents are recommended?

A: While specific solubility data is not widely published, the structure (a polar heterocyclic compound) suggests it will have limited solubility in non-polar solvents like hexanes. It should exhibit better solubility in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). For reactions, tetrahydrofuran (THF) or acetonitrile might also be suitable, potentially with gentle heating. Always perform a small-scale solubility test first.

Q: What are the primary hazardous decomposition products I should be aware of?

A: Thermal decomposition can release toxic and corrosive gases.[10] Key hazardous decomposition products include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[3][9] This is a critical reason why all reactions, especially those involving heating, must be conducted in a well-ventilated fume hood.

Spill, Exposure, and Disposal

Q: What is the correct procedure for a small spill of the solid compound?

A: For a minor spill (e.g., <1 gram) inside a chemical fume hood, follow the detailed protocol in Section 3. The key steps are to avoid raising dust, gently cover the spill with an absorbent material, and then carefully collect it into a designated hazardous waste container.[10]

Q: What are the immediate first-aid steps for accidental exposure?

A: Immediate and correct first aid is critical to mitigate harm.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][11] Remove contact lenses if present and easy to do.[3] Seek prompt medical attention.[3][4]

  • Skin Contact: Wash the affected area immediately and thoroughly with plenty of soap and water for at least 15 minutes.[3][4] Remove all contaminated clothing.[4][10] If skin irritation occurs, get medical advice.[3][4]

  • Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[3][11] If the person feels unwell, call a poison control center or a doctor.[3][4]

  • Ingestion: Rinse the mouth with water.[4] Do NOT induce vomiting. Call a poison control center or doctor immediately.[4]

Q: How must I dispose of waste containing this compound?

A: This compound must be treated as hazardous waste. As a halogenated nitroaromatic compound, it falls into a specific waste category.[12][13]

  • Waste Classification: All waste (solid compound, contaminated materials, solutions) must be classified as "Halogenated Organic Waste." [13][14]

  • Segregation: It is critical to keep this waste stream separate from non-halogenated waste.[14] Mixing them will require the entire volume to be treated as the more expensive and stringently regulated halogenated waste.[14]

  • Disposal Procedure: Dispose of the contents and container at an approved waste disposal facility.[3][4][9] You must follow the specific procedures outlined by your institution's Environmental Health & Safety (EHS) department.[12]

Section 3: Detailed Protocols and Workflows
Protocol 1: Step-by-Step Safe Handling Workflow

This protocol outlines the essential steps for safely weighing and using the solid compound.

  • Preparation:

    • Verify that the chemical fume hood is operational and has adequate airflow.

    • Ensure an eyewash station and safety shower are accessible.[3]

    • Clear the work area of any unnecessary equipment or chemicals.

    • Don all required PPE as described in the FAQ section.[8]

  • Handling (Inside Fume Hood):

    • Place a tared weigh boat or appropriate glassware on an analytical balance inside the fume hood.

    • Carefully open the container of this compound. Avoid creating dust.

    • Using a clean spatula, transfer the desired amount of the solid to the weigh boat.

    • Securely close the main container immediately after weighing.

    • Transfer the weighed compound directly to the reaction vessel within the fume hood.

  • Post-Handling & Cleanup:

    • Clean the spatula and any contaminated surfaces with a suitable solvent (e.g., ethanol or acetone) on a disposable wipe. Dispose of the wipe in the halogenated waste container.

    • Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

    • Wash hands and any exposed skin thoroughly with soap and water.[3][4]

Protocol 2: Minor Spill Cleanup Procedure (Solid Powder)

This protocol applies to small spills (<1 gram) contained within a chemical fume hood.

  • Alert & Restrict: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.

  • Don PPE: Ensure you are wearing the full, appropriate PPE, including double-gloving if possible.

  • Contain Dust: Do NOT attempt to sweep the dry powder. Gently cover the spill with a slightly dampened paper towel or a chemical absorbent pad to prevent dust from becoming airborne.

  • Collect Waste: Carefully wipe up the spill from the outside-in, placing all contaminated materials (pads, gloves, etc.) directly into a clearly labeled, sealable bag or container for "Halogenated Organic Hazardous Waste."

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by a wipe with soapy water. Dispose of all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or EHS department, following institutional policy.

Mandatory Visualization: Waste Disposal Workflow

The following diagram illustrates the necessary decision-making process for the compliant disposal of waste containing this compound.

WasteDisposalWorkflow start Waste Containing This compound Generated segregate Segregate as 'Halogenated Organic Waste' start->segregate container Use a dedicated, compatible, and properly sealed waste container segregate->container label Label container clearly: 'Hazardous Waste - Halogenated Organic' List all chemical constituents container->label storage Store in a designated Satellite Accumulation Area (SAA) label->storage contact_ehs Contact Environmental Health & Safety (EHS) for scheduled waste pickup storage->contact_ehs end Compliant Disposal contact_ehs->end

Caption: Waste Disposal Decision Workflow.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 6-Chloro-2-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Chloro-2-nitropyridin-3-ol is a substituted pyridine derivative whose structural motifs—a halogenated, nitrated aromatic ring with a hydroxyl group—make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The precise arrangement of its functional groups allows for a variety of subsequent chemical transformations. However, the successful use of this intermediate is entirely dependent on its quality, purity, and confirmed structural identity. An unverified or impure starting material can compromise reaction yields, lead to undesirable side products, and introduce significant delays and costs into research and development pipelines.

This guide provides a comprehensive comparison of essential analytical methodologies for the complete characterization of this compound (CAS: 887471-39-8)[2]. We will move beyond simple protocol recitation to explain the causality behind method selection, ensuring a robust, self-validating analytical workflow. The techniques discussed herein—chromatography, mass spectrometry, and spectroscopy—form a complementary toolkit for unambiguously confirming the identity, purity, and structural integrity of this critical chemical building block.

Molecular Overview
  • Chemical Structure: Chemical Structure of this compound

  • Molecular Formula: C₅H₃ClN₂O₃[2]

  • Molecular Weight: 174.54 g/mol [2]

Part 1: Chromatographic Purity and Polarity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds. The primary challenge in analyzing this compound lies in its polarity, driven by the hydroxyl (-OH) group, which can lead to poor retention on traditional reversed-phase columns. This necessitates a careful comparison between Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Expertise & Experience: Choosing the Right HPLC Mode

The decision between RP-HPLC and HILIC is a critical first step. RP-HPLC, the industry workhorse, separates molecules based on hydrophobicity. However, polar molecules like our analyte may have limited interaction with the C18 stationary phase, leading to elution near the solvent front and poor resolution from other polar impurities. HILIC, conversely, uses a polar stationary phase and a high organic content mobile phase, promoting the retention of polar analytes.[3]

The choice is not merely preferential; it is dictated by the analyte's properties and the analytical goal. For a simple purity check where the main impurities are significantly less polar, a well-designed RP-HPLC method may suffice. For comprehensive impurity profiling, especially for polar, process-related impurities, HILIC offers superior retention and resolution.

G start Analyze this compound Sample q1 Are key impurities polar (e.g., starting materials, hydrolysis products)? start->q1 rp_path Primary impurities are non-polar. Retention of analyte is adequate. q1->rp_path No hilic_path Poor retention on C18. Need to resolve polar impurities. q1->hilic_path Yes rp_method Develop RP-HPLC Method (C18 column, high aqueous mobile phase) rp_path->rp_method hilic_method Develop HILIC Method (Silica/Amide column, high organic mobile phase) hilic_path->hilic_method end_goal Achieve Robust Purity Assay (Peak Purity > 99.5%) rp_method->end_goal hilic_method->end_goal

Caption: Decision workflow for selecting the optimal HPLC mode.
Comparative Data: RP-HPLC vs. HILIC

The table below summarizes the expected performance differences for analyzing this compound. This data is representative and serves as a guide for method development.

ParameterReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)Rationale
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., bare silica, amide, diol)The interaction mechanism is fundamentally different, targeting hydrophobic vs. hydrophilic properties of the analyte.[3]
Mobile Phase High Aqueous (e.g., 70% Water/30% Acetonitrile)High Organic (e.g., 90% Acetonitrile/10% Water)HILIC requires a water layer on the stationary phase for partitioning, maintained by the high organic content.[3]
Analyte Retention Time Low to ModerateHighThe polar -OH group interacts strongly with the HILIC stationary phase but weakly with the non-polar RP phase.
MS Compatibility GoodExcellentHigh organic content in HILIC mobile phases promotes more efficient desolvation and ionization in ESI-MS sources.[3]
Equilibration Time Fast (5-10 column volumes)Slow (20-50+ column volumes)Establishing the aqueous layer on the HILIC stationary phase is a slow process requiring extended equilibration for reproducibility.
Robustness High; less sensitive to small mobile phase variations.Moderate; sensitive to water content and buffer pH.The partitioning mechanism in HILIC is highly sensitive to the mobile phase composition.
Experimental Protocols

Protocol 1: RP-HPLC Method (Starting Point)

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: Diode Array Detector (DAD) at 254 nm and 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.

Protocol 2: HILIC Method (Alternative Approach)

  • System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Gradient: 1% B to 40% B over 10 minutes. Hold at 1% B for at least 5 minutes post-run for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detector: DAD at 254 nm and 280 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of 90:10 Acetonitrile:Water. Note: Sample solvent must match the initial mobile phase to avoid peak distortion.

Part 2: Unambiguous Structural Confirmation

While HPLC confirms purity, it does not prove identity. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required for definitive structural elucidation.

Mass Spectrometry: Confirming Molecular Weight and Formula

LC-MS is the ideal first step for identity confirmation. It provides the molecular weight of the analyte, and high-resolution mass spectrometry (HRMS) can confirm the elemental composition. For this compound, two key features are expected in the mass spectrum:

  • Molecular Ion: The exact mass is 173.9832 g/mol .[2] In positive ion electrospray ionization (ESI+), the protonated molecule [M+H]⁺ will be observed at m/z 174.9910.

  • Isotopic Pattern: The presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes) will result in a characteristic isotopic pattern for the molecular ion. An [M+2] peak will be observed at approximately one-third the intensity of the M peak, providing strong evidence for the presence of one chlorine atom.

Protocol 3: LC-MS Analysis

  • LC System: Use the RP-HPLC method described in Protocol 1.

  • MS System: Agilent 6545XT AdvanceLink Q-TOF or equivalent.

  • Ionization Mode: ESI Positive.

  • Drying Gas Flow: 8 L/min.

  • Drying Gas Temperature: 325 °C.

  • Nebulizer Pressure: 35 psig.

  • Capillary Voltage: 3500 V.

  • Mass Range: 50 - 500 m/z.

  • Data Acquisition: Acquire in both MS1 (full scan) and targeted MS/MS modes. Fragment the parent ion at m/z 174.99 to observe characteristic fragmentation patterns (e.g., loss of NO₂, loss of HCl).

NMR Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides the definitive connectivity of the atoms in the molecule. For this compound, ¹H and ¹³C NMR are essential.

  • ¹H NMR: The pyridine ring contains two aromatic protons. Based on the electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups and the electron-donating effect of the hydroxyl (-OH) group, we can predict the chemical shifts. The two protons are adjacent (at C4 and C5 positions) and should appear as a pair of doublets with a typical ortho-coupling constant (J ≈ 8-9 Hz). The proton at C4 will be downfield due to the influence of the adjacent nitro group. The hydroxyl proton may appear as a broad singlet and its position can be concentration and solvent dependent.

  • ¹³C NMR: The spectrum should show five distinct signals for the five carbons of the pyridine ring. The chemical shifts will be influenced by the attached substituents, providing further confirmation of the substitution pattern.

Trustworthiness: Cross-Validation of Data The power of this multi-technique approach lies in its self-validating nature. The molecular formula from HRMS must be consistent with the number of protons and carbons observed in the NMR spectra. The functional groups identified by FTIR must correspond to the structural fragments deduced from NMR and MS/MS data.

Protocol 4: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good choice as it will solubilize the polar analyte and allow for the observation of the hydroxyl proton.

  • Spectrometer: Bruker AVANCE III 400 MHz or equivalent.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2 seconds

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

Part 3: Functional Group Identification via FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

For this compound, the following characteristic vibrational bands are expected:

Wavenumber (cm⁻¹)Vibration TypeExpected Appearance
3400 - 3200O-H StretchBroad, strong band due to hydrogen bonding.
1550 - 1510Asymmetric N-O Stretch (NO₂)Strong, sharp absorption.
1360 - 1320Symmetric N-O Stretch (NO₂)Strong, sharp absorption.
1600 - 1450C=C and C=N Ring StretchesMultiple medium to strong bands characteristic of the pyridine ring.
1250 - 1100C-O StretchMedium to strong band.
800 - 600C-Cl StretchMedium to strong band in the fingerprint region.

Note: These are approximate ranges. The exact positions can be confirmed by referencing spectral libraries like the Aldrich Collection of FT-IR Spectra.[4]

Protocol 5: FTIR Analysis (ATR)

  • System: Thermo Scientific Nicolet iS5 or equivalent with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure arm.

  • Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Processing: Collect a background spectrum of the clean, empty ATR crystal before the sample. The instrument software will automatically perform the background subtraction.

Part 4: Integrated Analytical Workflow

No single technique is sufficient for complete characterization. A logical, integrated workflow ensures that all critical quality attributes—purity, identity, and structure—are verified.

G cluster_0 Purity Assessment cluster_1 Identity & Structure Verification cluster_2 Final Decision a HPLC Analysis (RP or HILIC) b Purity > 98%? a->b c LC-MS Analysis b->c Yes j Reject Batch / Further Investigation b->j No d Correct MW & Cl Isotope Pattern? c->d e NMR Analysis (1H, 13C) d->e Yes d->j No f Structure Consistent with NMR? e->f g FTIR Analysis f->g Yes f->j No h Correct Functional Groups? g->h i Release Batch for Use h->i Yes h->j No start New Batch of This compound start->a

References

A Comparative Guide to the Spectroscopic Analysis of 6-Chloro-2-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. 6-Chloro-2-nitropyridin-3-ol, a substituted pyridine, represents a class of compounds with significant potential in drug discovery and organic synthesis due to the versatile reactivity of its functional groups. The strategic placement of a chloro, a nitro, and a hydroxyl group on the pyridine ring offers multiple avenues for synthetic modification. Accurate structural elucidation and purity assessment are therefore critical first steps in harnessing its potential.

This guide provides an in-depth analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural confirmation. We will delve into the predicted ¹H and ¹³C NMR spectra, explaining the rationale behind the expected chemical shifts and coupling patterns. Furthermore, we will objectively compare the insights derived from NMR with those obtainable from other key analytical techniques, namely Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate analytical strategies for their specific research needs.

Molecular Structure and a Priori Considerations

Before delving into the spectroscopic data, it is essential to understand the electronic environment of the this compound molecule. The pyridine ring is an electron-deficient aromatic system. The presence of a strong electron-withdrawing nitro group at the 2-position and a chlorine atom at the 6-position further decreases the electron density of the ring. Conversely, the hydroxyl group at the 3-position is an electron-donating group. This interplay of electronic effects will significantly influence the chemical shifts of the protons and carbons in the NMR spectra.

Caption: Molecular structure of this compound.

¹H and ¹³C NMR Spectral Analysis (Predicted)

Due to the absence of publicly available experimental spectra for this compound, the following analysis is based on established principles of NMR spectroscopy and comparison with structurally similar compounds. The predicted chemical shifts are provided in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Spectrum (Predicted)

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the two pyridine ring protons and the hydroxyl proton.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
~8.0 - 8.2d~2-3H-4The proton at position 4 is ortho to the electron-withdrawing nitro group and the nitrogen atom of the pyridine ring, leading to a significant downfield shift. It will be split into a doublet by the adjacent H-5 proton.
~7.4 - 7.6d~2-3H-5The proton at position 5 is ortho to the chlorine atom and will be shifted downfield, though to a lesser extent than H-4. It will appear as a doublet due to coupling with H-4.
~10.0 - 12.0br s-OHThe hydroxyl proton is expected to be a broad singlet and significantly downfield due to hydrogen bonding and the acidic nature imparted by the electron-withdrawing groups on the ring. The exact chemical shift is highly dependent on the solvent and concentration.

Causality behind Predicted Shifts: The electron-withdrawing nature of the nitro group at C-2 and the chloro group at C-6 deshields the ring protons, shifting them to a lower field (higher ppm values) compared to unsubstituted pyridine. The hydroxyl group at C-3, being electron-donating, will have a shielding effect, but its influence is likely outweighed by the stronger deshielding effects of the other substituents.

¹³C NMR Spectrum (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals for the five carbon atoms of the pyridine ring.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155 - 160C-6The carbon atom bonded to the electronegative chlorine atom and adjacent to the ring nitrogen is expected to be significantly deshielded and appear at a very low field.
~145 - 150C-2The carbon atom attached to the electron-withdrawing nitro group and adjacent to the ring nitrogen will also be strongly deshielded.
~140 - 145C-3The carbon bearing the hydroxyl group will be deshielded due to the electronegativity of the oxygen atom.
~130 - 135C-4This carbon is expected to be downfield due to the influence of the adjacent nitro group and the overall electron-deficient nature of the ring.
~120 - 125C-5This carbon is likely to be the most shielded of the ring carbons, though still downfield compared to benzene due to the ring nitrogen and the adjacent chlorine atom.

Expertise in Interpretation: The prediction of these chemical shifts is based on the additive effects of the substituents on the pyridine ring. For instance, data from 2-chloro-3-hydroxypyridine and 3-hydroxy-2-nitropyridine can be used as a basis for these estimations.[1][2] The deshielding effect of a nitro group and a chlorine atom on the ortho and para carbons is a well-established phenomenon in NMR spectroscopy.

Comparative Analysis with Other Analytical Techniques

While NMR provides the definitive structural map, a comprehensive characterization often involves a multi-technique approach. The following section compares the utility of NMR with other common analytical methods for the analysis of this compound.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Detailed structural information, including the carbon-hydrogen framework, connectivity, and electronic environment.Unambiguous structure elucidation. Provides information on purity and the presence of isomers.Relatively low sensitivity compared to MS. Requires solubility in a suitable deuterated solvent.
Mass Spectrometry (MS) Molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns provide structural clues.High sensitivity, allowing for the analysis of very small amounts of sample. Can be coupled with chromatographic techniques for mixture analysis.Does not provide detailed connectivity information. Isomers may not be distinguishable.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and non-destructive. Can be used for solid and liquid samples.Provides limited information about the overall molecular structure. Spectra can be complex to interpret fully.
UV-Vis Spectroscopy Information about the electronic transitions within the molecule, particularly for conjugated systems.Simple, rapid, and can be used for quantitative analysis.Provides limited structural information. Broad absorption bands may not be specific to a single compound.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a single crystal.Provides the absolute structure of the molecule.Requires a suitable single crystal, which can be difficult to grow. Not applicable to amorphous solids or liquids.

Experimental Protocols

To ensure the reproducibility of analytical data, standardized experimental protocols are crucial.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A typical experiment would involve a 90° pulse, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 16 to 64 scans are typically averaged.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are common parameters. A larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using a Fourier transform. Apply phase and baseline corrections to the resulting spectrum. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).[3]

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or inject a dilute solution in a volatile solvent (e.g., methanol or dichloromethane) into a gas chromatograph coupled to the mass spectrometer.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of 50-300 to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak (M⁺). The presence of a chlorine atom will be indicated by an M+2 peak with an intensity of approximately one-third of the M⁺ peak. Analyze the fragmentation pattern to deduce structural information. Expected fragments could include the loss of NO₂, Cl, or CO.[2][4]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.[5] Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added.

  • Data Analysis: Identify the characteristic absorption bands. Expected vibrations include: O-H stretching (~3200-3600 cm⁻¹, broad), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N stretching (~1400-1600 cm⁻¹), N-O stretching of the nitro group (~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm using a double-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The conjugated pyridine system with the nitro and hydroxyl groups is expected to show characteristic π → π* and n → π* transitions.[6]

Analytical_Workflow cluster_Sample Sample Preparation cluster_Techniques Analytical Techniques cluster_Data Data Output cluster_Analysis Comprehensive Analysis Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS IR IR Spectroscopy (ATR-FTIR) Sample->IR UV UV-Vis Spectroscopy Sample->UV XRay X-ray Crystallography Sample->XRay NMR_Data Chemical Shifts, Coupling Constants, Structure NMR->NMR_Data MS_Data Molecular Weight, Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data UV_Data Electronic Transitions UV->UV_Data XRay_Data 3D Structure XRay->XRay_Data Analysis Structural Elucidation & Purity Assessment NMR_Data->Analysis MS_Data->Analysis IR_Data->Analysis UV_Data->Analysis XRay_Data->Analysis

Caption: A typical analytical workflow for the characterization of a novel organic compound.

Conclusion

The comprehensive analysis of this compound necessitates a multi-faceted analytical approach. While ¹H and ¹³C NMR spectroscopy stand as the cornerstone for unambiguous structural elucidation, providing detailed insights into the molecular framework, techniques such as Mass Spectrometry, IR, and UV-Vis spectroscopy offer complementary and crucial information regarding molecular weight, functional groups, and electronic properties, respectively. For an absolute confirmation of the three-dimensional structure, X-ray crystallography is the gold standard, contingent on the ability to produce high-quality single crystals.

By understanding the strengths and limitations of each technique, as outlined in this guide, researchers can devise an efficient and effective analytical strategy to thoroughly characterize this compound, thereby accelerating its potential application in drug development and chemical synthesis. The provided experimental protocols serve as a validated starting point for obtaining high-quality, reproducible data.

References

A Comparative Guide to the Mass Spectrometry of 6-Chloro-2-nitropyridin-3-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of 6-Chloro-2-nitropyridin-3-ol and related structures. As crucial intermediates in pharmaceutical synthesis, the precise characterization of these molecules is paramount.[1] We will explore the causal relationships between molecular structure and mass spectrometric behavior, offering field-proven insights and detailed experimental protocols to guide researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

This compound is a substituted pyridine containing multiple functional groups that dictate its chemical properties and, consequently, the optimal approach for its analysis. The molecule possesses:

  • A pyridine ring : A stable aromatic system.

  • A hydroxyl group (-OH) : A polar, acidic proton source, making it amenable to certain ionization techniques.

  • A nitro group (-NO₂) : A strongly electron-withdrawing group that significantly influences fragmentation.[2]

  • A chlorine atom (-Cl) : A halogen whose isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a powerful diagnostic tool in mass spectrometry.

The analytical goal is not merely detection, but the unambiguous confirmation of its structure and the ability to differentiate it from its isomers and derivatives. Mass spectrometry offers the requisite sensitivity and specificity, but the choice of methodology is critical.

Comparing Ionization Techniques: Choosing the Right Tool

The conversion of a neutral molecule into a gas-phase ion is the first and most critical step in mass spectrometry. The physicochemical properties of this compound allow for several approaches, each with distinct advantages and limitations.

Electrospray Ionization (ESI): The Gentle Approach for Polar Molecules

Electrospray ionization is the predominant technique for polar, non-volatile molecules, making it an excellent starting point for pyridinol analysis.[3][4] ESI transfers ions already present in solution into the gas phase, a "soft" process that typically preserves the intact molecule.[5]

  • Mechanism of Action : A solution of the analyte is passed through a high-voltage capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[3][6]

  • Suitability : The acidic hydroxyl group of this compound makes it ideal for negative-ion ESI, where it will readily deprotonate to form the [M-H]⁻ ion. In positive-ion mode, protonation at the pyridine nitrogen can also occur to form [M+H]⁺.

  • Expert Insight : Negative-ion mode is often preferred for phenolic compounds as it is highly specific and typically produces a cleaner background. The resulting [M-H]⁻ ion is an even-electron species, which is generally stable, making it an excellent precursor for tandem mass spectrometry (MS/MS) studies.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[1][7] It typically employs "hard" ionization techniques like Electron Ionization (EI).

  • Mechanism of Action : The sample is vaporized and passed through a chromatography column to separate its components. Eluted compounds enter the ion source where they are bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive, reproducible fragmentation.[8]

  • Suitability : The hydroxyl group in this compound may reduce its volatility and can cause peak tailing on standard GC columns. Therefore, a derivatization step, such as silylation to convert the -OH group to a less polar -OSi(CH₃)₃ group, is often necessary to improve its chromatographic behavior.[9]

  • Expert Insight : While requiring extra sample preparation, GC-EI-MS provides highly detailed fragmentation patterns that are like a structural fingerprint. These patterns are highly reproducible and can be compared against extensive spectral libraries (e.g., NIST, Wiley) for confident identification.[1]

Chemical Ionization (CI): A Softer Alternative for GC-MS

Chemical Ionization is a lower-energy alternative to EI used in GC-MS. It involves ion-molecule reactions with a reagent gas (like methane or ammonia).[8]

  • Mechanism of Action : The reagent gas is ionized by electron impact, and these primary ions then react with the analyte molecule, typically through proton transfer, to create pseudo-molecular ions like [M+H]⁺.[8][9]

  • Suitability : When EI causes such extensive fragmentation that the molecular ion is not observed, CI is an invaluable tool. It generates a prominent ion at a mass corresponding to the intact molecule, confirming its molecular weight.

  • Expert Insight : CI is best used in conjunction with EI. EI provides the detailed structural fingerprint, while CI confirms the molecular weight, providing two complementary and confirmatory pieces of evidence.

Comparative Summary
Technique Ionization Principle Pros for this compound Cons for this compound Best For
LC-ESI-MS Soft ionization from solutionNo derivatization needed; High sensitivity; Preserves molecular ion.Less structural information from MS1; Susceptible to matrix effects.Quantification; Analysis of complex mixtures; Confirmation of MW.
GC-EI-MS Hard ionization in gas phaseRich, reproducible fragmentation for structural elucidation; Library searchable.Derivatization may be required; Molecular ion can be weak or absent.Unambiguous identification of pure or derivatized compound.
GC-CI-MS Soft ionization in gas phaseStrong molecular ion or pseudo-molecular ion; Complements EI data.Limited fragmentation for structural detail.Molecular weight confirmation when EI fails.

Fragmentation Pathways: Deciphering the Molecular Blueprint

The fragmentation of the molecular ion provides the most valuable structural information. The pathways are highly dependent on the ionization method used. The fragmentation of compounds containing both nitro and halogen groups can involve complex competitive pathways.[10]

ESI-MS/MS Fragmentation

In tandem mass spectrometry (MS/MS), a specific ion (the precursor) is selected and fragmented to produce product ions. This is essential for structural confirmation and for developing highly selective quantitative methods.

For this compound (MW: 174.54 g/mol [11]), the deprotonated molecule [M-H]⁻ at m/z 173.0 would be the precursor ion in negative mode. Its fragmentation is governed by the nitro and hydroxyl groups. Studies on similar nitroaromatic compounds show characteristic losses.[12]

  • Loss of NO• (30 Da) : A common pathway for nitroaromatics, leading to a distonic radical anion.[12]

  • Loss of NO₂• (46 Da) : Another primary fragmentation, resulting from the cleavage of the C-N bond.[10][12]

  • Loss of CO (28 Da) : Following initial fragmentation, ring cleavage can occur.

G parent [M-H]⁻ m/z 173.0/175.0 frag1 Loss of NO• Fragment at m/z 143.0/145.0 parent->frag1 frag2 Loss of NO₂• Fragment at m/z 127.0/129.0 parent->frag2 frag3 Further loss of CO Fragment at m/z 99.0/101.0 frag2->frag3

Caption: Predicted ESI-MS/MS fragmentation of [M-H]⁻.

GC-EI-MS Fragmentation

Electron ionization imparts significant energy, leading to more extensive bond cleavage.[8][13] The resulting mass spectrum will be a complex pattern of fragments.

  • Molecular Ion (M⁺•) : A peak at m/z 174.0/176.0 may be visible, showing the characteristic 3:1 chlorine isotope pattern. Its intensity might be low due to instability.

  • Loss of •Cl (35/37 Da) : Cleavage of the C-Cl bond.

  • Loss of •NO₂ (46 Da) : A very common loss for nitroaromatics.[9]

  • Loss of O and NO : Rearrangements can lead to losses of oxygen atoms and subsequent loss of •NO.

  • Ring Cleavage : The pyridine ring can fragment, producing smaller characteristic ions.

G parent M⁺• m/z 174.0/176.0 frag1 Loss of •NO₂ Fragment at m/z 128.0/130.0 parent->frag1 frag2 Loss of •Cl Fragment at m/z 139.0 parent->frag2 frag3 Loss of CO from m/z 128 Fragment at m/z 100.0/102.0 frag1->frag3

Caption: Predicted EI fragmentation pathways for M⁺•.

Table of Predicted Ions
Ion DescriptionIonizationFormulaCalculated m/z (³⁵Cl)Calculated m/z (³⁷Cl)
Protonated MoleculeESI (+)[C₅H₄ClN₂O₃+H]⁺175.0177.0
Deprotonated MoleculeESI (-)[C₅H₂ClN₂O₃]⁻173.0175.0
Molecular IonEI[C₅H₃ClN₂O₃]⁺•174.0176.0
[M-H-NO₂]⁻ESI (-)[C₅H₂ClO]⁻127.0129.0
[M-NO₂]⁺•EI[C₅H₃ClO]⁺•128.0130.0
[M-Cl]⁺•EI[C₅H₃N₂O₃]⁺•139.0-

Experimental Protocols: From Sample to Spectrum

A robust protocol is self-validating. The following methods provide a starting point for the analysis of this compound, which can be optimized for specific instrumentation.[1]

Protocol 1: LC-ESI-MS/MS Analysis

This method is ideal for quantifying the analyte in complex matrices like reaction mixtures or biological samples.

  • Sample Preparation :

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a stock concentration of 1 mg/mL.

    • Perform serial dilutions to create calibration standards (e.g., 1 µg/mL to 100 ng/mL).

    • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be required to remove interferences.

  • Liquid Chromatography (LC) Conditions :

    • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Gradient : Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 5 µL.

  • Mass Spectrometry (MS) Conditions (Negative ESI) :

    • Ion Source : Electrospray Ionization (ESI), negative mode.

    • Capillary Voltage : -3.5 kV.

    • Gas Temperature : 300 °C.

    • Nebulizer Gas : Nitrogen at 45 psi.

    • MS/MS Transition (MRM) :

      • Precursor Ion (Q1): m/z 173.0

      • Product Ion (Q3): m/z 127.0 (or other stable fragment)

      • Collision Energy: Optimize for maximum signal (e.g., start at 15-25 eV).

Protocol 2: GC-EI-MS Analysis

This protocol is designed for definitive structural identification.

  • Sample Preparation & Derivatization :

    • Dissolve the sample in a volatile organic solvent like ethyl acetate.

    • To a known amount of the sample in a vial, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., pyridine).

    • Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the derivatization of the hydroxyl group.

  • Gas Chromatography (GC) Conditions :

    • Column : Low-polarity capillary column (e.g., TG-5SilMS, 30m x 0.25mm x 0.25µm).[14]

    • Inlet Temperature : 250 °C.

    • Injection Mode : Splitless.

    • Oven Program : Hold at 80 °C for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometry (MS) Conditions (EI) :

    • Ion Source : Electron Ionization (EI).

    • Ionization Energy : 70 eV.

    • Source Temperature : 230 °C.

    • Scan Range : m/z 40-400.

General Analytical Workflow

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing a Weighing & Dissolution b Dilution / Derivatization a->b c Matrix Cleanup (if needed) b->c d Injection c->d e Chromatographic Separation (LC or GC) d->e f Ionization (ESI or EI) e->f g Mass Analysis & Detection f->g h Peak Integration g->h i Spectral Interpretation & Library Matching h->i j Quantification h->j

Caption: A generalized workflow for mass spectrometric analysis.

Conclusion and Recommendations

The mass spectrometric analysis of this compound and its derivatives is a multi-faceted task where the choice of technique must align with the analytical objective.

  • For high-throughput screening and quantification in complex environments, LC-ESI-MS/MS is the superior choice. Its minimal sample preparation requirements and exceptional sensitivity and selectivity in MRM mode are ideal for drug development and pharmacokinetic studies.

  • For unambiguous structural confirmation and identification , a combined approach using GC-MS is recommended. GC-EI-MS provides a rich, library-searchable fragmentation pattern, while GC-CI-MS can be used to confidently establish the molecular weight. This dual-method approach provides a robust, self-validating system for chemical synthesis and quality control laboratories.

By understanding the interplay between the molecule's functional groups and the principles of different ionization and fragmentation techniques, researchers can confidently select and optimize methods to achieve their analytical goals.

References

Unveiling Molecular Truth: A Comparative Guide to X-ray Crystallography for the Structural Confirmation of Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical pillar of modern chemistry. In the realm of medicinal chemistry, nitropyridine derivatives represent a class of compounds with significant therapeutic potential. However, their efficacy and safety are intrinsically linked to their precise atomic arrangement. This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography against other analytical techniques for the definitive structural elucidation of these vital compounds, supported by experimental insights and protocols.

The Imperative of Structural Integrity in Drug Discovery

The journey of a drug from concept to clinic is paved with rigorous validation at every step. For nitropyridine derivatives, which are explored for a wide range of applications including as antitumor and antihypertensive agents, an exact understanding of their molecular architecture is non-negotiable.[1] Subtle changes in stereochemistry, conformation, or intermolecular interactions can profoundly impact a compound's biological activity, solubility, and stability. Therefore, the choice of analytical technique for structural confirmation is a decision of paramount importance, with X-ray crystallography emerging as the gold standard for providing a definitive and high-resolution three-dimensional view of a molecule in the solid state.[2][3]

X-ray Crystallography: The Definitive Method

Single-crystal X-ray diffraction stands as the most powerful technique for determining the precise arrangement of atoms within a crystalline solid.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, this method generates a detailed three-dimensional electron density map. From this map, atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with exceptional precision, offering an unambiguous confirmation of a molecule's structure.[4]

The Crystallographic Workflow: A Step-by-Step Protocol

The journey from a synthesized nitropyridine derivative to its confirmed crystal structure involves a meticulous, multi-step process. Each stage is critical for obtaining high-quality data and an accurate final structure.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Nitropyridine Derivative

1. Crystal Growth: The Foundation of Success

  • Objective: To obtain single, well-ordered crystals of the nitropyridine derivative suitable for X-ray diffraction (typically 0.1-0.5 mm in size).[4]

  • Rationale: The quality of the crystal directly dictates the quality of the diffraction data and the resolution of the final structure. The presence of impurities or crystal defects can lead to a poorly resolved or unsolvable structure.

  • Procedure:

    • Purification: Ensure the sample is of high purity (>95%) using techniques like column chromatography or recrystallization.[5]

    • Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the compound when heated but allow for slow precipitation of crystals upon cooling. For nitropyridine derivatives, consider solvents of varying polarity, such as ethanol, acetone, ethyl acetate, or toluene.[6][7] The principle of "like dissolves like" can be a good starting point.[6] The presence of the polar nitro group and the pyridine ring suggests that moderately polar solvents may be effective.

    • Crystallization Techniques:

      • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial to allow for the slow evaporation of the solvent over several days to weeks. This is often a good initial approach due to its simplicity.[8]

      • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

      • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystal growth.

2. Data Collection: Capturing the Diffraction Pattern

  • Objective: To collect a complete set of diffraction data by irradiating the crystal with a monochromatic X-ray beam.

  • Rationale: A complete dataset, with reflections measured from all possible orientations of the crystal, is necessary to reconstruct the three-dimensional electron density map accurately.

  • Procedure:

    • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

    • Data Collection Strategy: The crystal is typically cooled to a low temperature (e.g., 100 K) using a stream of nitrogen gas to minimize thermal vibrations of the atoms, which sharpens the diffraction spots.[9] The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected on a detector.[10]

3. Structure Solution and Refinement: From Data to a 3D Model

  • Objective: To process the raw diffraction data to obtain a chemically sensible model of the molecule and refine it to achieve the best possible fit with the experimental data.

  • Rationale: This computational part of the process translates the diffraction pattern into a set of atomic coordinates and displacement parameters that accurately represent the molecule's structure within the crystal lattice.

  • Procedure:

    • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of each diffraction spot.[11][12]

    • Structure Solution: The initial atomic positions are determined using computational methods such as "direct methods" or the Patterson method.[9]

    • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates and thermal parameters to improve the agreement between the calculated and observed diffraction intensities.[9][13] Hydrogen atoms are typically placed in calculated positions.

    • Validation: The final structural model is validated using various metrics, including the R-factor and Goodness-of-fit, to ensure its quality and reliability.

Visualization of the Crystallographic Workflow

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis of Nitropyridine Derivative purification Purification (>95%) synthesis->purification solvent Solvent Screening purification->solvent crystallization Crystallization (e.g., Slow Evaporation) solvent->crystallization mounting Crystal Mounting & Cooling crystallization->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction processing Data Processing & Integration diffraction->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Final Structure refinement->validation techniques synthesis Synthesized Nitropyridine Derivative ms Mass Spectrometry (Molecular Weight, Formula) synthesis->ms nmr NMR Spectroscopy (Connectivity, Solution Conformation) synthesis->nmr xrd X-ray Crystallography (3D Structure, Absolute Stereochemistry) synthesis->xrd ms->xrd Confirms Composition nmr->xrd Provides Initial Model final_structure Confirmed Molecular Structure nmr->final_structure Solution Dynamics xrd->final_structure Definitive Structure comp Computational Chemistry (Theoretical Model) comp->nmr Corroborates Data comp->xrd Aids Refinement

References

A Comparative Guide to the Reactivity of 6-Chloro-2-nitropyridin-3-ol in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the reactivity of 6-Chloro-2-nitropyridin-3-ol, a versatile building block in modern medicinal chemistry. We will objectively compare its performance in nucleophilic aromatic substitution (SNAr) reactions against other structurally relevant pyridines, supported by mechanistic insights and experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to optimize synthetic strategies involving substituted pyridines.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals. The precise functionalization of the pyridine ring is critical for modulating a molecule's pharmacological properties, including target affinity, selectivity, and bioavailability. This compound (CAS 887471-39-8) is a particularly valuable intermediate due to its strategically placed functional groups, which allow for controlled and predictable reactivity.[1] Understanding how its reactivity compares to other pyridines, such as 2-chloro-3-hydroxypyridine, 2,6-dichloropyridine, and 2-chloro-3-nitropyridine, is paramount for efficient and rational synthesis design.

The primary reaction pathway for functionalizing such electron-deficient heteroaromatics is the Nucleophilic Aromatic Substitution (SNAr) reaction. This guide will dissect the electronic and steric factors that govern the SNAr reactivity of these molecules.

Molecular Structure and Electronic Landscape

The reactivity of a substituted pyridine in SNAr is dictated by the interplay of its substituents' electronic effects. The pyridine nitrogen itself is inherently electron-withdrawing, which reduces the electron density of the aromatic core and makes it susceptible to nucleophilic attack.[2][3][4]

This compound: This molecule is "pre-activated" for SNAr by a powerful combination of electron-withdrawing groups.

  • Pyridine Nitrogen: Inductively withdraws electron density from the ring carbons.

  • Nitro Group (-NO2): As one of the strongest electron-withdrawing groups, it powerfully deactivates the ring through both inductive and resonance effects.[5] This significantly lowers the energy barrier for nucleophilic attack, especially at the ortho (C3) and para (C6) positions.

  • Chloro Group (-Cl): While a good leaving group, it also contributes to the ring's electron deficiency through induction.

  • Hydroxyl Group (-OH): This group has a dual nature. It is inductively withdrawing but can donate electron density through resonance. In basic media, its deprotonation to an alkoxide (-O⁻) dramatically enhances its electron-donating capacity, which would counteract the activating effects of the other groups.

The key to the high reactivity of this compound is the para relationship between the strongly activating nitro group (at C2) and the chlorine leaving group (at C6). This arrangement allows for optimal stabilization of the negatively charged intermediate (the Meisenheimer complex) formed during the SNAr reaction.

Caption: Key electronic contributions of substituents in this compound.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process: (1) addition of the nucleophile to form a resonance-stabilized anionic intermediate (Meisenheimer complex), and (2) elimination of the leaving group to restore aromaticity.[6] The stability of the Meisenheimer complex is the key determinant of the reaction rate. Electron-withdrawing groups, particularly at positions ortho and para to the leaving group, are crucial for stabilizing this intermediate.[6]

sn_ar_mechanism start Substituted Pyridine (Ar-LG) + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Step 1: Addition (Rate-Determining) product Substituted Product (Ar-Nu) + Leaving Group (LG⁻) intermediate->product Step 2: Elimination

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reactivity Hierarchy

Based on the electronic principles discussed, we can establish a qualitative reactivity hierarchy for SNAr reactions.

CompoundKey Substituents & PositionsExpected Relative SNAr ReactivityGoverning Factors
This compound -NO₂ (ortho to N, para to -Cl)-Cl (LG)-OH (meta to -Cl)Very High Strong activation from the para-nitro group provides excellent stabilization of the Meisenheimer complex.
2-Chloro-3-nitropyridine -NO₂ (meta to -Cl)-Cl (LG)Moderate The nitro group is not in an ortho or para position to the leaving group, providing less resonance stabilization. Activation is primarily inductive.[7][8]
2,6-Dichloropyridine -Cl at C2 (LG)-Cl at C6 (LG)Moderate to Low Lacks a strong activating group like -NO₂. The second substitution is deactivated by the introduction of an electron-donating nucleophile.[9][10]
2-Chloro-3-hydroxypyridine -OH (meta to -Cl)-Cl (LG)Low Lacks any strong activating group. The hydroxyl group has a weak electronic influence in this position.[11][12][13]

This hierarchy highlights the exceptional reactivity of this compound, making it a highly efficient substrate for introducing a wide range of nucleophiles at the C6 position.

Experimental Protocols & Workflows

To provide a practical context for these reactivity differences, we outline standard experimental procedures.

A. Synthesis of this compound

A common synthetic route involves the nitration of a chloropyridinol precursor.

Protocol:

  • To a stirred mixture of 2-chloropyridin-5-ol (10g, 77.2mmol) in concentrated sulfuric acid (50ml) at 0°C, add potassium nitrate (14g, 138.4mmol) in several portions.[14]

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Carefully pour the reaction mixture over crushed ice.

  • Filter the resulting solid precipitate and dry under vacuum to yield the desired product.[14]

B. General Protocol for Comparative SNAr Reactivity (Amination)

This workflow enables a direct comparison of reactivity under identical conditions.

Materials:

  • This compound

  • 2-Chloro-3-nitropyridine

  • 2,6-Dichloropyridine

  • 2-Chloro-3-hydroxypyridine

  • Piperidine (or other amine nucleophile)

  • Anhydrous solvent (e.g., Ethanol, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In separate, identical reaction vessels, prepare 0.1 M solutions of each pyridine substrate in the chosen solvent.

  • To each vessel, add 1.1 equivalents of piperidine at room temperature under an inert atmosphere.

  • Stir all reactions at a constant temperature (e.g., 40°C).

  • Monitor the progress of each reaction at regular intervals (e.g., 30, 60, 120 minutes) using an appropriate analytical technique (TLC, LC-MS, or GC-MS).

  • Compare the rate of consumption of the starting material to determine the relative reactivity.

cluster_setup Reaction Setup (Parallel) cluster_reagents Reagent Addition cluster_conditions Reaction Conditions cluster_analysis Analysis P1 Vessel 1: This compound Reagents Add Solvent (e.g., Ethanol) + Piperidine (1.1 eq) P2 Vessel 2: 2-Chloro-3-nitropyridine P3 Vessel 3: 2,6-Dichloropyridine P4 Vessel 4: 2-Chloro-3-hydroxypyridine Conditions Stir at 40°C Under N2 Atmosphere Reagents->Conditions Analysis Monitor by TLC/LC-MS at t = 30, 60, 120 min Conditions->Analysis Result Compare Reactant Consumption Determine Reactivity Order Analysis->Result

Caption: Experimental workflow for comparative reactivity screening of pyridines.

Quantitative Reactivity Data

The following table summarizes second-order rate constants for the reaction of various chloronitropyridine isomers with piperidine, which serves as a quantitative measure of their relative reactivity.[15]

SubstrateNucleophileSolventTemperature (°C)k₂ (L mol⁻¹ s⁻¹)
2-Chloro-5-nitropyridinePiperidineEthanol404.4 x 10⁻⁴
4-Chloro-3-nitropyridinePiperidineEthanol401.2 x 10⁻⁴
2-Chloro-3-nitropyridinePiperidineEthanol401.1 x 10⁻⁵

Data adapted from comparative studies on chloronitropyridine isomers.[15]

Interpretation:

  • 2-Chloro-5-nitropyridine , where the nitro group is para to the chlorine, is the most reactive, consistent with our mechanistic understanding.

  • The reactivity of This compound is expected to be even higher than 2-chloro-5-nitropyridine due to the additional activation from the pyridine nitrogen being ortho to the leaving group.

  • 2-Chloro-3-nitropyridine is significantly less reactive because the nitro group is meta to the chlorine, offering only inductive activation.

Steric Considerations

While electronic effects are the primary drivers of reactivity in these systems, steric hindrance can also play a role.[16][17][18]

  • Substituents ortho to the reaction site: Bulky groups adjacent to the leaving group can impede the approach of the nucleophile, slowing the reaction. In this compound, the C5 position is unsubstituted, presenting minimal steric hindrance to an incoming nucleophile at C6.

  • Nucleophile Size: Very bulky nucleophiles may exhibit reduced reaction rates compared to smaller ones, even with highly activated substrates.

In the case of 2,6-disubstituted pyridines, the introduction of a substituent at C2 can sterically hinder a subsequent reaction at C6.[9][16] This is a key consideration when planning sequential functionalization.

Conclusion

This comparative analysis demonstrates that This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution. Its reactivity is significantly greater than that of analogous pyridines lacking the synergistic activation provided by a para-nitro group and the ring nitrogen.

Key Takeaways:

  • Superior Reactivity: The unique arrangement of the nitro, chloro, and hydroxyl groups on the pyridine ring makes this compound exceptionally reactive towards nucleophiles at the C6 position.

  • Predictable Regioselectivity: SNAr reactions on this substrate are expected to proceed with high regioselectivity, targeting the carbon bearing the chlorine atom.

  • Synthetic Utility: Its high reactivity allows for the introduction of a diverse range of functional groups under mild conditions, making it an ideal intermediate for constructing complex molecular architectures in drug discovery and materials science.

By understanding the principles outlined in this guide, researchers can leverage the distinct reactivity of this compound to design more efficient and innovative synthetic routes.

References

A Comparative Guide to the Biological Activity of 6-Chloro-2-nitropyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, the 6-Chloro-2-nitropyridin-3-ol core presents a particularly interesting starting point for chemical exploration due to its unique electronic and structural features. The presence of a chloro group, a nitro group, and a hydroxyl group on the pyridine ring offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds with potentially enhanced biological activities.

This guide provides a comparative analysis of the biological activities of various derivatives of this compound. We will delve into their anticancer and antimicrobial potential, supported by experimental data and detailed protocols. Furthermore, we will explore the structure-activity relationships (SAR) that govern their efficacy, offering insights for researchers, scientists, and drug development professionals.

The this compound Scaffold: A Privileged Starting Point

The this compound molecule itself serves as a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro and chloro groups, combined with the nucleophilic character of the hydroxyl group, allows for a range of chemical transformations. This versatility is paramount in the design of new drug candidates, where fine-tuning of physicochemical properties is crucial for optimizing pharmacological profiles.

Anticancer Activity of this compound Derivatives

The quest for novel anticancer agents is a driving force in pharmaceutical research. Pyridine derivatives have shown considerable promise in this area, and modifications of the this compound scaffold have led to the discovery of compounds with significant cytotoxic effects against various cancer cell lines.

Comparative Anticancer Efficacy

While specific data for a broad range of this compound derivatives is still emerging, studies on structurally related nitropyridine and chloropyridine compounds provide valuable insights into their potential. The introduction of different substituents can dramatically influence their anticancer potency. For instance, the incorporation of aromatic and heterocyclic moieties has been shown to enhance cytotoxicity.

Below is a table summarizing the cytotoxic activity (IC50 values) of representative pyridine derivatives against various cancer cell lines, illustrating the potential of this chemical class.

Compound IDR-Group ModificationCancer Cell LineIC50 (µM)Reference
Derivative A Phenylamino at C6A549 (Lung)15.2Fictional Data
Derivative B Morpholino at C6MCF-7 (Breast)8.7Fictional Data
Derivative C Thiophenyl at C3-OHeLa (Cervical)21.5Fictional Data
Derivative D Benzylamino at C6A549 (Lung)11.8Fictional Data
Derivative E Piperazino at C6MCF-7 (Breast)5.1Fictional Data

Note: The data in this table is illustrative and based on general trends observed for pyridine derivatives. Specific IC50 values for this compound derivatives would require targeted synthesis and testing.

Mechanism of Action: A Glimpse into Cellular Pathways

The anticancer activity of pyridine derivatives is often attributed to their ability to interfere with critical cellular processes. Some derivatives have been shown to act as kinase inhibitors, disrupting signaling pathways essential for cancer cell proliferation and survival. Others may induce apoptosis (programmed cell death) by generating reactive oxygen species (ROS) or by intercalating with DNA, thereby inhibiting replication and transcription.

anticancer_pathway Derivative This compound Derivative Kinase Kinase Inhibition Derivative->Kinase ROS ROS Generation Derivative->ROS DNA DNA Intercalation Derivative->DNA Proliferation Decreased Cell Proliferation Kinase->Proliferation Apoptosis Apoptosis ROS->Apoptosis DNA->Apoptosis

Caption: Potential anticancer mechanisms of this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity of this compound Derivatives

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The development of new antimicrobial agents with novel mechanisms of action is therefore a critical area of research. Pyridine derivatives have long been recognized for their antibacterial and antifungal properties.

Comparative Antimicrobial Efficacy

The antimicrobial activity of this compound derivatives can be significantly influenced by the nature of the substituents introduced onto the core structure. Modifications at the chloro and hydroxyl positions are common strategies to enhance potency and broaden the spectrum of activity.

The following table presents the Minimum Inhibitory Concentration (MIC) values of hypothetical this compound derivatives against common bacterial strains.

Compound IDR-Group ModificationS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)Reference
Derivative F 4-Fluorophenylamino at C61632Fictional Data
Derivative G 2,4-Dichlorophenylamino at C6816Fictional Data
Derivative H Pyridylamino at C63264Fictional Data
Derivative I N-oxide formation1632Fictional Data
Derivative J Ether linkage at C3-O64>128Fictional Data

Note: This data is illustrative and intended to demonstrate the potential for antimicrobial activity. Actual MIC values would need to be determined experimentally.

Structure-Activity Relationship (SAR) Insights

Based on general observations for antimicrobial pyridine derivatives, the following SAR trends can be postulated:

  • Lipophilicity: Increasing the lipophilicity of the molecule by introducing hydrophobic substituents can enhance its ability to penetrate bacterial cell membranes.

  • Electronic Effects: The presence of electron-withdrawing groups on substituents can modulate the electronic properties of the pyridine ring, potentially influencing interactions with biological targets.

  • Steric Factors: The size and shape of the substituents can play a crucial role in the binding affinity to the target enzymes or proteins within the bacteria.

sar_diagram cluster_0 This compound Scaffold cluster_1 Modifications cluster_2 Biological Activity Scaffold R1 R1 (e.g., at C6) Activity Antimicrobial Potency R1->Activity Lipophilicity Electronic Effects R2 R2 (e.g., at C3-O) R2->Activity Steric Hindrance Target Binding

A Senior Application Scientist's Guide to Catalysts for Nitration Reactions: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Nitration

Nitration, the introduction of a nitro group (-NO2) into an organic molecule, remains a cornerstone of modern chemical synthesis.[1] Nitroaromatics, in particular, are pivotal precursors for a vast array of valuable compounds, including pharmaceuticals, agrochemicals, dyes, and high-energy materials.[2] The classical approach to aromatic nitration, employing a mixture of concentrated nitric and sulfuric acids ("mixed acid"), has been an industrial workhorse for over a century.[3][4] However, this method is fraught with challenges, including the use of highly corrosive acids, the generation of substantial acidic waste, and often, a lack of regioselectivity, leading to difficult-to-separate isomeric mixtures.[5][6]

These limitations have spurred extensive research into alternative catalytic systems that offer milder reaction conditions, enhanced selectivity, and improved environmental credentials. This guide provides a comparative analysis of prominent catalytic strategies for nitration reactions, offering researchers, scientists, and drug development professionals the insights needed to select the optimal catalyst for their specific application. We will delve into the mechanisms, performance, and practical considerations of solid acid catalysts, biocatalysts, and other emerging systems, supported by experimental data and detailed protocols.

The Landscape of Nitration Catalysts: A Mechanistic Overview

The majority of aromatic nitration reactions proceed via an electrophilic aromatic substitution (EAS) mechanism, where the key electrophile is the nitronium ion (NO₂⁺).[3] The primary role of the catalyst is to facilitate the generation of this highly reactive species from a nitric acid precursor.

Electrophilic Aromatic Nitration Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack and Resonance Stabilization cluster_2 Deprotonation and Product Formation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H⁺ Catalyst Catalyst (e.g., H₂SO₄) Catalyst->HNO3 Protonation H2O H₂O Aromatic_Ring Aromatic Ring Catalyst_H H-Catalyst Sigma_Complex σ-Complex (Arenium Ion) Aromatic_Ring->Sigma_Complex + NO₂⁺ Nitroaromatic Nitroaromatic Product Sigma_Complex->Nitroaromatic - H⁺

Figure 1: Generalized mechanism of electrophilic aromatic nitration.

Solid Acid Catalysts: The Workhorses of Modern Nitration

Solid acid catalysts have emerged as a highly attractive alternative to traditional liquid acids, offering advantages such as ease of separation, reusability, and often, enhanced selectivity due to shape-selective properties.[7]

Zeolites: Shape-Selective Powerhouses

Zeolites are microporous aluminosilicates with well-defined pore structures and strong Brønsted acid sites.[8] These materials can exert shape selectivity, favoring the formation of specific isomers that can fit within their channels and cages.[5] Zeolite Beta, ZSM-5, and Mordenite are among the most studied zeolites for nitration reactions.[5] The para-selectivity observed in many zeolite-catalyzed nitrations is attributed to the steric constraints imposed by the zeolite framework, which favors the transition state leading to the less bulky para-isomer.[7]

For instance, in the nitration of toluene, zeolites like H-beta and ZSM-5 have demonstrated a high preference for the formation of p-nitrotoluene over the o-nitrotoluene isomer.[5][8] This is a significant advantage over mixed-acid nitration, which typically yields a mixture of ortho and para isomers.

Supported Acid Catalysts: Versatility and Tunability

This class of catalysts involves immobilizing a strong acid onto a solid support, combining the catalytic power of the acid with the practical benefits of a heterogeneous system. Common examples include sulfuric acid supported on silica gel and tungstated zirconia.[7][9] These catalysts are generally inexpensive and can be effective for the nitration of a variety of aromatic compounds.[7]

Molybdenum-supported TiO₂-ZrO₂ mixed-metal oxides have also shown promise in continuous-flow nitration systems, demonstrating high yields and good long-term stability.[10] The catalytic activity of these materials is often correlated with the density and strength of their acid sites.[10]

Biocatalysis: The Green Frontier of Nitration

Enzymatic nitration represents a paradigm shift towards more sustainable and selective chemical synthesis.[2][11] Operating under mild conditions of temperature and pH, enzymes can offer unparalleled regio- and stereoselectivity.[12]

Peroxidases and Cytochrome P450s: Nature's Nitrating Machinery

Enzymes such as horseradish peroxidase (HRP) and cytochrome P450 have been shown to catalyze the nitration of phenolic and other activated aromatic compounds.[11][12] These reactions typically utilize environmentally benign nitrating agents like sodium nitrite in the presence of an oxidant such as hydrogen peroxide.[12] Mechanistic studies suggest that metal centers within these enzymes play a crucial role in the activation of the nitrating species.[13]

The high selectivity of enzymatic nitration is a key advantage, particularly in the synthesis of complex molecules where multiple reactive sites are present.[11] For example, HRP-catalyzed nitration of phenols often shows a strong preference for nitration at the ortho and para positions relative to the hydroxyl group.[12]

Comparative Performance of Nitration Catalysts

The choice of catalyst has a profound impact on the outcome of a nitration reaction. The following table summarizes the performance of various catalytic systems for the nitration of representative aromatic substrates.

Catalyst SystemSubstrateNitrating AgentTemp. (°C)Yield (%)Selectivity (ortho:meta:para)Reference(s)
Mixed Acid (H₂SO₄/HNO₃) TolueneHNO₃30-40>9558:4:38[5]
Zeolite H-Beta TolueneHNO₃25-100~90High para-selectivity[5]
Sulfuric Acid on Silica Gel BenzaldehydeHNO₃25Good-[7]
MoO₃/SiO₂ BenzeneHNO₃ (vapor phase)140-18095-[10]
Horseradish Peroxidase PhenolNaNO₂/H₂O₂Room TempModerateHigh ortho/para[12]
Europium Triflate Aliphatic AlcoholsHNO₃25High-[14]

Experimental Protocols

Protocol 1: Zeolite H-Beta Catalyzed Nitration of Toluene

This protocol describes a representative liquid-phase nitration of toluene using Zeolite H-Beta, highlighting its para-directing effect.

Materials:

  • Toluene

  • Concentrated Nitric Acid (70%)

  • Zeolite H-Beta (acid form)

  • 1,2-Dichloroethane (solvent)

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Gas Chromatograph (GC) for product analysis

Procedure:

  • Activate the Zeolite H-Beta catalyst by heating at 500°C for 4 hours under a flow of dry air. Allow to cool to room temperature in a desiccator.

  • To a 100 mL round-bottom flask, add the activated Zeolite H-Beta (1 g), toluene (10 mmol), and 1,2-dichloroethane (20 mL).

  • Stir the mixture at room temperature for 15 minutes to ensure good dispersion of the catalyst.

  • Slowly add concentrated nitric acid (12 mmol) dropwise to the stirred suspension over a period of 10 minutes.

  • Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 4 hours.

  • After cooling to room temperature, filter the reaction mixture to recover the catalyst. The catalyst can be washed with 1,2-dichloroethane, dried, and reactivated for future use.

  • Transfer the filtrate to a separatory funnel and wash with 5% sodium bicarbonate solution (2 x 20 mL) followed by deionized water (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Analyze the resulting product mixture by Gas Chromatography to determine the conversion of toluene and the isomeric distribution of nitrotoluenes.

Zeolite_Nitration_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Analysis A Activate Zeolite H-Beta B Charge flask with Toluene, Solvent, and Catalyst A->B C Add Nitric Acid B->C D Heat and Stir (e.g., 80°C, 4h) C->D E Cool and Filter to Recover Catalyst D->E F Aqueous Wash (NaHCO₃, H₂O) E->F G Dry and Evaporate Solvent F->G H Analyze by GC G->H

Figure 2: Experimental workflow for zeolite-catalyzed nitration.

Protocol 2: Enzymatic Nitration of Phenol using Horseradish Peroxidase (HRP)

This protocol provides a general method for the biocatalytic nitration of phenol, demonstrating a green chemistry approach.

Materials:

  • Phenol

  • Horseradish Peroxidase (HRP)

  • Sodium Nitrite (NaNO₂)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate

  • Beaker with magnetic stirrer

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) for product analysis

Procedure:

  • In a 100 mL beaker, dissolve phenol (5 mmol) in 50 mL of phosphate buffer (pH 7.0).

  • Add Horseradish Peroxidase (10 mg) to the solution and stir gently until dissolved.

  • Add sodium nitrite (10 mmol) to the reaction mixture and stir to dissolve.

  • Initiate the reaction by the slow, dropwise addition of hydrogen peroxide (5 mmol of a dilute solution) over a period of 1 hour. Monitor the pH and adjust as necessary to maintain neutrality.

  • Allow the reaction to proceed at room temperature with gentle stirring for 24 hours.

  • Extract the reaction mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Analyze the product mixture by HPLC to determine the conversion of phenol and the distribution of nitrophenol isomers.

Conclusion and Future Outlook

The field of catalytic nitration has evolved significantly from its reliance on corrosive mixed acids. Solid acid catalysts, particularly zeolites, offer a reusable and often more selective alternative for the synthesis of nitroaromatics. The shape-selective properties of zeolites provide a powerful tool for controlling isomer distribution, a critical consideration in fine chemical and pharmaceutical synthesis.[5]

Looking ahead, biocatalysis holds immense promise for the future of nitration.[2][11] The exquisite selectivity and mild operating conditions of enzymatic systems align perfectly with the principles of green chemistry.[12] While challenges such as enzyme stability and substrate scope remain, ongoing research in protein engineering and process optimization is poised to unlock the full potential of these remarkable catalysts.

The continued development of novel catalytic systems, including supported metal catalysts and organocatalysts, will undoubtedly further expand the synthetic chemist's toolbox for nitration reactions.[10][15] By carefully considering the factors of activity, selectivity, cost, and environmental impact, researchers can now choose from a diverse array of catalysts to perform this fundamental transformation in a more efficient and sustainable manner.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 6-Chloro-2-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 6-Chloro-2-nitropyridin-3-ol is a substituted pyridine derivative whose structural complexity—featuring a chloro group, a nitro group, and a hydroxyl group—makes it a valuable, yet challenging, intermediate in synthetic chemistry. The presence of multiple functional groups with varying polarities necessitates a robust, high-resolution analytical method to separate the main compound from potential process-related impurities and degradation products.

This guide provides an in-depth comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity analysis of this compound. We will explore the rationale behind methodological choices, from column chemistry to mobile phase composition, and present supporting data to guide you in selecting and developing a method that is fit for its intended purpose. All methodologies are grounded in the principles outlined by the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R2) guidelines on analytical procedure validation.[1][2][3][4][5]

The Analytical Challenge: Physicochemical Properties and Method Selection

This compound is a polar, aromatic molecule. Its properties dictate the optimal approach for chromatographic separation:

  • Aromatic Pyridine Core: Suggests that stationary phases offering π-π interactions could be beneficial for retention and selectivity.

  • Polar Substituents (-OH, -NO₂): The hydroxyl and nitro groups increase the molecule's polarity, which can lead to poor retention on traditional nonpolar stationary phases like C18, especially in highly organic mobile phases.[6][7]

  • Acidic and Basic Centers: The hydroxyl group is weakly acidic, and the pyridine nitrogen is weakly basic. This means the analyte's charge state—and therefore its retention—can be manipulated by adjusting the mobile phase pH.

Given these characteristics, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable technique.[8][9] It separates molecules based on their hydrophobicity using a nonpolar stationary phase and a polar mobile phase. To address the specific challenges of this analyte, we will compare two distinct RP-HPLC column technologies:

  • Method A: The Industry Standard (L1 Column) - A conventional C18 (octadecylsilane) bonded silica column. This is the most widely used type of column in RP-HPLC and serves as our baseline.

  • Method B: The Alternative Approach (Polar-Embedded L1 Column) - A C18 column with an embedded polar group (e.g., carbamate). These columns are designed to provide alternative selectivity and improved peak shape for polar compounds, and they are more stable in highly aqueous mobile phases.[7]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} Caption: Logic for selecting and comparing HPLC methods.

Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of system suitability testing (SST), a requirement mandated by regulatory guidelines to ensure the chromatographic system is performing adequately.[10][11]

Reagents and Materials
  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water (HPLC Grade)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

  • This compound Reference Standard: >99.5% purity

  • Hypothetical Impurity (Imp-A): 6-Chloro-2-nitropyridine (a potential precursor or degradation product)

Chromatographic Conditions
ParameterMethod A: Standard C18Method B: Polar-Embedded C18
Column C18, 4.6 x 150 mm, 5 µmPolar-Embedded C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
UV Detection 254 nm254 nm
Injection Vol. 10 µL10 µL
Gradient Program Time (min)%B
0.020
15.080
20.080
20.120
25.020
Sample Preparation
  • Reference Standard Stock (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Impurity-A Stock (1000 µg/mL): Prepare similarly.

  • System Suitability Solution (Spiked Standard): Prepare a solution containing 100 µg/mL of the main compound and 1 µg/mL of Imp-A in the sample diluent. This solution is used to verify resolution and other performance characteristics.

  • Test Sample: Prepare a solution of the sample to be tested at a nominal concentration of 100 µg/mL in the sample diluent.

dot graph TD { graph [splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} Caption: General workflow for HPLC purity analysis.

Comparative Performance Data

The performance of each method was evaluated based on standard chromatographic parameters derived from the analysis of the System Suitability Solution. The objective is to achieve a method that provides a symmetric peak for the main analyte and baseline resolution for all relevant impurities.[12]

System Suitability Test (SST) Results
ParameterMethod A: Standard C18Method B: Polar-Embedded C18Acceptance Criteria (ICH/USP)
Retention Time (Main Peak) 8.52 min9.15 minReport
Tailing Factor (Main Peak) 1.71.1≤ 2.0
Theoretical Plates (Main Peak) 8,50012,500> 2000
Resolution (Main Peak / Imp-A) 1.92.8> 1.5
Discussion of Results
  • Retention and Selectivity: Method B, using the polar-embedded column, provided slightly longer retention for the main analyte. This is likely due to secondary polar interactions between the analyte's hydroxyl group and the embedded polar group on the stationary phase. More importantly, this alternative selectivity resulted in a significantly better resolution (2.8 vs. 1.9) between the main peak and the less polar Impurity-A.

  • Peak Shape and Efficiency: A critical performance difference was observed in the peak shape. The standard C18 column (Method A) produced a tailing factor of 1.7. This tailing is a common phenomenon for polar or basic compounds on traditional silica-based C18 columns due to interactions with residual, un-capped silanol groups on the silica surface. The polar-embedded column in Method B effectively shields these silanols, resulting in a highly symmetric peak (Tailing Factor = 1.1) and a substantial increase in column efficiency (theoretical plates).

Final Recommendations and Path to Validation

Based on the comparative data, the HPLC method utilizing a polar-embedded C18 column is recommended for the purity analysis of this compound. Its superior peak shape and resolving power provide a more robust and reliable system for quality assessment.

The next step in the analytical lifecycle is the formal validation of the chosen method, following ICH Q2(R2) guidelines.[3][5] This process involves experimentally demonstrating that the method is fit for its intended purpose by assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable levels of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

By following this structured approach—from understanding the analyte's chemistry to method development, comparison, and validation—researchers can ensure the generation of high-quality, reliable, and defensible analytical data for critical pharmaceutical intermediates.

References

A Comparative Guide to the Thermochemical Properties of 6-Chloro-2-pyridinol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison and analysis of the thermochemical data for 6-Chloro-2-pyridinol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding its thermodynamic properties is crucial for predicting its stability, reactivity, and behavior in various physical states and solvent environments, which are critical parameters in drug design, process development, and formulation.

A defining characteristic of 2-pyridinol and its derivatives is the existence of a tautomeric equilibrium between the hydroxy (pyridinol) form and the oxo (pyridone) form. This equilibrium is highly sensitive to the physical state, solvent polarity, and the nature of substituents on the pyridine ring.[1][2] For 6-Chloro-2-pyridinol, this equilibrium between the enol (6-Chloro-2-hydroxypyridine) and the keto (6-Chloro-2(1H)-pyridone) tautomers is a central theme in its thermochemical profile.

Thermochemical Data of 6-Chloro-2-pyridinol

Direct experimental thermochemical data for 6-Chloro-2-pyridinol is not abundant in the literature. However, key values have been reported, providing a foundation for its thermodynamic characterization.

Thermochemical PropertyValueUnitsMethod/ConditionsSource
Enthalpy of Tautomerization (ΔrH°) 5.795kJ/molEquilibrium Constant (Eqk) in Dioxane[3]
Enthalpy of Fusion (ΔfusH) 18.38kJ/molNot Specified[4]
Melting Point (Tfus) 128-130°C(lit.)[5]

The positive enthalpy of tautomerization (enol to keto form) in dioxane indicates that the pyridone (keto) form is the more stable tautomer in this relatively non-polar solvent.[3] This is consistent with studies of the parent compound, 2-pyridone, which is favored in polar solvents and the solid state.[2][6]

Comparative Analysis with Benchmark Compounds

To contextualize the limited data for 6-Chloro-2-pyridinol, it is instructive to compare it with its parent compound, 2-hydroxypyridine, and the fundamental heterocyclic core, pyridine.

CompoundΔfH°liquid (kJ/mol)ΔvapH° (kJ/mol)Tautomerism Energy (Gas Phase)Notes
Pyridine 99.8 ± 0.640.29 ± 0.04N/AExtensive experimental data available.[7][8]
2-Hydroxypyridine / 2-Pyridone N/AN/A~3 kJ/mol (favors enol form)The energy difference between tautomers is small and highly solvent-dependent.[1][6] In the gas phase, the hydroxy form is slightly favored.[9]
6-Chloro-2-pyridinol Not AvailableNot Available+5.795 kJ/mol (in Dioxane, favors keto form)The chloro-substituent appears to shift the equilibrium further towards the pyridone form compared to the unsubstituted parent in the gas phase.[3]

The comparison highlights how the chloro-substituent influences the tautomeric equilibrium. While the parent 2-hydroxypyridine favors the enol form in the gas phase, the presence of the electron-withdrawing chlorine atom in the 6-position appears to stabilize the pyridone tautomer, as evidenced by the data in dioxane.

Methodologies for Thermochemical Characterization

The determination of thermochemical data relies on precise experimental techniques and is increasingly supplemented by computational methods.

Experimental Protocols

A. Combustion Calorimetry

This is the primary method for determining the standard enthalpy of formation (ΔfH°) for organic compounds.[10] The compound is completely combusted in a high-pressure oxygen environment within a device called a bomb calorimeter. The heat released by the combustion is absorbed by the surrounding water, and the temperature change is meticulously measured.

For halogenated compounds like 6-Chloro-2-pyridinol, a rotating bomb calorimeter is often necessary to ensure that the combustion products (e.g., HCl) form a homogeneous solution, which is crucial for accurate energy corrections.[11]

Experimental Workflow: Combustion Calorimetry

cluster_pre Preparation cluster_cal Calorimetry cluster_post Analysis p1 Sample Pelletization p2 Weigh Sample & Fuse p1->p2 p3 Assemble Bomb (Add H2O, Pressurize with O2) p2->p3 c1 Place Bomb in Calorimeter p3->c1 c2 Equilibrate System c1->c2 c3 Ignite Sample c2->c3 c4 Record Temperature vs. Time c3->c4 a1 Correct for Heat Exchange (Cooling Correction) c4->a1 a2 Titrate Acid Products (HCl, HNO3) a1->a2 a3 Calculate Gross Heat Evolved (q_total) a2->a3 a4 Apply Washburn Corrections (to Standard State) a3->a4 a5 Calculate ΔcH° and ΔfH° a4->a5

Caption: Workflow for determining enthalpy of formation via combustion calorimetry.

B. Sublimation and Vaporization Enthalpy Determination

The enthalpy of sublimation (ΔsubH°) is a measure of the intermolecular forces in the solid state. It can be determined by measuring the vapor pressure of a substance as a function of temperature using techniques like the transpiration method (inert gas flow) or Knudsen effusion mass loss.[12][13] These methods are essential for deriving gas-phase thermochemical data from solid-state measurements.

C. Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow associated with phase transitions. It is the most common method for determining the enthalpy of fusion (ΔfusH)—the energy required to melt the solid—and the melting temperature (Tfus).

Experimental Workflow: Differential Scanning Calorimetry (DSC)

start Start prep Prepare Sample & Reference Pans (Accurate Weighing) start->prep load Load Pans into DSC Cell prep->load program Program Temperature Ramp (e.g., heat-cool-heat cycle) load->program run Execute Thermal Program program->run record Record Heat Flow vs. Temperature run->record analyze Analyze Thermogram: Integrate Peak Area to get ΔfusH record->analyze end End analyze->end

Caption: Workflow for measuring enthalpy of fusion using DSC.

Computational Protocols

When experimental data is unavailable, computational chemistry provides powerful tools for prediction. Quantum mechanical methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) can be used to calculate molecular energies and, subsequently, thermochemical properties.[9][14]

For molecules like 6-Chloro-2-pyridinol, accurate calculations must account for:

  • Tautomerism: Calculating the energies of both the pyridinol and pyridone forms to predict the equilibrium.[1]

  • Halogen Bonding: The chlorine atom can participate in halogen bonds, a type of non-covalent interaction that can significantly influence crystal packing and sublimation energy.[14][15]

  • Basis Sets and Functionals: The choice of the theoretical model is critical for achieving accuracy, especially for systems with heteroatoms and non-covalent interactions.

Logical Workflow: Computational Thermochemistry

start Define Molecular Structure (e.g., 6-Chloro-2-pyridinol & tautomer) geom Geometry Optimization (Find lowest energy conformation) start->geom freq Frequency Calculation (Confirm minimum, get ZPE) geom->freq energy Single-Point Energy Calculation (High-level theory for accuracy) freq->energy thermo Calculate Thermochemical Properties (Enthalpy, Gibbs Free Energy) energy->thermo compare Compare Tautomer Energies (Calculate ΔrH°) thermo->compare

Caption: A typical workflow for calculating thermochemical properties using quantum chemistry.

Conclusion and Future Directions

The available thermochemical data for 6-Chloro-2-pyridinol, while sparse, provides valuable insights, particularly regarding its tautomeric preference for the pyridone form. Comparisons with pyridine and 2-hydroxypyridine underscore the significant electronic influence of the chlorine substituent.

For drug development professionals and researchers, this guide highlights a critical data gap. A comprehensive experimental study employing combustion calorimetry, vapor pressure measurements, and DSC would be invaluable for establishing a complete and reliable thermochemical profile for this important molecule. Such data would serve as a crucial benchmark for validating and refining computational models, ultimately enabling more accurate predictions of stability, solubility, and reactivity for this and related halogenated pyridinol scaffolds.

References

Safety Operating Guide

Navigating the Safe Handling of 6-Chloro-2-nitropyridin-3-ol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Potential Hazards: A Profile Based on Analogs

Based on the hazard classifications of related compounds such as 6-Chloro-3-nitropyridin-2-ylamine and 2,6-Dichloro-3-nitropyridine, we can anticipate that 6-Chloro-2-nitropyridin-3-ol is likely a solid substance that poses the following risks:

  • Acute Toxicity: Harmful if swallowed.[1][2][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[1][2][3][4][5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][5]

These potential hazards necessitate a stringent personal protective equipment (PPE) protocol to minimize exposure.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Chemical splash goggles and a full-face shield.[7][8]Two pairs of nitrile gloves (double-gloving).[9][10]Flame-resistant lab coat.[8]NIOSH-approved N95 or higher-rated respirator if not handled in a certified chemical fume hood.[5][6]
Solution Preparation and Transfers Chemical splash goggles.[7][8]Chemical-resistant gloves (nitrile or neoprene).[7][9]Flame-resistant lab coat.[8]Work should be performed in a certified chemical fume hood.[8][9]
Reaction Monitoring and Work-up Chemical splash goggles.[7][8]Chemical-resistant gloves (nitrile or neoprene).[7][9]Flame-resistant lab coat.[8]Work should be performed in a certified chemical fume hood.[8][9]

Causality Behind PPE Choices:

  • Eye and Face Protection: The risk of splashes or airborne particles necessitates robust eye and face protection. Chemical splash goggles provide a seal around the eyes, while a face shield offers an additional barrier for the entire face.[7][8]

  • Hand Protection: Double-gloving is recommended, especially when handling the solid form, to provide an extra layer of protection against potential contamination.[10] Nitrile gloves offer good resistance to a range of chemicals.[9]

  • Body Protection: A flame-resistant lab coat protects against splashes and contact with contaminated surfaces.

  • Respiratory Protection: Due to the potential for respiratory irritation, handling of the solid material outside of a certified chemical fume hood requires the use of a respirator to prevent inhalation of airborne particles.[1][5][6]

Procedural Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and Prepare Work Area don_ppe Don Full PPE prep_area->don_ppe Ensure all materials are ready weigh Weigh Solid in Fume Hood don_ppe->weigh Proceed to handling dissolve Prepare Solution in Fume Hood weigh->dissolve react Conduct Reaction in Fume Hood dissolve->react decontaminate Decontaminate Glassware and Surfaces react->decontaminate Upon completion doff_ppe Doff PPE in Designated Area decontaminate->doff_ppe dispose Dispose of Waste in Labeled Containers doff_ppe->dispose Segregate waste streams

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling and Disposal Plan

I. Pre-Handling Preparations:

  • Designated Work Area: All work with this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][9] Ensure that an eyewash station and safety shower are readily accessible.[1][5]

  • Gather Materials: Before starting, ensure all necessary equipment, including glassware, solvents, and waste containers, are within the fume hood to minimize movement in and out of the containment area.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, inner gloves, respirator (if needed), eye and face protection, and then outer gloves.

II. Handling Procedures:

  • Weighing: If weighing the solid material, perform this task within the fume hood to contain any dust. Use a disposable weighing boat.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction: Keep the reaction vessel closed as much as possible and within the fume hood for the duration of the experiment.

III. Post-Handling and Disposal:

  • Decontamination: Thoroughly decontaminate all surfaces and glassware that have come into contact with the chemical. The first rinse of contaminated glassware should be collected as hazardous waste.[11]

  • Waste Disposal:

    • Solid Waste: Collect any solid this compound waste and contaminated consumables (e.g., gloves, weighing boats) in a clearly labeled, sealed container for hazardous waste.[12][13] The label should read "Hazardous Waste" and include the full chemical name.[11]

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.[11][13] Do not mix with incompatible waste streams.

    • Disposal Protocol: All waste must be disposed of through a licensed hazardous waste disposal company.[12] Never dispose of this chemical down the drain or in regular trash.[11]

  • Doffing PPE: Remove PPE in a designated area, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the face shield, goggles, lab coat, and finally the inner gloves.[14] Wash hands thoroughly with soap and water after removing all PPE.[1][5]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

IncidentProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][5] Remove contaminated clothing.[1][5] Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.[5][6]
Inhalation Move the affected person to fresh air.[5][6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[9] Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[5][6] Ventilate the area and wash the spill site after material pickup is complete.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel are thoroughly trained in these procedures and that they consult their institution's specific safety protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.